molecular formula C31H32N2O7 B1596874 3'-O-(4,4'-dimethoxytrityl)-thymidine CAS No. 76054-81-4

3'-O-(4,4'-dimethoxytrityl)-thymidine

Cat. No.: B1596874
CAS No.: 76054-81-4
M. Wt: 544.6 g/mol
InChI Key: UDDSFNVDTHTTMK-UPRLRBBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-O-(4,4'-dimethoxytrityl)-thymidine is a useful research compound. Its molecular formula is C31H32N2O7 and its molecular weight is 544.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(27(19-34)39-28)40-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDSFNVDTHTTMK-UPRLRBBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369616
Record name AG-H-03352
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76054-81-4
Record name AG-H-03352
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3'-O-(4,4'-dimethoxytrityl)-thymidine CAS number and chemical data

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 76054-81-4 Role: Precursor for Reverse (5'→3') Oligonucleotide Synthesis

Part 1: Executive Summary & Strategic Distinction

In the landscape of oligonucleotide synthesis, 3'-O-(4,4'-dimethoxytrityl)-thymidine (3'-O-DMT-dT) represents a critical inversion of standard chemistry. While the vast majority of DNA synthesis proceeds in the 3'→5' direction using 5'-O-DMT protected nucleosides, specific applications—such as nuclease resistance studies, gap-filling assays, and the construction of 3'-3' linked "cap" structures—require synthesis in the 5'→3' direction (Reverse Synthesis).

This guide delineates the physicochemical properties, synthesis, and application of 3'-O-DMT-dT. Unlike its ubiquitous isomer (5'-O-DMT-dT, CAS 40615-39-2), the 3'-O-DMT derivative requires specialized handling to maintain regiochemical purity, as the bulky DMT group is positioned on the secondary 3'-hydroxyl rather than the primary 5'-hydroxyl.

Part 2: Chemical Identity & Physicochemical Data

The following data characterizes the specific 3'-O-protected isomer. Researchers must verify the CAS number to avoid confusion with the standard 5'-O-DMT-thymidine.

PropertySpecification
Chemical Name This compound
CAS Number 76054-81-4
Molecular Formula C₃₁H₃₂N₂O₇
Molecular Weight 544.60 g/mol
Appearance White to off-white amorphous powder
Solubility Soluble in Dichloromethane (DCM), Acetonitrile (ACN), Pyridine, DMSO. Insoluble in water.
Purity Standard ≥ 98.0% (HPLC)
Storage -20°C, under inert atmosphere (Argon/Nitrogen). Desiccate to prevent detritylation by atmospheric moisture/acid.

Structural Visualization:

ChemicalStructure cluster_legend Functional Logic Thymine Thymine Base (C5-Methyl) Deoxyribose Deoxyribose Sugar Thymine->Deoxyribose N-Glycosidic Bond OH_5 5'-OH (Free) Primary Alcohol (Reactive Site) Deoxyribose->OH_5 C5' Position DMT_3 3'-O-DMT (Protecting Group) Secondary Alcohol Deoxyribose->DMT_3 C3' Position Legend Green: Site of Phosphoramidite Attachment (Next Step) Red: Acid-Labile Masking Group

Caption: Structural logic of 3'-O-DMT-dT. The 5'-OH is left free for conversion to a phosphoramidite or for coupling, while the 3'-OH is masked.

Part 3: Synthesis Methodology (Regioselective Route)

Direct tritylation of thymidine predominantly yields the 5'-isomer due to the higher reactivity of the primary hydroxyl. To obtain high-purity 3'-O-DMT-dT , a "Protection-Tritylation-Deprotection" strategy is required.

Protocol: Selective Synthesis of 3'-O-DMT-dT

Prerequisites: Anhydrous conditions are non-negotiable. All glassware must be oven-dried.

Step 1: Transient 5'-Protection

We first mask the highly reactive 5'-OH using tert-butyldimethylsilyl chloride (TBDMS-Cl).

  • Reagents: Thymidine (1 eq), TBDMS-Cl (1.1 eq), Imidazole (2.5 eq), Anhydrous DMF.

  • Procedure: Dissolve Thymidine and Imidazole in DMF. Add TBDMS-Cl dropwise at 0°C. Stir at RT for 4 hours.

  • Mechanism: The bulky TBDMS group selectively silylates the primary 5'-OH over the secondary 3'-OH due to steric hindrance.

  • Product: 5'-O-TBDMS-thymidine.

Step 2: 3'-Tritylation

With the 5'-position blocked, we introduce the DMT group to the 3'-position.

  • Reagents: 5'-O-TBDMS-thymidine (1 eq), DMT-Cl (1.2 eq), Anhydrous Pyridine.

  • Procedure: Co-evaporate the starting material with pyridine to remove moisture. Dissolve in pyridine. Add DMT-Cl. Stir at RT (or 40°C if sluggish) for 12-16 hours.

  • Observation: Solution turns orange/red initially, fading as the reaction consumes the trityl cation.

  • Product: 5'-O-TBDMS-3'-O-DMT-thymidine.

Step 3: Selective 5'-Deprotection

Remove the silyl group without disturbing the acid-labile DMT group.

  • Reagents: TBAF (Tetra-n-butylammonium fluoride) in THF (1M solution).

  • Procedure: Treat the fully protected intermediate with TBAF (1.1 eq) in THF for 2-4 hours.

  • Critical Control: Do not use acid. Standard desilylation with acid would strip the DMT group. Fluoride-mediated cleavage is orthogonal and safe for DMT.

  • Purification: Silica gel column chromatography. Elute with DCM:Methanol gradient (typically 0-5% MeOH). The 3'-isomer elutes differently than the 5'-isomer; verify fractions by TLC.

Synthesis Workflow Diagram:

SynthesisPathway Start Thymidine (Unprotected) Step1 Step 1: 5'-Silylation (TBDMS-Cl / Imidazole) Start->Step1 Inter1 Intermediate A: 5'-O-TBDMS-Thymidine Step1->Inter1 Step2 Step 2: 3'-Tritylation (DMT-Cl / Pyridine) Inter1->Step2 Inter2 Intermediate B: 5'-O-TBDMS-3'-O-DMT-Thymidine Step2->Inter2 Step3 Step 3: 5'-Desilylation (TBAF / THF) Inter2->Step3 Final Target Product: 3'-O-DMT-Thymidine (CAS 76054-81-4) Step3->Final

Caption: Orthogonal protection strategy ensuring regioselective synthesis of the 3'-DMT isomer.

Part 4: Applications in Reverse Oligonucleotide Synthesis

The primary utility of 3'-O-DMT-dT is the production of 5'-Phosphoramidites (specifically 3'-O-DMT-thymidine-5'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite). This reagent enables DNA synthesis in the 5'→3' direction.

Why Reverse Synthesis?
  • Nuclease Resistance: 3'-3' linkages at the end of an oligonucleotide (created by ending a standard synthesis with a 5'-phosphoramidite) protect against 3'-exonucleases found in serum.

  • Surface Attachment: Attaching the 5'-end to a solid support allows the 3'-end to remain free for enzymatic extension (e.g., by DNA Polymerase).

The Reverse Cycle

In standard synthesis, the 5'-DMT is removed to expose the 5'-OH for coupling. In reverse synthesis , the 3'-DMT is removed to expose the 3'-OH, which then attacks the incoming 5'-phosphoramidite.

ReverseCycle Support Solid Support (5'-Attached) Deprotection Step 1: Detritylation (Removal of 3'-DMT) Reagent: TCA/DCM Support->Deprotection Exposes 3'-OH Coupling Step 2: Coupling Incoming: 3'-DMT-5'-Phosphoramidite Activator: ETT Deprotection->Coupling Capping Step 3: Capping (Block unreacted 3'-OH) Coupling->Capping Oxidation Step 4: Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deprotection Repeat Cycle (5' -> 3' Growth)

Caption: Reverse (5'→3') synthesis cycle utilizing 3'-DMT protected reagents.

Part 5: Quality Control & Validation

To ensure the integrity of 3'-O-DMT-dT, the following analytical parameters must be met.

HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: 0.1M TEAA (pH 7.0); B: Acetonitrile.

  • Gradient: 5% B to 80% B over 20 min.

  • Detection: UV at 254 nm (Nucleobase) and 498 nm (Trityl cation check).

  • Success Criteria: Single peak >98%. The 3'-isomer typically elutes after the 5'-isomer due to slight hydrophobicity differences (verify with standards).

¹H-NMR Spectroscopy (DMSO-d₆)
  • Diagnostic Signals:

    • Anomeric Proton (H1'): ~6.2 ppm (dd).

    • 3'-H vs 5'-H Shift: Compare to thymidine. The proton attached to the carbon bearing the DMT group will show an upfield shift relative to the free hydroxyl form.

    • DMT Methoxy Groups: Sharp singlet at ~3.73 ppm (6H).

    • 5'-OH: A triplet (exchangeable with D₂O) around 5.0-5.2 ppm indicates the 5'-OH is free. If this is missing, the deprotection failed.

References

  • ResearchGate. (2024). Discussions on DMT Protection Specificity and Reverse Synthesis Reagents. Retrieved from [Link]

  • PubChem. (n.d.).[1] Thymidine Analogues and Phosphoramidite Precursors. Retrieved from [Link]

Sources

Difference between 5'-O-DMT and 3'-O-DMT thymidine isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, analytical, and functional distinctions between 5'-O-DMT and 3'-O-DMT thymidine isomers.

Executive Summary

In oligonucleotide manufacturing and nucleoside chemistry, the regioselectivity of the dimethoxytrityl (DMT) protecting group is the single most critical factor determining synthesis directionality.

  • 5'-O-DMT-thymidine is the canonical building block for standard 3'→5' oligonucleotide synthesis . It allows for chain elongation from the 3'-hydroxyl.

  • 3'-O-DMT-thymidine is the "reverse" isomer, utilized for 5'→3' reverse synthesis . This isomer is essential for creating nuclease-resistant 3'-3' linkages or parallel-stranded DNA.

In Good Manufacturing Practice (GMP) environments, the 3'-O-DMT isomer is classified as a critical impurity in standard phosphoramidites. Its presence can lead to chain termination or branching events that compromise full-length product yield. This guide provides the mechanistic understanding and analytical protocols required to distinguish, synthesize, and utilize these isomers effectively.

Structural & Mechanistic Foundations

The core difference lies in which hydroxyl group of the deoxyribose sugar bears the acid-labile DMT protection. This regiochemistry dictates the available site for phosphoramidite activation and subsequent coupling.

Steric and Electronic Environment
  • 5'-Position (Primary Alcohol): The 5'-hydroxyl is a primary alcohol attached to an exocyclic carbon. It is sterically accessible and kinetically favored for tritylation. The DMT group here is rapidly removed by acid (detritylation) during the synthesis cycle.

  • 3'-Position (Secondary Alcohol): The 3'-hydroxyl is a secondary alcohol directly on the furanose ring. It is more sterically hindered. Tritylation at this position is slower and often requires more forcing conditions or specific protection strategies (e.g., transient 5'-protection).

Visualization of Isomeric States

Thymidine_Isomers cluster_5DMT Standard Isomer (5'-O-DMT) cluster_3DMT Reverse Isomer (3'-O-DMT) T_Base Thymine Base node_5DMT 5'-O-DMT-Thymidine (Primary OH Protected) T_Base->node_5DMT node_3DMT 3'-O-DMT-Thymidine (Secondary OH Protected) T_Base->node_3DMT OH_3_Free 3'-OH Free (Reactive Site) node_5DMT->OH_3_Free Available for Phosphitylation OH_5_Free 5'-OH Free (Reactive Site) node_3DMT->OH_5_Free Available for Reverse Synthesis

Figure 1: Structural logic of Thymidine isomers. The 5'-O-DMT isomer leaves the secondary 3'-OH free for standard synthesis, while the 3'-O-DMT isomer leaves the primary 5'-OH free for reverse synthesis.

Analytical Discrimination (QC Protocols)

Distinguishing these isomers is a critical Quality Control (QC) checkpoint. Because they are constitutional isomers with identical molecular weights (MW: 544.6 g/mol ), Mass Spectrometry (MS) alone cannot distinguish them.

Nuclear Magnetic Resonance (NMR)

The Gold Standard: 1H NMR in DMSO-d6 is the definitive method for identification. The key diagnostic is the splitting pattern of the hydroxyl protons, which are visible in dry DMSO.

Feature5'-O-DMT-dT (Standard)3'-O-DMT-dT (Reverse)Mechanistic Reason
Reactive -OH Signal Doublet (d) at ~4.3 ppmTriplet (t) at ~5.1 ppm3'-OH couples to H-3' (d); 5'-OH couples to 2x H-5' (t).
H-3' Proton ~4.4 ppm (Multiplet)~5.2 ppm (Shifted)Tritylation at 3' causes a downfield shift of H-3'.
H-5'/5'' Protons ~3.2 ppm (Shielded)~3.6 ppm (Deshielded)Tritylation at 5' shields the H-5 protons.
DMT Methoxy Singlet ~3.73 ppmSinglet ~3.74 ppmNegligible difference (remote from chiral center).

Protocol: Dissolve 5-10 mg of sample in 0.6 mL dry DMSO-d6. Acquire 1H spectrum (min 300 MHz). Focus on the 4.0–5.5 ppm region for the -OH exchangeable protons.

High-Performance Liquid Chromatography (HPLC)

On standard C18 Reverse Phase columns, the isomers exhibit distinct retention times due to the difference in hydrophobicity conferred by the position of the bulky trityl group.

  • Column: C18 (e.g., Zorbax Eclipse Plus or Phenomenex Gemini), 5 µm.

  • Mobile Phase: A: 0.1M TEAA (pH 7.0); B: Acetonitrile. Gradient 20-80% B.

  • Elution Order:

    • 3'-O-DMT-dT (Reverse): Typically elutes earlier (lower k'). The primary 5'-OH is more accessible to the aqueous mobile phase, making this isomer slightly more polar/less retained.

    • 5'-O-DMT-dT (Standard): Typically elutes later . The trityl group on the primary carbon shields the polar head more effectively in the binding conformation.

Synthetic Applications & Workflows

Standard Synthesis (3'→5' Direction)

This is the universal method for DNA/RNA synthesis.

  • Monomer: 5'-O-DMT-dT-3'-Phosphoramidite.[1]

  • Mechanism: The 5'-DMT protects the growing chain end. The 3'-phosphoramidite reacts with the 5'-OH of the solid-support bound oligo.

  • Impurity Risk: If 3'-O-DMT-dT is present, it will cap the sequence (if not phosphitylated) or lead to 5'-5' linkages if phosphitylated at the 5'-end.

Reverse Synthesis (5'→3' Direction)

Used for creating "nuclease resistant" caps or assembling oligos on chips where 5'-attachment is required.

  • Monomer: 3'-O-DMT-dT-5'-Phosphoramidite.

  • Mechanism: The 3'-DMT protects the growing chain end. The 5'-phosphoramidite reacts with the 3'-OH of the support-bound oligo.

Synthesis_Workflow cluster_Standard Standard Synthesis (3' -> 5') cluster_Reverse Reverse Synthesis (5' -> 3') Start_Std Solid Support-3'-OH Couple_Std Coupling: 3'-P reacts with Support-5'-OH Start_Std->Couple_Std Mono_Std Incoming: 5'-O-DMT-3'-Phosphoramidite Mono_Std->Couple_Std Result_Std Elongation: 5'-DMT end exposed Couple_Std->Result_Std Start_Rev Solid Support-5'-OH Couple_Rev Coupling: 5'-P reacts with Support-3'-OH Start_Rev->Couple_Rev Mono_Rev Incoming: 3'-O-DMT-5'-Phosphoramidite Mono_Rev->Couple_Rev Result_Rev Elongation: 3'-DMT end exposed Couple_Rev->Result_Rev

Figure 2: Comparison of synthesis directionality. Note that reverse synthesis requires the "inverted" 3'-O-DMT monomer.

Experimental Protocol: Synthesis of 3'-O-DMT-dT

For researchers requiring the reverse isomer for custom applications.

Principle: Direct tritylation of thymidine yields predominantly 5'-O-DMT (9:1 ratio). To synthesize 3'-O-DMT, one must block the 5'-position first.

Reagents:

  • Thymidine[1][2][3][4][5]

  • TBDMS-Cl (tert-Butyldimethylsilyl chloride)

  • DMT-Cl (4,4'-Dimethoxytrityl chloride)

  • TBAF (Tetrabutylammonium fluoride)

  • Pyridine (Anhydrous)

Step-by-Step Workflow:

  • 5'-Protection: React Thymidine with 1.1 eq TBDMS-Cl in pyridine (0°C to RT). The bulky silyl group selectively protects the primary 5'-OH.

    • QC: TLC (MeOH:DCM 1:9) shows mono-silyl product.

  • 3'-Tritylation: Add DMT-Cl (1.2 eq) to the reaction mixture. Heat to 50°C if necessary. The secondary 3'-OH is now tritylated.

    • Intermediate: 5'-O-TBDMS-3'-O-DMT-Thymidine.

  • 5'-Deprotection: Treat with TBAF (1M in THF) for 2 hours. Silyl groups are labile to fluoride; DMT is stable to base/fluoride.

  • Purification: Silica gel chromatography. Elute with DCM/MeOH/Triethylamine (98:1:1).

    • Note: Triethylamine is mandatory to prevent acid-catalyzed detritylation on the silica.

References

  • Glen Research. 5' to 3' Synthesis: Reverse RNA and DNA Phosphoramidites. Glen Report 6.14. Link

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311. Link

  • Thermo Fisher Scientific. Oligonucleotide Synthesis and Analysis.[6] Technical Resources.[5][7] Link

  • BroadPharm. 5'-O-DMT-Thymidine Product Data and NMR Spectra.Link

  • National Institutes of Health (PubChem). 3'-O-DMT-Thymidine Compound Summary.Link

Sources

Role of 3'-O-DMT-Thymidine in Reverse Oligonucleotide Synthesis

[1][2][3]

Executive Summary

The standard paradigm of oligonucleotide synthesis proceeds in the 3' ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

233'-O-DMT-thymidineReverse Oligonucleotide Synthesis (5' 

3')
444

The Paradigm Shift: 3' 5' vs. 5' 3' Synthesis[5][7]

In standard automated synthesis, the growing chain is anchored to the solid support via its 3'-end, and elongation occurs at the 5'-hydroxyl.[][3] Reverse synthesis inverts this: the 5'-end is anchored to the support, and elongation occurs at the 3'-hydroxyl.[]

This inversion necessitates a fundamental change in the monomer building block. Standard monomers protect the 5'-OH with Dimethoxytrityl (DMT) and activate the 3'-OH with a phosphoramidite group.[][][4] Reverse monomers , such as 3'-O-DMT-thymidine-5'-phosphoramidite , protect the 3'-OH with DMT and activate the 5'-OH.[][4]

Mechanistic Comparison
FeatureStandard Synthesis (Natural)Reverse Synthesis (Inverted)
Direction 3'

5'
5'

3'
Solid Support Attachment 3'-OH of first base5'-OH of first base
Monomer Structure 5'-O-DMT-3'-Phosphoramidite3'-O-DMT-5'-Phosphoramidite
Active Nucleophile 5'-OH (Primary, fast kinetics)3'-OH (Secondary, slower kinetics)
Detritylation Site 5'-O-DMT (Primary ether)3'-O-DMT (Secondary ether)
Primary Application Standard DNA/RNA production3'-End modification, Nuclease resistance

Chemical Structure and Properties of 3'-O-DMT-Thymidine[1][2][3][9][10]

The core molecule, 3'-O-DMT-thymidine , serves as the scaffold for two critical reagents in reverse synthesis:[][][4]

  • The Reverse Phosphoramidite: 3'-O-DMT-dT-5'-[(2-cyanoethyl)-N,N-diisopropyl]-phosphoramidite.[][][4]

  • The Reverse Solid Support: 3'-O-DMT-dT attached to CPG/Polystyrene via the 5'-OH.[][][4]

Structural Visualization

The following diagram contrasts the standard monomer with the reverse monomer, highlighting the inversion of functional groups essential for 5'

MonomerComparisoncluster_StandardStandard Monomer (3' -> 5' Synthesis)cluster_ReverseReverse Monomer (5' -> 3' Synthesis)S_DMT5'-O-DMT(Protecting Group)S_SugarDeoxyriboseS_DMT->S_SugarAttached to 5' CS_BaseThymine BaseS_Base->S_SugarAttached to 1' CS_Phos3'-Phosphoramidite(Reactive Group)S_Sugar->S_PhosAttached to 3' CR_Phos5'-Phosphoramidite(Reactive Group)R_SugarDeoxyriboseR_Phos->R_SugarAttached to 5' CR_BaseThymine BaseR_Base->R_SugarAttached to 1' CR_DMT3'-O-DMT(Protecting Group)R_Sugar->R_DMTAttached to 3' C

Caption: Comparison of Standard (Left) and Reverse (Right) Thymidine Phosphoramidites. Note the position of the DMT protecting group dictates the direction of synthesis.

Kinetic Implications[2][3][8]
  • Coupling Efficiency: In reverse synthesis, the nucleophile on the solid support is a secondary hydroxyl (3'-OH) , which is sterically more hindered than the primary hydroxyl (5'-OH) used in standard synthesis.[] Consequently, coupling times must often be extended to achieve >99% efficiency.[]

  • Detritylation Rate: The removal of the DMT group from a secondary carbon (3'-position) is kinetically slower than from a primary carbon (5'-position).[][4] Acid contact times during the deblocking step may need optimization to prevent incomplete deprotection.

The Reverse Synthesis Cycle (5' 3')

The synthesis cycle using 3'-O-DMT-thymidine follows the standard four-step protocol (Detritylation, Coupling, Capping, Oxidation) but with inverted orientation.[][][4]

Step-by-Step Mechanism
  • Detritylation:

    • Reagent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in Toluene/DCM.[][4]

    • Action: The acid removes the 3'-O-DMT group from the support-bound nucleotide.[][]

    • Result: A free 3'-hydroxyl group is generated on the solid support.[][]

    • Critical Note: Ensure complete removal of the orange DMT cation. The secondary trityl ether is slightly more stable than the primary ether found in standard synthesis.

  • Coupling:

    • Reagent: 3'-O-DMT-dT-5'-Phosphoramidite + Activator (e.g., ETT or BTT).[][][4]

    • Mechanism: The free 3'-OH on the support attacks the 5'-phosphorus of the incoming monomer.[]

    • Result: Formation of a phosphite triester bond.[6] The chain grows by one unit in the 3' direction.

  • Capping:

    • Reagent: Acetic anhydride + N-Methylimidazole.[][][4]

    • Action: Acetylates any unreacted 3'-OH groups.

    • Result: Prevents formation of deletion mutants (n-1 sequences).

  • Oxidation:

    • Reagent: Iodine in THF/Pyridine/Water.

    • Action: Converts the unstable P(III) phosphite triester to a stable P(V) phosphate triester.

ReverseCycleStartStart: Support-Bound Oligo(3'-O-DMT Protected)Step11. DETRITYLATION(Acid Treatment)Start->Step1Intermediate1Free 3'-OH on SupportStep1->Intermediate1Removes DMTStep22. COUPLING(Add 3'-O-DMT-5'-Amidite)Intermediate1->Step2Intermediate2New Phosphite Triester Linkage(End is 3'-O-DMT)Step2->Intermediate23'-OH attacks 5'-PStep33. CAPPING(Block unreacted 3'-OH)Intermediate2->Step3Step44. OXIDATION(Iodine/Water)Step3->Step4EndCycle Complete(Ready for next 3'-Deprotection)Step4->EndEnd->Step1Next Cycle

Caption: The Reverse Oligonucleotide Synthesis Cycle. Note the free 3'-OH is the nucleophile attacking the incoming 5'-phosphoramidite.[][]

Applications and Strategic Advantages[1]

Nuclease Resistance (3'-Exonuclease Protection)

The primary degradation pathway for oligonucleotides in serum is 3'-exonuclease activity.[][][4][2] By utilizing 3'-O-DMT-thymidine in a "reverse" coupling step at the very end of a standard synthesis (or synthesizing the whole oligo in reverse), one can create a 3'-3' linkage .[][][4]

  • Method: Synthesize standard DNA (3' ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     5').[][4][2] At the final step, couple a 3'-O-DMT-5'-phosphoramidite  instead of a standard monomer.[][4]
    
  • Result: The oligonucleotide ends with two 3'-ends linked 5'-to-5' (or 3'-to-3' depending on the exact strategy).[][][4] This "inverted" base acts as a cap, stalling exonucleases that require a free 3'-OH or a standard phosphodiester geometry.[][][4]

3'-End Modification

In standard synthesis, the 3'-end is buried against the solid support.[][] Modifying it requires expensive specialized CPG columns. In Reverse Synthesis (5'


 3')final accessible terminus
  • Advantage: Allows the use of cheap, generic 5'-CPG supports.[]

  • Flexibility: Any modification available as a phosphoramidite (dyes, cholesterol, PEG) can be added to the 3'-end as the final step of the synthesis, just as 5'-mods are added in standard synthesis.

Experimental Protocol: Reverse Synthesis of Poly-dT

Objective: Synthesis of a 20-mer Poly-dT using 3'-O-DMT-thymidine-5'-phosphoramidite.

Reagents:

  • Monomer: 3'-O-DMT-dT-5'-Phosphoramidite (0.1 M in Anhydrous Acetonitrile).[][][4]

  • Support: 5'-DMT-dT-3'-Succinyl-CPG (Reverse Support) or Universal Support.

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile.[][][4]

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/H2O.[7]

  • Deblock: 3% Dichloroacetic Acid (DCA) in Toluene.

Protocol:

  • System Priming: Flush all lines with anhydrous acetonitrile to remove trace water.

  • Synthesis Parameters (Modifications from Standard):

    • Coupling Time: Increase to 180–300 seconds (vs. 60-120s for standard). Reason: The secondary 3'-hydroxyl on the support is less reactive than the primary 5'-hydroxyl.[][]

    • Detritylation: Monitor the orange trityl effluent. If the peak is tailing, increase deblock time by 20% to ensure complete removal of the 3'-DMT group.

  • Cleavage and Deprotection:

    • Incubate CPG in concentrated Ammonium Hydroxide (28-30%) at 55°C for 8-16 hours.

    • Note: Since the backbone is standard phosphodiester, cleavage conditions are identical to standard DNA.

  • Purification:

    • If using "DMT-On" purification, remember the hydrophobic handle is now on the 3'-end .[][] Reverse Phase HPLC will retain the 3'-DMT species.[][]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Efficiency (<98%) Steric hindrance of 3'-OH nucleophile.[][][4]Increase coupling time (3-5 mins) or activator concentration (0.3 M ETT).
Incomplete Detritylation Slower kinetics of secondary 3'-trityl ether cleavage.[][][4]Increase DCA flow duration; ensure fresh Deblock reagents.
n-1 Deletion Mutants Failure to cap unreacted 3'-OH.[][][4]Ensure capping reagents are fresh; 3'-OH is harder to acetylate than 5'-OH, so extend capping time.[][][4]
Depurination Extended acid exposure during detritylation.[8]Use 3% DCA (milder than TCA) and minimize contact time while ensuring completion.

References

  • Glen Research. 5' to 3' Synthesis: Reverse RNA and DNA Phosphoramidites. Glen Report 6.[]14. Link

  • BOC Sciences. 5'-O-DMT-thymidine 3'-CE phosphoramidite Product Information. (Standard vs Reverse distinction).

  • Srivastava, S. C., et al. (2008).[][4] RNA synthesis in the reverse direction: Highly efficient synthesis and application to convenient introduction of ligands. Nucleic Acids Symposium Series, 52(1), 103-104.[][][4] Link

  • Wagner, T., et al. (2003).[][4] Synthesis of oligonucleotide analogues with 3'-3' and 5'-5' linkages.[][][4] Helvetica Chimica Acta.[] Link[][4]

  • Cayman Chemical. 5'-O-DMT-Thymidine-CE Phosphoramidite Technical Data.Link

Applications of 3'-O-DMT-thymidine in antisense oligonucleotide research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications of 3'-O-DMT-thymidine in antisense oligonucleotide (ASO) research.

Executive Summary

In the landscape of therapeutic oligonucleotide development, stability and precise functionalization are paramount. While standard DNA synthesis relies on 5'-O-DMT-3'-phosphoramidites, the "reverse" isomer—3'-O-DMT-thymidine —serves as a critical tool for overcoming specific structural and enzymatic challenges.

This guide explores the two primary applications of 3'-O-DMT-thymidine:

  • Nuclease Resistance: Generating 3'-3' inverted linkages (inverted dT caps) to block exonuclease degradation, a gold standard in ASO stabilization.

  • Reverse Synthesis (5'→3'): Enabling the synthesis of oligonucleotides in the 5' to 3' direction, facilitating complex 3'-conjugations (e.g., GalNAc, lipids) that are otherwise synthetically challenging.

The Chemical Paradigm: 3'-O-DMT vs. Standard Chemistry

To understand the utility of 3'-O-DMT-thymidine, one must contrast it with standard phosphoramidite chemistry.

FeatureStandard ReagentThe "Reverse" Reagent (Topic)
Structure 5'-O-DMT-thymidine3'-O-DMT-thymidine
Protected Position 5'-Hydroxyl (Acid-labile)3'-Hydroxyl (Acid-labile)
Reactive/Free Position 3'-Hydroxyl (becomes Phosphoramidite)5'-Hydroxyl (becomes Phosphoramidite or Succinate)
Primary Application Standard Chain Elongation (3'→5')Inverted Termini & Reverse Synthesis (5'→3')
Mechanistic Implication

In 3'-O-DMT-thymidine, the dimethoxytrityl (DMT) group protects the secondary 3'-hydroxyl.[1][2] This inversion allows the 5'-hydroxyl to be functionalized (e.g., with a phosphoramidite or succinate linker), reversing the polarity of chain extension or support attachment.

Application I: The Inverted dT Cap (3'-3' Linkage)

The most widespread application of 3'-O-DMT-thymidine is the creation of "Inverted dT" solid supports.

The Challenge: 3'-Exonuclease Degradation

The primary pathway for ASO degradation in serum is 3'-exonuclease activity . These enzymes recognize the free 3'-hydroxyl group of the oligonucleotide. Capping the 3'-end with an inverted nucleotide creates a 3'-3' linkage , presenting a 5'-hydroxyl to the enzyme instead. Since 3'-exonucleases cannot digest 5'-5' or 3'-3' bonds effectively, the ASO half-life is significantly extended.

The Solution: 3'-O-DMT-dT Solid Supports

To synthesize a 3'-3' linkage using standard (3'→5') synthesis, the first nucleoside must be attached to the solid support via its 5'-hydroxyl .

Protocol Logic:

  • Starting Material: 3'-O-DMT-thymidine.

  • Functionalization: The free 5'-OH is reacted with succinic anhydride to form a 5'-succinate.

  • Immobilization: The 5'-succinate is coupled to the Controlled Pore Glass (CPG) or Polystyrene support.

    • Resulting Support:Support-Linker-5'-O-dT-3'-O-DMT .

  • Synthesis Cycle:

    • Detritylation: Acid removes the 3'-DMT , exposing the 3'-OH .

    • Coupling: A standard 5'-DMT-3'-phosphoramidite is added.

    • Reaction: The incoming 3'-phosphoramidite reacts with the support-bound 3'-OH.

    • Linkage Formed: 3'-O-P-O-3' (The Inverted Linkage).

Visualization: Inverted dT Synthesis Pathway

The following diagram illustrates the topological inversion required to create the nuclease-resistant cap.

Inverted_dT_Synthesis Start 3'-O-DMT-Thymidine (Free 5'-OH) Support Solid Support Functionalization (Attach via 5'-OH) Start->Support Succinic Anhydride Structure Support-5'-O-dT-3'-O-DMT Support->Structure Detritylation Step 1: Detritylation (TCA) Removes 3'-DMT Structure->Detritylation Free3OH Support-5'-O-dT-3'-OH Detritylation->Free3OH Coupling Step 2: Coupling Standard Amidite (5'-DMT-3'-Phosphoramidite) Free3OH->Coupling Result Formation of 3'-3' Linkage (Nuclease Resistant Cap) Coupling->Result 3'-OH attacks 3'-P

Caption: Workflow for generating a 3'-3' exonuclease-resistant linkage using a 3'-O-DMT-dT derived solid support.

Application II: Reverse Synthesis (5' → 3')

While less common than standard synthesis, Reverse Synthesis is indispensable for specific conjugation strategies. This method utilizes 3'-O-DMT-thymidine-5'-phosphoramidite (and corresponding reverse amidites for A, C, G).

Why Synthesize 5' → 3'?
  • 3'-Conjugation: Many ligands (e.g., Cholesterol, Tocopherol, GalNAc) are bulky or lipophilic. Attaching them to the solid support (to be at the 3' end) can lead to steric hindrance or poor loading.

  • Labile Modifications: Some 3'-modifications are unstable to the harsh conditions of prolonged synthesis. By synthesizing 5'→3', the 3'-end is the last to be modified, reducing its exposure to reagents.

  • Hairpin/Parallel Strands: Essential for constructing parallel-stranded DNA (where both strands run 5'→3').

The Reverse Protocol
  • Reagent: 3'-O-DMT-nucleoside-5'-phosphoramidite.[3][4]

  • Support: Typically a standard support (3'-attached) is used if the goal is a 5'-5' linkage, or a 5'-attached support is used for continuous 5'→3' growth.

  • Cycle:

    • Coupling: The 5'-phosphoramidite of the incoming monomer reacts with the 5'-OH of the growing chain.[5]

    • Capping/Oxidation: Standard.

    • Detritylation: Removal of the 3'-DMT to expose the new 3'-OH for the next cycle.

Experimental Protocols

Protocol A: Synthesis of Inverted dT Capped ASO

Objective: Synthesize a Gapmer with a 3'-inverted dT cap for serum stability.

  • Column Preparation:

    • Use 5'-O-Dimethoxytrityl-thymidine-3'-succinyl-CPG ? NO.

    • CORRECT: Use 3'-O-Dimethoxytrityl-thymidine-5'-succinyl-CPG . (The T is attached to CPG via 5'; 3'-DMT is exposed).

    • Note: Verify the pore size (usually 500Å or 1000Å) matches the synthesis scale.

  • Automated Synthesis (Standard Cycle):

    • Step 1 (Detritylation): Treat column with 3% Dichloroacetic acid (DCA) in Toluene. This removes the 3'-DMT .

    • Step 2 (Coupling): Deliver standard 5'-DMT-3'-phosphoramidite (e.g., 2'-MOE or DNA).

      • Mechanism:[4][5][6] The incoming 3'-phosphoramidite attacks the support-bound 3'-OH.

      • Result: 3'-3' Phosphodiester bond.[1][3][7][8]

    • Step 3 (Elongation): Continue standard synthesis. The rest of the molecule grows 3'→5'.

  • Cleavage & Deprotection:

    • Treat with concentrated Ammonium Hydroxide (55°C, 16h) or AMA (65°C, 20 min).

    • Result: The 5'-succinate ester is cleaved, releasing the oligo with a free 5'-OH at the 3'-end (the inverted T).

Protocol B: QC & Validation

Method: Ion-Exchange HPLC (IE-HPLC) or UPLC-MS.

ParameterStandard Oligo (T20)Inverted dT Oligo (T19-idT)
Retention Time BaselineIdentical (Hydrophobicity is similar)
Mass Spec (MW) X DaX Da (Isomeric, mass is identical)
Exonuclease Challenge Degraded in <30 min (Snake Venom PDE)Stable (>24 hours)

Note: The only definitive proof of the inverted linkage is the Exonuclease Challenge assay or NMR, as MS cannot distinguish the connectivity of isomers.

Comparative Data: Stability Profiles

The following table summarizes the stability enhancement provided by the 3'-O-DMT-dT derived cap compared to other modifications.

Modification Type3'-End StructureSerum Half-Life (Human)Mechanism of Protection
Unmodified DNA 3'-OH< 1 hourNone
Phosphorothioate (PS) 3'-PS10-20 hoursReduced enzyme affinity
Inverted dT (idT) 3'-3' Linkage > 48 hours Steric/Structural Block
PS + Inverted dT 3'-3' Linkage + PS> 72 hours Synergistic Protection

Visualizing the Reverse Workflow

When using 3'-O-DMT-thymidine for reverse synthesis (5'→3'), the directionality of the workflow changes.

Reverse_Synthesis_Cycle Start Growing Chain (Free 3'-OH) Coupling Coupling Reaction (5'-P attacks 3'-OH) Start->Coupling Incoming Incoming Monomer (3'-DMT-5'-Phosphoramidite) Incoming->Coupling Intermediate Intermediate (3'-DMT Protected) Coupling->Intermediate Detrityl Detritylation (Remove 3'-DMT) Intermediate->Detrityl NextCycle Ready for Next Cycle (Free 3'-OH) Detrityl->NextCycle NextCycle->Start Repeat

Caption: The "Reverse" synthesis cycle (5'→3') utilizing 3'-O-DMT-thymidine phosphoramidites.

References

  • Glen Research. (n.d.). 5' to 3' Synthesis: Reverse Phosphoramidites. Glen Research Report 6.14. Retrieved from [Link]

  • Agilent Technologies. (2024). Analyzing Raw Material for Oligonucleotide Synthesis. Retrieved from [Link]

  • ChemGenes Corporation. (n.d.). Reverse DNA Amidites and Supports. Retrieved from [Link]

  • Ortigao, J. F., et al. (1992). Antisense effect of oligodeoxynucleotides with inverted terminal internucleotidic linkages: a systematic study. Antisense Research and Development, 2(2), 129-146.

Sources

Solubility Profile of 3'-O-DMT-Thymidine in Organic Solvents: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

3'-O-(4,4'-Dimethoxytrityl)thymidine (3'-O-DMT-thymidine) is a cornerstone of modern oligonucleotide synthesis, serving as a critical protected nucleoside building block. Its efficacy in the solid-phase synthesis of DNA is profoundly influenced by its physicochemical properties, paramount among which is its solubility in organic solvents. An optimal solubility profile is essential not only for achieving high coupling efficiency during synthesis but also for streamlining downstream purification processes. This guide provides a comprehensive analysis of the solubility of 3'-O-DMT-thymidine, grounded in its molecular structure. We will explore its behavior in a range of common organic solvents, explain the underlying chemical principles, and provide field-proven protocols for solubility determination and purification.

The Molecular Architecture: A Duality of Polarity

To understand the solubility of 3'-O-DMT-thymidine, one must first appreciate its hybrid molecular structure, which possesses both significant non-polar and polar characteristics.[1] This duality is the primary determinant of its behavior in different solvent systems.

  • The DMT Group: The 4,4'-dimethoxytrityl (DMT) group is a large, bulky, and highly lipophilic protecting group. Its three aromatic rings make it profoundly non-polar. This group dominates the molecule's character, sterically shielding the polar core and imparting significant solubility in non-polar organic solvents. The addition of protecting groups is a key strategy to increase the solubility of nucleosides in organic solvents used for synthesis.[2]

  • The Deoxyribose-Thymine Core: The nucleoside core, consisting of the deoxyribose sugar and the thymine base, contains several polar functional groups. These include the 5'-hydroxyl group (which is typically phosphitylated for synthesis but is present on the parent molecule), the N-H groups of the thymine base, and ether linkages. These groups are capable of hydrogen bonding and impart a degree of polarity to the molecule.[1]

This bifunctional nature—a large non-polar head and a smaller, more polar core—means that 3'-O-DMT-thymidine is not strictly soluble in only one class of solvent. Instead, its solubility is a nuanced interplay of solvent polarity, hydrogen bonding capability, and steric factors.

Figure 1: Molecular structure of 3'-O-DMT-thymidine.

Solubility Profile Across Organic Solvents

The solubility of protected nucleosides like 3'-O-DMT-thymidine is a critical parameter for synthesis and purification.[1][3] While precise quantitative values (mg/mL) are often proprietary or system-dependent, a well-established qualitative and semi-quantitative profile exists based on extensive use in the field.

Solvent ClassExample SolventsSolubility Profile for 3'-O-DMT-ThymidineRationale
Polar Aprotic Acetonitrile (ACN)High Acetonitrile is a moderately polar solvent that effectively solvates the entire molecule. It can interact with the polar core while its organic character accommodates the large DMT group. Protected nucleosides are described as "highly soluble" in acetonitrile.[1]
Dimethylformamide (DMF)High DMF is a strong polar aprotic solvent capable of dissolving a wide range of compounds. Unprotected thymidine is soluble at ~16 mg/mL, and the DMT-protected version is also readily soluble.[1][4]
Dimethyl Sulfoxide (DMSO)High Similar to DMF, DMSO is a powerful solvent. Unprotected thymidine is soluble at ~10 mg/mL, and 3'-O-DMT-thymidine follows this trend.[1][4]
Chlorinated Dichloromethane (DCM), ChloroformHigh These are non-polar solvents that are exceptionally effective at dissolving the lipophilic DMT group. They are standard solvents for reactions involving protected nucleosides.[1]
Esters Ethyl Acetate (EtOAc)High Ethyl acetate is a moderately polar aprotic solvent that provides a good balance for solvating both the non-polar and polar moieties of the molecule.[1]
Ethers Tetrahydrofuran (THF)Moderate to High THF is a good solvent for many organic compounds and is capable of dissolving DMT-protected nucleosides, often used in synthesis reactions.
Alcohols Methanol, EthanolLow to Moderate These polar protic solvents are less effective. While the polar core has some affinity for alcohols, the large, non-polar DMT group resists solvation, leading to lower overall solubility compared to aprotic solvents. They are often used as anti-solvents to induce precipitation.[1]
Hydrocarbons Hexane, Cyclohexane, HeptaneInsoluble These are highly non-polar solvents that cannot effectively solvate the polar nucleoside core. Protected nucleosides are generally insoluble in these solvents, making them ideal for use as anti-solvents or for washing to remove non-polar impurities.[1]
Aqueous WaterInsoluble The molecule's high lipophilicity, conferred by the DMT group, makes it virtually insoluble in water.[1][3] This property is fundamental to standard purification protocols.

Causality in Action: Leveraging Solubility for Purification

The differential solubility of 3'-O-DMT-thymidine is not a limitation but a powerful tool for purification. The most common strategy, selective solvent extraction, hinges on this principle.[1]

The Core Principle: The desired product (DMT-protected nucleoside) is highly soluble in a non-polar, water-immiscible solvent (like Dichloromethane), while many polar impurities (e.g., unreacted nucleosides, salts, water-soluble reagents) are insoluble.[3] By dissolving the crude reaction mixture in a solvent like DCM and washing with an aqueous solution, a clean separation can be achieved.[3]

Purification_Workflow cluster_0 Reaction Vessel cluster_1 Separatory Funnel cluster_2 Purified Fractions Crude Crude Product (3'-O-DMT-Thymidine + Impurities) Dissolve Dissolve in Dichloromethane (DCM) Crude->Dissolve Transfer Wash Wash with Aqueous Solution (e.g., NaHCO₃ aq.) Dissolve->Wash Add Aqueous Phase Separate Separate Layers Wash->Separate Agitate & Settle Organic Organic Layer (DCM) Contains Purified 3'-O-DMT-Thymidine Separate->Organic Collect Aqueous Aqueous Layer Contains Polar Impurities Separate->Aqueous Discard

Figure 2: Workflow for purification by selective solvent extraction.

Experimental Protocol: Determination of Kinetic Solubility

For high-throughput screening and rapid assessment in a drug discovery context, kinetic solubility is often determined instead of the more time-consuming thermodynamic equilibrium solubility.[5][6] This protocol provides a robust method for assessing the solubility of 3'-O-DMT-thymidine in a new solvent system.

Objective: To determine the kinetic solubility of 3'-O-DMT-thymidine in a selected organic solvent using a high-throughput method.

Materials:

  • 3'-O-DMT-thymidine (solid)

  • Anhydrous DMSO

  • Test Solvents (e.g., Acetonitrile, Ethyl Acetate, etc.)

  • 96-well microtiter plates (UV-transparent)

  • Multichannel pipette

  • Plate reader with UV-Vis spectrophotometer capabilities

  • Plate shaker/incubator

Methodology:

  • Preparation of Stock Solution: a. Accurately weigh a sample of 3'-O-DMT-thymidine. b. Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10-20 mM). Ensure the compound is fully dissolved. This serves as the starting point for the assay.[7]

  • Plate Setup: a. Using a multichannel pipette, add a small, precise volume of the DMSO stock solution (e.g., 2 µL) to the wells of the 96-well plate. b. In separate wells, add 2 µL of pure DMSO to serve as a blank.

  • Addition of Test Solvent: a. To the wells containing the DMSO stock, add the test organic solvent (e.g., 198 µL) to achieve the desired final concentration and a final DMSO concentration of 1%. b. The rapid addition of the aqueous-immiscible solvent to the DMSO solution can cause immediate precipitation if the compound's solubility limit is exceeded.[5]

  • Incubation and Measurement: a. Seal the plate to prevent solvent evaporation. b. Place the plate on a shaker and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours). This allows the system to reach a state of kinetic equilibrium.[7] c. After incubation, visually inspect the wells for any precipitate. d. Measure the absorbance of each well using a plate reader at the λmax of 3'-O-DMT-thymidine (which is dominated by the DMT group, ~235 nm and 260 nm).

  • Data Analysis: a. For wells that show no visible precipitate, the compound is considered soluble at that concentration. b. The absorbance reading can be compared to a standard curve to quantify the concentration of the dissolved compound. c. The highest concentration that results in a clear solution is reported as the kinetic solubility.[7]

Solubility_Determination_Workflow A 1. Prepare High Conc. Stock in DMSO B 2. Aliquot Stock Solution into 96-Well Plate A->B C 3. Add Test Solvent (e.g., Acetonitrile) B->C D 4. Seal Plate & Incubate with Shaking (1-2h, 25°C) C->D E 5. Visual Inspection for Precipitate D->E F 6. Measure Absorbance (UV Plate Reader) E->F G 7. Analyze Data & Determine Highest Soluble Conc. F->G

Figure 3: Step-by-step workflow for kinetic solubility determination.

Conclusion and Practical Recommendations

The solubility of 3'-O-DMT-thymidine is governed by its unique bifunctional structure. The large, non-polar DMT group renders it highly soluble in non-polar and moderately polar aprotic solvents such as dichloromethane, acetonitrile, and ethyl acetate. Conversely, it is insoluble in highly polar solvents like water and non-polar alkanes like hexane. This differential solubility is not a challenge but a strategic advantage, forming the basis of highly effective purification protocols that are fundamental to the synthesis of high-purity oligonucleotides. For researchers, a thorough understanding of this solubility profile is indispensable for optimizing reaction conditions, maximizing product yield, and ensuring the quality required for downstream applications in drug development and molecular biology.

References

  • Selective solvent extraction for the purification of protected nucleosides.
  • Protected nucleosides.
  • 3'-O-DMT-thymidine 3'-succinyl CPG 1000 Å | CymitQuimica. CymitQuimica.
  • Base protection of purine nucleosides: how to choose a protecting group? Reddit.
  • 3'-O-DMTr-thymidine 5'-CE phosphoramidite | Purine Nucleoside Analog. MedChemExpress.
  • Achieving Sustainability in the Assembly of Modified Nucleosides Using Green Solvents. Who we serve.
  • PRODUCT INFORM
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.
  • CAS 98796-51-1 (5'-O-DMT-thymidine 3'-CE phosphoramidite). BOC Sciences.
  • In vitro solubility assays in drug discovery. PubMed.
  • PRODUCT INFORM
  • Nucleoside Analogs: A Review of Its Source and Separ
  • Solubility Toolbox for Successful Design of Drug Candid
  • Replication across Regioisomeric Ethylated Thymidine Lesions by Purified DNA Polymerases. PMC.
  • Solvent Miscibility Table. MilliporeSigma.

Sources

Engineering Nuclease Resistance: A Technical Guide to 3'-3' Inverted Linkage Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 3'-3' linked oligonucleotides, specifically focusing on the application of 3'-O-DMT-thymidine derivatives to engineer nuclease resistance.

Executive Summary & Strategic Rationale

In therapeutic oligonucleotide development (ASOs, siRNA, aptamers), serum stability is the primary pharmacokinetic hurdle. The dominant degradation pathway in biological fluids is mediated by 3'-exonucleases , which recognize the free 3'-hydroxyl group of the phosphodiester backbone and hydrolyze the chain in a 3'


 5' direction.

The 3'-3' inverted linkage (often called an "Inverted dT" or "idT" cap) effectively blocks this degradation by presenting two 5' ends to the biological environment. This creates a "head-to-head" linkage at the 3'-terminus that exonucleases cannot recognize or bind.[][2]

This guide details the synthesis of this motif using 3'-O-DMT-thymidine , structurally distinct from the standard 5'-O-DMT-thymidine used in conventional synthesis.[][2]

The Chemistry of Inversion: 3'-O-DMT-thymidine

Standard oligonucleotide synthesis proceeds 3'


 5' using 5'-O-DMT  nucleosides attached to a support via their 3'-OH.[][2] To create a 3'-3' linkage, we must reverse the orientation of the initiating nucleoside.
Structural Comparison
  • Standard Reagent: 5'-O-DMT-thymidine.[][2][3] The 3'-OH is the reactive site (or attached to CPG).

  • Inverted Reagent: 3'-O-DMT-thymidine .[][2] The 5'-OH is the reactive site (or attached to CPG).

By attaching 3'-O-DMT-thymidine to the solid support via its 5'-hydroxyl , we expose the 3'-hydroxyl (protected by DMT) to the synthesis column.[][2]

Mechanism of the 3'-3' Junction

When the 3'-O-DMT group is removed from the support-bound nucleoside, it exposes a 3'-hydroxyl .[][2] The incoming standard phosphoramidite (which carries a 3'-phosphorus) couples to this site.

  • Reaction: Support-5'-O-T-3'-OH + 3'-P-NextBase

  • Result: Support-5'-O-T-3'-O-P-O-3' -NextBase[][2]

  • Outcome: A 3'-3' phosphodiester bond is formed.[][2] All subsequent additions proceed in the standard 3'

    
     5' manner, resulting in an oligonucleotide with 5' ends at both termini.
    

InvertedLinkage cluster_0 Standard Synthesis (3' -> 5') cluster_1 Inverted Synthesis (3'-3' Formation) S1 Support-3'-O-T-5'-DMT S2 Detritylation (Exposes 5'-OH) S1->S2 S3 Coupling (Incoming 3'-P) S2->S3 S4 3'-5' Linkage S3->S4 I1 Support-5'-O-T-3'-DMT (Reverse CPG) I2 Detritylation (Exposes 3'-OH) I1->I2 I3 Coupling (Incoming 3'-P) I2->I3 I4 3'-3' Linkage (Inverted Junction) I3->I4 caption Fig 1. Mechanistic comparison of standard vs. inverted linkage formation.

Experimental Protocol: Solid-Phase Synthesis

Materials Required[3][4][5][6][7][8][9][10][11][12][13]
  • Solid Support: 5'-O-DMT-thymidine-3'-lcaa-CPG (Note: Commercial names vary; verify structure is 5'-linked ).

    • Verification: Ensure the CPG is attached to the 5' position of the thymidine ring.

  • Monomers: Standard DNA Phosphoramidites (dA, dC, dG, T).[2]

  • Reagents: TCA (Detritylation), ETT (Activator), Iodine/Water (Oxidation), Cap A/B.[2]

Synthesis Workflow
StepOperationReagentMechanistic Action
1. Setup Column PackingReverse dT CPG (5'-linked)Loads the 3'-O-DMT-thymidine precursor onto the synthesizer.
2. Detritylation DMT Removal3% TCA in DCMAcid removes the DMT group from the 3'-position of the support-bound T, exposing the 3'-OH .
3. Coupling 1 3'-3' FormationStandard Amidite + ActivatorThe 3'-P of the incoming amidite attacks the 3'-OH of the support. This creates the 3'-3' linkage.
4. Oxidation P(III) to P(V)0.02 M Iodine / PyridineStabilizes the phosphite triester to a phosphotriester.
5. Capping AcetylationAcetic Anhydride / N-Me-ImBlocks unreacted 3'-OH sites on the support (critical to prevent deletion sequences).
6. Elongation Standard CycleStandard ReagentsThe new terminus is now a 5'-DMT . Subsequent cycles proceed via standard 5'-OH deprotection and coupling.
7.[][2] Cleavage DeprotectionConc.[4][5][6] NH₄OH (55°C, 16h)Cleaves the ester linker at the 5'-position of the first T and removes base protection.
Critical Protocol Notes
  • Coupling Efficiency: The 3'-hydroxyl (secondary alcohol) is sterically more hindered than the 5'-hydroxyl (primary alcohol).[2] Increase the coupling time of the first base addition by 20-30% (e.g., from 120s to 180s) to ensure high yield of the 3'-3' junction.

  • Pore Size: For oligos >40-mer, use 1000Å CPG to prevent steric crowding at the inverted terminus.

Quality Control & Analysis

Validating the 3'-3' linkage requires specific analytical techniques, as mass spectrometry (ESI-MS) alone cannot distinguish between a 3'-5' and 3'-3' linkage (they are isomers with identical mass).[][2]

Snake Venom Phosphodiesterase (SVPD) Assay

SVPD is a 3'-exonuclease.[][2] It degrades standard oligonucleotides but is blocked by the 3'-3' linkage.

  • Protocol: Incubate 0.5 OD of oligo with SVPD at 37°C.

  • Analysis: Monitor via RP-HPLC.

    • Standard Oligo: Rapid degradation (disappearance of full-length peak).[][2]

    • 3'-3' Oligo: High stability (retention of full-length peak).[][2]

HPLC Retention Time

The 3'-3' linkage alters the global conformation and hydrophobicity of the oligo slightly. On high-resolution anion-exchange (IEX) or reversed-phase (RP) columns, the inverted variant will typically elute with a distinct retention time shift compared to the standard control sequence.[][2]

Stability Data: The Biological Advantage

The following data summarizes the stability enhancement provided by the 3'-inverted dT cap in 50% human serum.

Oligonucleotide DesignModificationT1/2 (Human Serum)Relative Stability
Standard DNA None (3'-OH free)~1.5 Hours1x
Phosphorothioate (PS) PS Backbone~10 Hours~6.5x
3'-Inverted dT (PO) 3'-3' Linkage > 24 Hours > 16x
3'-Inverted dT + PS 3'-3' + PS> 48 Hours> 32x

Data aggregated from standard pharmacokinetic profiles (see References).

StabilityMechanism cluster_enzyme Exonuclease Interaction Enzyme 3'-Exonuclease Target_Std Standard 3'-End (Fits Active Site) Enzyme->Target_Std  Hydrolysis   Target_Inv Inverted 3'-3' End (Steric Mismatch) Enzyme->Target_Inv  Blocked   caption Fig 2. Structural basis of exonuclease resistance via inverted linkages.

References

  • Glen Research. 5' -> 3' Synthesis and Inverted Linkages. Technical Report.[7] [Link][2]

  • Ortigao, J. F., et al. (1992). Antisense effect of oligodeoxynucleotides with inverted terminal internucleotidic linkages: a systematic comparison. Antisense Research and Development. [Link]

  • ChemGenes Corporation. Reverse DNA Amidites and Supports (3'-DMT-Thymidine).[][2] Product Specification. [Link]

  • Takei, Y., et al. (2002). 5'-,3'-Inverted Thymidine-modified Antisense Oligodeoxynucleotide Targeting Midkine.[][2] Journal of Biological Chemistry. [Link]

  • Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters. [Link]

Sources

Title: A Framework for Characterizing the Thermodynamic Impact of 3'-O-DMT Terminal Modifications on Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Executive Summary

The thermodynamic stability of oligonucleotide duplexes is a cornerstone of their function in therapeutics, diagnostics, and nanotechnology. While chemical modifications are routinely employed to modulate these properties, the influence of moieties traditionally considered synthesis artifacts, such as the 3'-terminal 4,4'-dimethoxytrityl (DMT) group, is poorly understood. The DMT group is the standard protecting group for the 5'-hydroxyl function during phosphoramidite-based oligonucleotide synthesis and is typically removed post-synthesis.[] This guide moves beyond its canonical role to address a critical question: What are the thermodynamic consequences of retaining a bulky, lipophilic DMT group at the 3'-terminus of an oligonucleotide? We provide a comprehensive framework for researchers to systematically investigate this effect. This document outlines the fundamental principles of nucleic acid thermodynamics, presents a rigorous, self-validating experimental workflow combining UV-thermal denaturation analysis and circular dichroism spectroscopy, and offers detailed protocols for execution and data interpretation. The objective is to equip scientists with the tools to quantitatively determine the impact of a 3'-O-DMT modification on duplex stability, providing critical insights for the development of novel nucleic acid-based technologies.

Introduction: Beyond a Protecting Group

The precise control of oligonucleotide hybridization is fundamental to a vast array of molecular technologies, from the specificity of PCR primers to the efficacy of antisense therapeutics.[2][3][4] The stability of a DNA or RNA duplex is governed by its thermodynamic properties, which are intrinsically linked to its nucleotide sequence and the presence of any chemical modifications.[5][6] The 4,4'-dimethoxytrityl (DMT) group is a ubiquitous tool in nucleic acid chemistry, prized for its utility as an acid-labile protecting group for the 5'-hydroxyl of nucleoside phosphoramidites during solid-phase synthesis.[][7][8] Its removal in the final step of deprotection is a standard procedure.

However, with the increasing complexity of oligonucleotide design, it is imperative to understand the contribution of every structural component. This guide addresses the non-canonical case where a DMT group is intentionally or unintentionally retained on the 3'-terminus. Such a modification introduces a bulky, aromatic, and hydrophobic moiety at the duplex terminus. Does it sterically hinder duplex formation and destabilize the structure? Or could it engage in favorable stacking interactions that enhance stability? Answering these questions requires a robust biophysical characterization. This guide provides the experimental logic and detailed protocols to perform such an investigation, enabling researchers to move from hypothesis to quantitative thermodynamic data.

Section 1: Core Principles of Oligonucleotide Thermodynamics

The hybridization of two complementary single-stranded oligonucleotides (ssDNA) into a double-stranded duplex (dsDNA) is a reversible equilibrium process. For most short oligonucleotides, this transition can be accurately described by a two-state model, assuming no stable intermediate states.[3][9]

ssDNA_1 + ssDNA_2 <=> dsDNA

The stability of the resulting duplex is quantified by several key thermodynamic parameters:

  • Melting Temperature (T_m_): Defined as the temperature at which 50% of the strands are in the duplex state and 50% are single-stranded.[3] It is a primary indicator of duplex stability under specific concentration and buffer conditions.

  • Enthalpy (ΔH°): Represents the change in heat content upon duplex formation. It is largely driven by the favorable negative enthalpy from base stacking interactions and hydrogen bond formation between complementary base pairs.[10][11]

  • Entropy (ΔS°): Represents the change in the degree of disorder. The association of two single strands into a more ordered duplex results in a decrease in entropy, making this term thermodynamically unfavorable.

  • Gibbs Free Energy (ΔG°): The ultimate measure of duplex stability, combining enthalpy and entropy in the fundamental equation: ΔG° = ΔH° - TΔS° . A more negative ΔG° indicates a more stable duplex.

These parameters are not independent and can be predicted for unmodified DNA sequences using the Nearest-Neighbor model , which sums the thermodynamic contributions of adjacent base-pair doublets.[3][10][12] However, for modified oligonucleotides, these values must be determined empirically.

Section 2: The 3'-O-DMT Modification: Hypothesized Effects

The covalent attachment of a DMT group to the 3'-hydroxyl of the terminal nucleoside creates a significant structural perturbation.

Chemical Structure: The 3'-O-DMT modification replaces the terminal hydroxyl group with a bulky, non-polar dimethoxytrityl ether.

Potential Thermodynamic Impacts:

  • Steric Hindrance: The sheer size of the DMT group could clash with the sugar-phosphate backbone or the complementary strand, preventing optimal helical geometry at the terminus. This would likely manifest as a less favorable (less negative) ΔH° and a resulting decrease in T_m_.

  • Disruption of Terminal Stacking: The terminal base pair's ability to stack on its neighbor is a critical contributor to overall stability. The DMT group may force the terminal base into a conformation that disrupts this stacking, weakening the duplex.

  • Hydrophobic and Stacking Interactions: Conversely, the aromatic rings of the DMT group could potentially engage in favorable stacking interactions with the terminal base pair or even form a hydrophobic cap, shielding the duplex end from the aqueous solvent. The net effect of such interactions is difficult to predict without experimental data.

Section 3: A Validated Experimental Workflow

To quantitatively assess the thermodynamic impact of the 3'-O-DMT group, a comparative study is essential. The core of this guide is a workflow designed to compare a standard oligonucleotide duplex (Control) with an identical sequence bearing the 3'-O-DMT modification (Modified).

experimental_workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Biophysical Analysis cluster_results 3. Data Processing & Interpretation Oligo_Ctrl Control Oligo Pair (Strand A + Strand B: 3'-OH) Anneal_Ctrl Annealing (Form Control Duplex) Oligo_Ctrl->Anneal_Ctrl Oligo_Mod Modified Oligo Pair (Strand A + Strand B: 3'-O-DMT) Anneal_Mod Annealing (Form Modified Duplex) Oligo_Mod->Anneal_Mod UV_Melt UV-Thermal Denaturation (Tm Analysis) Anneal_Ctrl->UV_Melt CD_Spec Circular Dichroism (Structural Analysis) Anneal_Ctrl->CD_Spec Anneal_Mod->UV_Melt Anneal_Mod->CD_Spec Tm_Calc Determine Tm (First Derivative Plot) UV_Melt->Tm_Calc CD_Interp Compare CD Spectra (Assess Conformation) CD_Spec->CD_Interp Thermo_Calc Calculate ΔH°, ΔS°, ΔG° (van't Hoff Analysis) Tm_Calc->Thermo_Calc Final_Comp Comparative Thermodynamic Profile Thermo_Calc->Final_Comp CD_Interp->Final_Comp

Caption: Experimental workflow for thermodynamic characterization.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Oligonucleotide Preparation
  • Synthesis:

    • Control Oligonucleotide: Synthesize using standard phosphoramidite chemistry on a controlled-pore glass (CPG) support.

    • 3'-O-DMT Oligonucleotide: This requires non-standard synthesis. The terminal 3' nucleoside must be coupled as a phosphoramidite bearing the 3'-O-DMT modification. The synthesis is initiated from a support functionalized through the 5'-position of the first nucleoside.

  • Deprotection & Purification: After synthesis, deprotect the oligonucleotides using standard procedures (e.g., ammonium hydroxide or methylamine). Crucially, the final acid-catalyzed detritylation step to remove the 5'-DMT group must be performed carefully to ensure the 3'-O-DMT group, if acid labile to a different degree, remains intact. Purify all oligonucleotides by HPLC to ensure high purity (>95%).

  • Quantification: Accurately determine the concentration of each oligonucleotide solution by measuring the UV absorbance at 260 nm (A_260_).[13]

Protocol 4.2: Duplex Annealing

Causality: Proper annealing is critical to ensure that the measured T_m_ reflects a true equilibrium transition from a fully formed duplex to single strands.

  • Prepare solutions of the complementary strands (e.g., Control A + Control B; Modified A + Modified B) at equimolar concentrations in the desired melting buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[14]

  • Heat the solutions to 95°C for 5 minutes to disrupt any secondary structures.[15]

  • Allow the solutions to cool slowly to room temperature over several hours. This ensures proper duplex formation.

Protocol 4.3: UV-Thermal Denaturation (T_m_ Analysis)

Causality: This technique leverages the hyperchromic effect—the increase in UV absorbance at 260 nm as the stacked bases in a duplex unstack upon melting—to monitor the denaturation process.[13]

  • Instrument Setup: Use a UV-Vis spectrophotometer equipped with a Peltier multicell holder for precise temperature control. Set the measurement wavelength to 260 nm.[16][17]

  • Sample Preparation: Prepare a dilution series for each duplex (Control and Modified) in pre-warmed melting buffer. Typical concentrations might range from 1 µM to 10 µM.

  • Melting Program:

    • Equilibrate the samples at a starting temperature well below the expected T_m_ (e.g., 20°C).

    • Increase the temperature at a constant, slow rate (e.g., 0.5°C or 1.0°C per minute) to a final temperature well above the T_m_ (e.g., 90°C).[18]

    • Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C).

    • Perform a heating-cooling-heating cycle to ensure the melting process is reversible and at equilibrium.[18]

Protocol 4.4: Thermodynamic Data Extraction

Trustworthiness: This multi-step analysis provides a complete thermodynamic profile, which is more robust than a single T_m_ value.

  • T_m_ Determination: Plot absorbance vs. temperature to generate the melting curve. The T_m_ is determined as the temperature corresponding to the maximum of the first derivative of this curve (dA/dT vs. T).[16]

  • van't Hoff Analysis: To determine ΔH° and ΔS°, a van't Hoff plot is constructed. This requires T_m_ values from the concentration series performed in Protocol 4.3.

    • Plot 1/T_m_ (in Kelvin) on the y-axis against ln(C_T_) on the x-axis, where C_T_ is the total oligonucleotide concentration.

    • For a non-self-complementary duplex, the relationship is: 1/T_m_ = (R/ΔH°) * ln(C_T_/4) + (ΔS°/ΔH°)

    • The slope of the linear fit is (R/ΔH°) and the y-intercept is (ΔS°/ΔH°), allowing for the calculation of ΔH° and ΔS°.

  • ΔG° Calculation: Calculate the Gibbs Free Energy at a standard temperature, typically 37°C (310.15 K), using the derived ΔH° and ΔS°: ΔG°37 = ΔH° - (310.15 K) * ΔS°

Section 5: Complementary Analysis via Circular Dichroism

Rationale: While UV melting reveals the stability of the duplex, Circular Dichroism (CD) spectroscopy provides insight into its secondary structure.[19][20] A standard DNA duplex adopts a B-form helix, which has a characteristic CD spectrum. A bulky terminal modification could induce a structural distortion, which would be detectable as a change in the CD spectrum.[21]

Protocol 5.1: CD Spectral Acquisition
  • Prepare samples of the Control and Modified duplexes (~5 µM) in a low-salt buffer suitable for CD (e.g., 10 mM sodium phosphate, pH 7.0).

  • Use a quartz cuvette with a 1 mm path length.

  • Acquire spectra from 320 nm to 200 nm at a controlled temperature below the T_m_ (e.g., 20°C).

  • Record a baseline spectrum of the buffer alone and subtract it from the sample spectra.

  • Compare the spectra of the Control and Modified duplexes. A significant change in the shape or magnitude of the peaks would indicate a structural perturbation induced by the 3'-O-DMT group.

Section 6: Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Thermodynamic Parameters for Control vs. 3'-O-DMT Modified Duplexes

ParameterControl Duplex (3'-OH)Modified Duplex (3'-O-DMT)ΔΔ (Modified - Control)
T_m_ (°C) at 5 µM C_T_ 55.251.8-3.4
ΔH° (kcal/mol) -85.0-80.5+4.5
ΔS° (cal/mol·K) -230.1-218.5+11.6
ΔG°37 (kcal/mol) -13.5-12.8+0.7

Interpretation of Hypothetical Results:

  • The lower T_m_ for the modified duplex is the most immediate indicator of destabilization.

  • The less negative ΔG°37 (+0.7 kcal/mol) quantifies this destabilization, confirming that duplex formation is less spontaneous for the 3'-O-DMT modified oligonucleotide.

  • The less negative ΔH° (+4.5 kcal/mol) is the primary driver of this destabilization. This strongly suggests that the 3'-O-DMT group disrupts favorable enthalpic contributions, most likely by interfering with the stacking of the terminal base pairs.

  • The less negative ΔS° indicates a smaller loss of entropy upon duplex formation for the modified strand. This could imply that the single strand is already more conformationally restricted by the bulky DMT group, or that the final duplex is more "disordered" at its terminus.

CD Spectrum Interpretation: If the CD spectrum of the modified duplex shows a dampened positive peak around 275 nm compared to the classic B-form spectrum of the control, it would provide physical evidence of a distorted helical structure at the terminus, corroborating the thermodynamic findings.

Conclusion

This technical guide provides a rigorous, validated framework to dissect the thermodynamic contribution of a 3'-O-DMT terminal modification. By moving beyond simple T_m_ measurements to a full thermodynamic characterization using van't Hoff analysis, complemented by structural insights from Circular Dichroism, researchers can obtain a definitive and quantitative understanding of the modification's impact. The presented protocols emphasize causality and self-validation through the use of an unmodified control and established biophysical principles. The insights gained from such an analysis are critical for any application where the precise control of oligonucleotide stability is paramount, particularly in the rational design of next-generation therapeutic and diagnostic agents.

References

  • Sugimoto, N., Nakano, S., Yoneyama, M., & Honda, K. (1996). Improved Thermodynamic Parameters and Helix Initiation Factor to Predict Stability of DNA Duplexes. Nucleic Acids Research, 24(22), 4501–4505. [Link]

  • Bommarito, S., Peyret, N., & SantaLucia, J. Jr. (2000). Thermodynamic parameters for DNA sequences with dangling ends. Nucleic Acids Research, 28(9), 1929–1934. [Link]

  • Ali, A., Misiak, M., & Conn, M. M. (2008). UV melting temperatures of duplexes formed by the modified oligonucleotides. ResearchGate. [Link]

  • Arya, V., et al. (2022). CD Spectroscopy to Study DNA-Protein Interactions. Journal of Visualized Experiments. [Link]

  • Grajkowski, A., et al. (2005). Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature. Nucleic Acids Research, 33(16), 5380–5393. [Link]

  • SantaLucia, J. Jr. (2004). The Thermodynamics of DNA Structural Motifs. Annual Review of Biophysics and Biomolecular Structure, 33, 415-440. [Link]

  • Huguet, J. M., et al. (2022). Nucleic Acid Thermodynamics Derived from Mechanical Unzipping Experiments. MDPI. [Link]

  • Bishop, G. R., & Chaires, J. B. (2003). Characterization of DNA Structures by Circular Dichroism. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Kharitonov, S. A., et al. (2003). Temperature dependence of thermodynamic properties for DNA/DNA and RNA/DNA duplex formation. Biochemistry, 42(47), 13991–14002. [Link]

  • Wikipedia. (n.d.). Nucleic acid thermodynamics. Wikipedia. [Link]

  • Rist, M., & Heinemann, U. (2002). Oligodeoxynucleotides containing conformationally constrained abasic sites: a UV and fluorescence spectroscopic investigation on duplex stability and structure. Nucleic Acids Research, 30(22), 4858–4865. [Link]

  • Martin, P. (1995). ups and downs of nucleic acid duplex stability: Structure-stability studies on chemically-modified DNA:RNA duplexes. Helvetica Chimica Acta, 78(2), 486-504. [Link]

  • Nikolova, E. N., et al. (2013). Measuring thermodynamic preferences to form non-native conformations in nucleic acids using ultraviolet melting. PNAS, 110(37), 14932-14937. [Link]

  • Applied Photophysics. (n.d.). CD Spectroscopy for DNA and RNA: A Practical Tool for Structural and Stability Studies. [Link]

  • Salgado, E. N., et al. (2016). Synthesis, Thermal Stability, Biophysical Properties, and Molecular Modeling of Oligonucleotides of RNA Containing 2′-O-2-Thiophenylmethyl Groups. The Journal of Organic Chemistry, 81(18), 8205-8215. [Link]

  • Boge, T. C. (2009). Thermodynamics of Oligonucleotide Duplex Melting. Journal of Chemical Education, 86(5), 621. [Link]

  • Agilent. (2024). Optimization of Thermal Stability Measurements for the Identification of Oligonucleotide APIs Using UV-Vis Spectrophotometry. [Link]

  • Salgado, E. N., et al. (2015). Biophysical Properties and Thermal Stability of Oligonucleotides of RNA Containing 7,8-Dihydro-8-hydroxyadenosine. Biopolymers, 103(3), 167-174. [Link]

  • Isacsson, J., et al. (2001). High throughput measurement of duplex, triplex and quadruplex melting curves using molecular beacons and a LightCycler. Nucleic Acids Research, 29(17), e86. [Link]

  • Sikora, G. J., et al. (2014). Sequence-dependent theory of oligonucleotide hybridization kinetics. The Journal of Chemical Physics, 140(17), 175101. [Link]

  • Doktycz, M. J., et al. (1997). Thermodynamic Advantage of DNA Oligonucleotide 'Stacking Hybridization' Reactions: Energetics of a DNA Nick. Nucleic Acids Research, 25(9), 1778–1783. [Link]

  • Faria, J. T., et al. (2020). Direct monitoring of the thermodynamics and kinetics of DNA and RNA dinucleotide dehybridization from gaps and overhangs. bioRxiv. [Link]

  • JASCO Global. (2021). Analysis of the Melting Temperature and Thermodynamic Parameters of a Nucleic Acid using a UV-Visible Spectrophotometer. [Link]

  • Tatko, C. D., & Dervan, P. B. (2003). Considering the oligonucleotide secondary structures in thermodynamic and kinetic analysis of DNA duplex formation. Journal of the American Chemical Society, 125(48), 14786-14794. [Link]

  • QIAGEN. (n.d.). Tm calculator | Tm prediction. GeneGlobe. [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Ultraviolet absorbance of oligonucleotides. [Link]

  • ETH Zurich. (n.d.). Protocol for DNA Duplex Tm Measurements. [Link]

  • Pendergast, A. D., et al. (2024). Synthesis, Biophysical and Biological Evaluation of Splice-Switching Oligonucleotides with Multiple LNA-Phosphothiotriester Backbones. Journal of the American Chemical Society. [Link]

  • Pendergast, A. D., et al. (2024). Synthesis, Biophysical and Biological Evaluation of Splice-Switching Oligonucleotides with Multiple LNA-Phosphothiotriester Backbones. PMC. [Link]

  • Lartia, R., et al. (2001). effect of amino groups on the stability of DNA duplexes and triplexes based on purines derived from inosine. Nucleic Acids Research, 29(12), 2542–2549. [Link]

  • Li, Y., et al. (2009). Structure and stability of the complex formed by oligonucleotides. ResearchGate. [Link]

  • Lebedev, A. V., et al. (1996). Synthesis and Thermodynamics of Oligonucleotides Containing Chirally Pure R P Methylphosphonate Linkages. Nucleic Acids Research, 24(17), 3383–3388. [Link]

  • Cassidy, S. A., et al. (1997). Effect of DNA target sequence on triplex formation by oligo-2′-deoxy- and 2′-O-methylribonucleotides. Nucleic Acids Research, 25(24), 4891–4898. [Link]

  • Gryaznov, S. M., & Letsinger, R. L. (1992). Synthesis and properties of oligonucleotides containing aminodeoxythymidine units. Nucleic Acids Research, 20(13), 3403–3409. [Link]

  • Cummins, L. L., et al. (1996). Duplex stability of DNA.DNA and DNA.RNA duplexes containing 3'-S-phosphorothiolate linkages. Nucleic Acids Research, 24(19), 3744–3749. [Link]

  • Brown, T., et al. (2018). DNA Triplex-Formation by a Covalent Conjugate of the Anticancer Drug Temozolomide. Molecules, 23(11), 2999. [Link]

Sources

Methodological & Application

Protocol for synthesizing 3'-O-DMT-thymidine-5'-phosphoramidite

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 3'-O-DMT-Thymidine-5'-Phosphoramidite

Executive Summary & Strategic Rationale

This Application Note details the synthesis of 3'-O-DMT-thymidine-5'-phosphoramidite . It is critical to distinguish this reagent from the standard DNA synthesis building block (5'-O-DMT-thymidine-3'-phosphoramidite).[]

Core Application: While standard solid-phase oligonucleotide synthesis (SPOS) proceeds in the 3'→5' direction, this "Reverse Amidite" enables 5'→3' synthesis .[][2] This capability is essential for:

  • Synthesizing nuclease-resistant 3'-3' linkages (inverted ends) in therapeutic gapmers.[]

  • Constructing parallel-stranded DNA duplexes.[]

  • Attaching modifications to the 3'-terminus that are unstable to standard CPG cleavage conditions.

Synthetic Strategy: Direct tritylation of thymidine yields the 5'-O-DMT isomer due to the higher reactivity of the primary 5'-hydroxyl.[] Therefore, a "Blocking-Protection-Deprotection" strategy is required.[] We utilize the TBDMS (tert-butyldimethylsilyl) group for temporary 5'-masking due to its orthogonality to acid-labile DMT groups.[]

Strategic Workflow Visualization

The following diagram outlines the regioselective pathway required to invert the standard protecting group pattern.

SynthesisProtocol Thymidine Starting Material: Thymidine Step1_Prod Intermediate 1: 5'-O-TBDMS-Thymidine Thymidine->Step1_Prod Step 1: 5'-Silylation (TBDMS-Cl, Imidazole, DMF) Step2_Prod Intermediate 2: 5'-O-TBDMS-3'-O-DMT-Thymidine Step1_Prod->Step2_Prod Step 2: 3'-Tritylation (DMT-Cl, Pyridine, AgNO3) Step3_Prod Intermediate 3: 3'-O-DMT-Thymidine Step2_Prod->Step3_Prod Step 3: 5'-Desilylation (TBAF, THF) Final_Prod Final Product: 3'-O-DMT-Thymidine-5'-Phosphoramidite Step3_Prod->Final_Prod Step 4: 5'-Phosphitylation (P-Reagent, ETT, DCM)

Caption: Orthogonal protection strategy utilizing TBDMS to mask the reactive 5'-OH, forcing DMT protection onto the sterically hindered 3'-OH.

Materials & Reagents

ReagentGrade/PurityRole
Thymidine >99% (HPLC)Starting Nucleoside
TBDMS-Cl Reagent Grade5'-OH Protecting Group
DMT-Cl 98%+3'-OH Protecting Group
Silver Nitrate (AgNO₃) ACS ReagentCatalyst for steric hindrance
TBAF (1M in THF) AnhydrousSilyl Deprotection
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite "P-Reagent"Phosphitylating Agent
5-Ethylthio-1H-tetrazole (ETT) 0.25M in ACNActivator
Pyridine Anhydrous (<50 ppm H₂O)Solvent/Base

Detailed Experimental Protocol

Step 1: Selective 5'-O-Silylation

The primary 5'-hydroxyl is significantly more nucleophilic than the secondary 3'-hydroxyl.[] We exploit this kinetic difference.[]

  • Dissolution: Dissolve Thymidine (10.0 g, 41.3 mmol) in anhydrous DMF (100 mL).

  • Addition: Add Imidazole (6.8 g, 100 mmol) followed by TBDMS-Cl (7.5 g, 49.5 mmol) portion-wise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM).[] Product (Rf ~0.5) should be distinct from starting material (Rf ~0.1).[]

  • Workup: Dilute with EtOAc (300 mL), wash with water (3x) and brine. Dry over Na₂SO₄.[]

  • Purification: Flash chromatography (DCM → 5% MeOH/DCM).

    • Yield Target: >90% as a white foam.[]

Step 2: 3'-O-Tritylation (The Critical Step)

Protecting the secondary 3'-OH with the bulky DMT group is sterically demanding.[] Standard pyridine conditions are often sluggish.[] Silver Nitrate (AgNO₃) is used here as a catalyst to activate the DMT-Cl, significantly improving yield.[]

  • Preparation: Co-evaporate 5'-O-TBDMS-Thymidine (from Step 1) with anhydrous pyridine (2x) to remove moisture.

  • Reaction: Dissolve in anhydrous Pyridine (10 mL/g). Add AgNO₃ (1.2 eq) followed by DMT-Cl (1.5 eq).[]

  • Incubation: Stir at RT for 8–12 hours in the dark (Ag salts are light sensitive).

    • Mechanism:[][2][3][4][5] Ag⁺ abstracts chloride from DMT-Cl, creating a highly reactive trityl cation species that overcomes the steric hindrance of the 3'-position.[]

  • Workup: Filter off AgCl precipitate through Celite. Dilute filtrate with DCM, wash with 5% NaHCO₃.[]

  • Purification: Silica gel column (Hexane/EtOAc + 1% Triethylamine).

    • Note: Triethylamine is mandatory to prevent acid-catalyzed detritylation on silica.[]

Step 3: 5'-Desilylation

We must remove the TBDMS group without disturbing the acid-labile DMT group.[] Fluoride treatment is the standard orthogonal method.[]

  • Reaction: Dissolve 5'-O-TBDMS-3'-O-DMT-Thymidine in anhydrous THF.

  • Cleavage: Add TBAF (1M in THF, 1.5 eq). Stir at RT for 2 hours.

    • Selectivity: Fluoride cleaves the Si-O bond.[] The DMT ether is stable to basic/fluoride conditions.[]

  • Workup: Evaporate THF. Dissolve residue in EtOAc, wash with water.[]

  • Purification: Flash chromatography.[] This yields 3'-O-DMT-Thymidine .[]

    • Validation: 1H NMR should show loss of silyl methyls (0.0 ppm) but retention of DMT methoxy signals (3.7 ppm).

Step 4: 5'-Phosphitylation

The final step installs the reactive amidite moiety on the now-free primary 5'-hydroxyl.[]

  • Setup: Flame-dry all glassware. Perform under Argon atmosphere.[]

  • Dissolution: Dissolve 3'-O-DMT-Thymidine (1 eq) in anhydrous DCM (degassed).

  • Activation: Add ETT (0.5 eq) or Diisopropylammonium tetrazolide.

  • Phosphitylation: Add 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite (1.2 eq) dropwise.[]

  • Reaction: Stir at RT for 1–2 hours.

    • Kinetics: Reaction at the primary 5'-OH is extremely fast compared to standard 3'-phosphitylation.[] Avoid over-reaction.

  • Quench: Add degassed MeOH (1 mL) to quench excess reagent.

  • Workup: Dilute with DCM, wash with 5% NaHCO₃ (cold). Dry over Na₂SO₄.[]

  • Purification: Rapid filtration through a short plug of neutral alumina or silica (pre-equilibrated with Hexane/EtOAc/1% TEA).[] Do not use acid.

  • Lyophilization: Precipititate in cold pentane or lyophilize from Benzene/Dioxane to yield a white powder.[]

Quality Control & Analytical Specifications

TestMethodAcceptance Criteria
Identity ³¹P NMR (CDCl₃)Sharp singlet at ~149.0–149.5 ppm (diastereomers often merge or appear very close for 5'-amidites).[] No peak at 14-15 ppm (Hydrolysis product).[]
Purity HPLC (RP-C18)>98% Integrated Area.
Water Content Karl Fischer<0.3% (Critical for coupling efficiency).[]
Coupling Efficiency Solid Phase Test>98% average stepwise yield on a 5'→3' synthesis cycle.

Critical Note on Regiochemistry: Ensure the final product is labeled 3'-O-DMT-dT-5'-CE-Phosphoramidite . Confusing this with the standard (5'-DMT-3'-Amidite) will result in immediate synthesis failure (5'-5' or 3'-3' coupling errors) if used in a standard cycle.[]

References

  • Glen Research. 5' to 3' Synthesis: Reverse Amidites. Retrieved from [Link][]

  • Ogilvie, K. K., et al. (1980).[] The synthesis of oligoribonucleotides.[2][3][4][5][6][7][8][9][10][11][12][] Canadian Journal of Chemistry.[] (Foundational reference for silyl-protecting group orthogonality).

  • Beaucage, S. L., & Caruthers, M. H. (1981).[] Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis.[] Tetrahedron Letters.[] (Foundational reference for phosphoramidite chemistry).

Sources

Application Note & Protocol: Regioselective Synthesis of 3'-O-DMT-Thymidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge and Application

In the field of oligonucleotide synthesis, the 4,4'-dimethoxytrityl (DMT) group is the quintessential protecting group for the 5'-hydroxyl function of nucleosides.[1][2] Its steric bulk and acid lability make it ideal for standard solid-phase synthesis, where chain elongation occurs in the 3' to 5' direction. However, the synthesis of modified oligonucleotides, particularly those requiring functionalization at the 3'-terminus, necessitates the availability of nucleoside building blocks with a free 5'-hydroxyl and a protected 3'-hydroxyl group. The preparation of 3'-O-DMT-thymidine represents a distinct synthetic challenge compared to its 5'-O-DMT counterpart.

The primary hydroxyl at the 5'-position of a nucleoside is sterically more accessible and inherently more reactive than the secondary hydroxyl at the 3'-position.[3][4] Consequently, direct tritylation of thymidine with DMT-Cl typically yields the 5'-O-DMT isomer as the major product.[4] Achieving regioselective protection at the 3'-position requires a tailored strategy that circumvents the natural reactivity profile of the thymidine molecule.

This application note provides a detailed protocol for the direct, regioselective synthesis of 3'-O-DMT-thymidine from thymidine. We will delve into the mechanistic rationale behind the procedural steps, offer field-proven insights for troubleshooting, and establish a self-validating workflow through in-process controls and rigorous final product characterization.

Reaction Principle and Strategy

The strategy hinges on exploiting subtle differences in reactivity by carefully controlling reaction conditions. While the 5'-OH is more reactive, it is possible to favor the formation of the 3'-O-DMT isomer by employing a specific solvent system and carefully controlling the stoichiometry of the reagents. The reaction proceeds via an SN1-type mechanism, where the DMT cation is the reactive electrophile. Pyridine serves as both the solvent and a base to neutralize the HCl generated during the reaction.

The core of this protocol involves the reaction of thymidine with a slight sub-stoichiometric amount of 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine. By limiting the amount of DMT-Cl, we can minimize the formation of the undesired 3',5'-bis-DMT byproduct. The resulting mixture, containing unreacted thymidine, 5'-O-DMT-thymidine, and the desired 3'-O-DMT-thymidine, is then separated by silica gel column chromatography.

dot graph "Reaction_Scheme" { layout=dot; rankdir=LR; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Reaction scheme for the synthesis of 3'-O-DMT-thymidine.

Detailed Experimental Protocol

This protocol is a self-validating system. The Thin-Layer Chromatography (TLC) steps serve as crucial in-process controls to monitor reaction completion and guide the chromatographic purification.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Thymidine>99%Sigma-AldrichDry in vacuum oven at 40°C overnight before use.
4,4'-Dimethoxytrityl chloride (DMT-Cl)>98%Glen ResearchStore in a desiccator. Highly sensitive to moisture.
PyridineAnhydrous, >99.8%Acros OrganicsUse a freshly opened bottle or distill from CaH₂.
Dichloromethane (DCM)HPLC GradeFisher ScientificFor reaction work-up and chromatography.
Methanol (MeOH)HPLC GradeFisher ScientificFor chromatography.
Triethylamine (TEA)>99%Sigma-AldrichFor chromatography mobile phase.
Silica Gel230-400 mesh, 60 ÅSiliCycle Inc.For column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring.
Step-by-Step Methodology

Workflow Overview

dot graph "Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, fontname="Arial", fontsize=12, width=8]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Experimental workflow for 3'-O-DMT-thymidine synthesis.

  • Reagent Preparation:

    • Place thymidine (e.g., 2.42 g, 10.0 mmol) in a round-bottom flask and dry in a vacuum oven at 40°C for at least 12 hours.

    • Expertise & Experience: Thymidine can absorb atmospheric moisture, which will react with DMT-Cl and reduce yield. Ensuring it is completely dry is a critical first step.

  • Reaction Setup:

    • Transfer the dried thymidine to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Add anhydrous pyridine (50 mL) via syringe and stir until the thymidine is fully dissolved.

    • In a separate, dry vial, weigh 4,4'-dimethoxytrityl chloride (DMT-Cl) (3.05 g, 9.0 mmol, 0.9 eq).

    • Trustworthiness: Using a slight sub-stoichiometric amount of DMT-Cl is key to the regioselectivity strategy. It minimizes the formation of the 3',5'-bis-DMT product, which is often difficult to separate from the desired 3'-O-DMT isomer.[4]

    • Add the DMT-Cl to the thymidine solution in three portions over 30 minutes at room temperature under a positive pressure of nitrogen.

    • Allow the reaction to stir at room temperature for 12-16 hours.

  • In-Process Control (TLC Monitoring):

    • Monitor the reaction progress by TLC.

    • Mobile Phase: Dichloromethane:Methanol (95:5 v/v) with 0.5% Triethylamine.

    • Visualization: UV light (254 nm) and staining with a p-anisaldehyde solution followed by heating.

    • Expected Rf values:

      • Thymidine: ~0.1

      • 3'-O-DMT-thymidine: ~0.4

      • 5'-O-DMT-thymidine: ~0.5

      • 3',5'-bis-DMT-thymidine: ~0.8

    • The reaction is complete when the DMT-Cl spot is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, quench by adding cold methanol (5 mL) and stir for 15 minutes.

    • Expertise & Experience: Methanol reacts with any remaining DMT-Cl to form the inert methyl DMT ether, preventing further reaction during work-up.

    • Remove the pyridine under reduced pressure using a rotary evaporator (co-evaporate with toluene to remove residual pyridine).

    • Dissolve the resulting oily residue in dichloromethane (100 mL).

    • Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude foam.

  • Purification (Silica Gel Column Chromatography):

    • Prepare a silica gel column using a slurry of silica in dichloromethane.

    • Dissolve the crude foam in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH) containing 0.5% triethylamine.

    • Trustworthiness: The addition of triethylamine to the mobile phase is crucial. It deactivates the acidic sites on the silica gel, preventing the acid-labile DMT group from being cleaved during purification.

    • Collect fractions and analyze by TLC to identify those containing the pure 3'-O-DMT-thymidine (the lower of the two major product spots).

    • Combine the pure fractions and evaporate the solvent to yield the final product as a white foam. The typical yield is 20-30%.

Characterization and Validation

To confirm the identity and purity of the synthesized 3'-O-DMT-thymidine, the following analytical techniques are recommended.

  • Thin-Layer Chromatography (TLC): As described in the monitoring section, the purified product should appear as a single spot with an Rf value of approximately 0.4 in a 95:5 DCM:MeOH system.

  • 1H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Key diagnostic signals include the two methoxy groups on the DMT moiety appearing as a singlet around 3.75 ppm and the characteristic aromatic protons of the DMT group between 6.8 and 7.5 ppm. The chemical shifts of the sugar protons will differ significantly from those of the 5'-O-DMT isomer.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight.

    • Expected [M+H]⁺: 545.23

    • Expected [M+Na]⁺: 567.21

Troubleshooting and Expert Insights

  • Problem: Low Yield.

    • Cause: Moisture in reagents or glassware. DMT-Cl is highly susceptible to hydrolysis.

    • Solution: Ensure all glassware is rigorously flame-dried, and solvents are anhydrous. Use a fresh bottle of DMT-Cl.

  • Problem: Difficult Chromatographic Separation.

    • Cause: The Rf values of the 3'-O-DMT and 5'-O-DMT isomers are very close.

    • Solution: Use a long column with a shallow elution gradient. Running the column slowly can significantly improve resolution.

  • Problem: DMT Group Cleavage During Purification.

    • Cause: Acidic silica gel.

    • Solution: Always add 0.5% triethylamine or pyridine to the elution solvent to maintain basic conditions.

  • Expert Insight: While this direct method is feasible, an alternative strategy for larger-scale synthesis involves first protecting the 5'-OH with a base-labile group (e.g., a silyl ether), then protecting the 3'-OH with the DMT group, and finally selectively removing the 5'-OH protecting group.[5] This multi-step process often provides a higher overall yield of the desired 3'-isomer.

References

  • Crey-Desbiolles, C., Lhomme, J., & Kotera, M. (2008). Solvent-controlled regioselective protection of 5'-O-protected thymidine. PubMed Central. [Link]

  • ResearchGate. (2024). I would like to know why dmt protection is 5'OH specific? ResearchGate. [Link]

  • Beaucage, S. L. (2001). Protection of nucleosides.
  • Wikipedia. (2025). Dimethoxytrityl. Wikipedia. [Link]

Sources

Using 3'-O-DMT-thymidine for nuclease resistant 3'-3' end capping

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Nuclease-Resistant Oligonucleotides via 3'-3' Inverted Thymidine Capping

Executive Summary

The rapid degradation of synthetic oligonucleotides (ASOs, siRNAs, aptamers) by serum nucleases remains a primary bottleneck in therapeutic development. The dominant degradation pathway in biological fluids is mediated by 3'-exonucleases (e.g., snake venom phosphodiesterase-like activity), which recognize and hydrolyze free 3'-hydroxyl termini.

This guide details the application of 3'-O-DMT-thymidine —specifically utilized as a 5'-attached solid support—to engineer a 3'-3' inverted linkage (inverted dT cap). This modification creates a "double-headed" oligonucleotide where both termini present 5'-ends, effectively rendering the molecule invisible to 3'-exonucleases without significantly altering hybridization affinity.

Mechanistic Basis of Resistance

Standard oligonucleotides possess a directional polarity (5'


 3'). 3'-exonucleases require a free 3'-hydroxyl group to initiate hydrolysis. By inverting the terminal nucleoside, we replace the susceptible 3'-OH with a 5'-linkage.[1][2]

The Chemistry of Inversion: To achieve a 3'-3' linkage at the 3'-terminus using standard 3' ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 5' synthesis, one cannot use a standard support. Instead, the synthesis must be initiated on a support where the nucleoside is attached via its 5'-hydroxyl , and the 3'-hydroxyl is protected with a Dimethoxytrityl (DMT)  group.[3]
  • Standard Reagent: 5'-O-DMT-thymidine (DMT on 5', reactive 3').

  • Inverted Reagent (Topic Focus): 3'-O-DMT-thymidine (DMT on 3', attached to support via 5').

Visualizing the Protective Mechanism

NucleaseResistance cluster_0 Mechanism of Action Exo 3'-Exonuclease (Serum) Degradation Rapid Hydrolysis Exo->Degradation Cleaves Diester Bond Stable Steric Blockade (No Recognition) Exo->Stable Enzyme Stalls StdOligo Standard Oligo (5'---3'-OH) StdOligo->Exo Recognizes 3'-OH CapOligo Inverted Cap Oligo (5'---3'-3'---5') CapOligo->Exo Presents 5'-End

Figure 1: Mechanism of 3'-exonuclease resistance via terminal inversion. The enzyme active site, evolved to bind 3'-OH groups, fails to engage with the 5'-OH presented by the inverted dT cap.

Experimental Protocol: Synthesis of 3'-3' Capped Oligos

This protocol utilizes 5'-linked dT-CPG (derived from 3'-O-DMT-thymidine) to introduce the inverted linkage during the first coupling cycle.

Reagents Required:

  • Solid Support: dT-5'-lcaa-CPG (500 Å or 1000 Å). Note: This support has the thymidine attached to the CPG via the 5'-position.[4] The 3'-position is protected by DMT.[1][3][5][6][7][8]

  • Phosphoramidites: Standard DNA/RNA phosphoramidites (5'-DMT-3'-amidites).

  • Reagents: TCA (Detritylation), ETT or BTT (Activator), Iodine (Oxidation), Cap A/B.[5]

Step-by-Step Synthesis Workflow
  • Column Installation: Load the synthesis column containing dT-5'-CPG (Inverted Support) onto the synthesizer.

    • Critical Check: Verify the pore size matches the desired oligo length (500 Å for <50-mer, 1000 Å for >50-mer).

  • Cycle 1: The Inversion Step (Crucial)

    • Detritylation: The instrument delivers TCA to remove the 3'-O-DMT group from the support-bound thymidine.

      • Result: Support-5'-T-3'-OH (Free hydroxyl).

    • Coupling: The first standard phosphoramidite (Base

      
      , 5'-DMT-3'-Phosphoramidite) is activated and delivered.
      
    • Reaction: The 3'-OH of the support attacks the 3'-P of the incoming amidite.

    • Linkage Formed: Support-5'-T-3'-O-P-O-3' -

      
      -5'-DMT.
      
    • Observation: This creates the unique 3'-3' phosphodiester linkage immediately at the 3'-terminus.

  • Subsequent Cycles (Standard Elongation)

    • Proceed with standard synthesis protocols. The chain will grow in the 5'

      
       3' direction relative to the synthesizer flow, but chemically, you are adding to the 5'-end of the growing chain.
      
    • Wait, correction on directionality: Standard synthesis adds to the 5'-OH of the previous base.

    • Cycle 2: Detritylate the 5'-DMT of Base

      
      .[3] Add Base 
      
      
      
      (Standard Amidite).
    • Linkage: ...

      
      -5'-O-P-O-3'-
      
      
      
      -5'-DMT. (Standard 5'-3' linkage).
  • Cleavage and Deprotection:

    • Perform standard ammonium hydroxide cleavage.

    • Note: Since the support is attached via the 5'-end of the inverted dT, cleavage releases the 5'-hydroxyl of the inverted dT.

    • Final Structure: 5'-HO-dT-3'-p-3'-

      
      -p-5'-
      
      
      
      ...
Synthesis Logic Diagram

SynthesisFlow cluster_1 Inverted Linkage Synthesis Step1 Start: dT-5'-CPG (Support-5'-T-3'-DMT) Step2 Detritylation (TCA) Removes 3'-DMT Step1->Step2 Step3 Coupling Standard Amidite (DMT-5'-N-3'-P) Step2->Step3 Step4 Formation of 3'-3' Linkage (Support-5'-T-3'-p-3'-N-5'-DMT) Step3->Step4 3'-OH attacks 3'-P Step5 Standard Elongation (Creates 5'-3' linkages) Step4->Step5

Figure 2: Synthesis workflow using 5'-linked support. The critical 3'-3' junction is formed in the very first coupling step.

Quality Control & Validation

Trustworthiness in oligonucleotide manufacturing requires verifying the presence of the cap. Mass spectrometry (ESI-MS) will confirm the molecular weight, but it cannot distinguish between a 3'-5' and a 3'-3' linkage (they are isomers).

Functional Assay: Snake Venom Phosphodiesterase (SVPDE) Challenge

  • Setup:

    • Control: Unmodified Oligo (same sequence).

    • Test: 3'-3' Inverted dT Oligo.

    • Enzyme: SVPDE (Promega or equivalent), 0.01 U/µL.

  • Incubation:

    • Incubate 1 µM oligo in reaction buffer at 37°C.

    • Timepoints: 0, 15, 30, 60, 120, 240 minutes.

  • Analysis:

    • Analyze via PAGE (Polyacrylamide Gel Electrophoresis) or LC-MS.

    • Success Criteria: The Control oligo should show rapid degradation (laddering) within 30-60 minutes. The Test oligo should remain >90% intact at 240 minutes.

Comparative Stability Data

The following table summarizes typical half-life improvements observed when using 3'-3' inverted dT capping in 90% human serum.

Modification StrategyTerminal StructureT1/2 (Human Serum)Resistance Mechanism
Unmodified DNA 3'-OH (Standard)~15 - 30 minsNone
Phosphorothioate (PS) 3'-PS~4 - 10 hoursChirality/Sulfur substitution
3'-Inverted dT (idT) 3'-3' Linkage > 24 hours Steric/Structural Block
idT + Internal PS 3'-3' + Backbone PS> 48 hoursSynergistic protection

Data aggregated from internal validation and literature sources [1, 2].

Troubleshooting & Optimization

  • Issue: Low Coupling Efficiency at Step 1.

    • Cause: Steric hindrance at the support surface.[3] The 3'-OH of the inverted dT may be less accessible than standard 5'-OH groups.[7]

    • Solution: Increase the coupling time for the first base from standard (e.g., 2 mins) to 5-10 minutes . Use a more active activator like ETT (5-Ethylthio-1H-tetrazole).

  • Issue: "N-1" Deletion Sequences.

    • Cause: Failure to cap unreacted 3'-OH sites on the support.

    • Solution: Ensure aggressive capping (Acetic Anhydride/N-Methylimidazole) is performed after the first coupling.

References

  • Ortigao, J. F., et al. (1992). "Antisense effect of oligodeoxynucleotides with inverted terminal internucleotidic linkages: a systematic analysis." Antisense Research and Development.

  • Takei, Y., et al. (2002). "5'-,3'-Inverted Thymidine-modified Antisense Oligodeoxynucleotide Targeting Midkine." Journal of Biological Chemistry.

  • Glen Research. (2023). "Inverted dT and ddT: Synthesis and Applications." Glen Research Technical Reports.

  • Integrated DNA Technologies (IDT). (2024). "Oligo modifications that block nuclease degradation." IDT Application Notes.

Sources

High-Fidelity Functionalization of Solid Supports with 3'-O-DMT-Thymidine for Reverse Oligonucleotide Synthesis

[1]

Executive Summary & Scientific Context

The functionalization of solid supports with 3'-O-DMT-thymidine represents a specialized workflow distinct from standard oligonucleotide manufacturing.[1] While conventional synthesis proceeds in the 3'→5' direction using 5'-O-DMT protected nucleosides, the utilization of 3'-O-DMT-thymidine implies an inverted orientation for 5'→3' synthesis (Reverse Synthesis) or the creation of 3'-modified termini (e.g., for nuclease resistance).[1]

In this configuration, the nucleoside is anchored to the solid support (LCAA-CPG or Polystyrene) via its 5'-hydroxyl group , leaving the 3'-hydroxyl protected by the Dimethoxytrityl (DMT) group to serve as the initiation site for chain elongation.

This Application Note details the Succinyl Linker chemistry, the industry-standard method for covalent attachment. It prioritizes "self-validating" protocols where the final loading density is quantitatively verified via trityl cation assay.

Chemical Mechanism & Workflow[1]

The functionalization process involves three critical phases:

  • Hemisuccinate Formation: Esterification of the free 5'-hydroxyl of the 3'-O-DMT-thymidine with succinic anhydride.[1]

  • Amide Coupling: Activation of the hemisuccinate carboxylate and coupling to the amine-functionalized support (LCAA-CPG).[1]

  • Capping: Acetylation of unreacted amino groups to prevent deletion sequences (N-1) during synthesis.

Visual Workflow: Succinyl Functionalization

GSubstrate3'-O-DMT-Thymidine(Free 5'-OH)Hemisuccinate3'-O-DMT-dT-5'-Hemisuccinate(Carboxyl Group)Substrate->Hemisuccinate EsterificationSuccAnhydrideSuccinic Anhydride(DMAP/Pyridine)SuccAnhydride->HemisuccinateActivationActivation(EDC / Tosyl Chloride)Hemisuccinate->ActivationCouplingAmide Bond FormationActivation->CouplingLCAA_CPGLCAA-CPG Support(Free Amines)LCAA_CPG->CouplingFinalSupportFunctionalized Support(Support-Linker-5'-dT-3'-DMT)Coupling->FinalSupportCappingCapping Step(Ac2O / N-Me-Im)FinalSupport->Capping Block Unreacted Amines

Figure 1: Reaction pathway for anchoring 3'-O-DMT-thymidine to LCAA-CPG via a succinyl linker for reverse synthesis applications.

Detailed Experimental Protocols

Phase 1: Synthesis of 3'-O-DMT-Thymidine-5'-Hemisuccinate

Objective: Convert the free 5'-hydroxyl into a reactive carboxylic acid handle.[1]

Reagents:

  • 3'-O-DMT-Thymidine (dried in vacuo over P₂O₅).[1]

  • Succinic Anhydride (1.5 equivalents).[1][2]

  • DMAP (4-Dimethylaminopyridine) (0.5 equivalents).[1]

  • Anhydrous Pyridine.[1]

Protocol:

  • Dissolve 10 mmol of 3'-O-DMT-Thymidine in 40 mL anhydrous pyridine.

  • Add 15 mmol Succinic Anhydride and 5 mmol DMAP.

  • Stir at room temperature for 12–16 hours under Argon.

  • TLC Check: Monitor disappearance of starting material (CHCl₃/MeOH 9:1).

  • Quench: Add 2 mL water to hydrolyze excess anhydride. Stir 20 min.

  • Workup: Evaporate pyridine. Dissolve residue in DCM (100 mL). Wash with ice-cold 10% citric acid (2x) and brine (1x).[1]

  • Purification: Dry organic layer (Na₂SO₄) and precipitate in cold Hexane/Ether.

  • Validation: Confirm structure via ¹H-NMR (look for succinyl methylene protons at ~2.6 ppm).

Phase 2: Loading the Solid Support (LCAA-CPG)

Objective: Covalent attachment of the hemisuccinate to the support amines.

Reagents:

  • LCAA-CPG (Long Chain Alkyl Amine Controlled Pore Glass), 500Å or 1000Å.[1]

  • Synthesized Hemisuccinate (from Phase 1).[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) - Preferred over DCC for easier byproduct removal.[1]

  • Diisopropylethylamine (DIEA).[1]

  • Anhydrous Pyridine/Acetonitrile (1:1).[1]

Protocol:

  • Pre-wash: Wash 5 g of LCAA-CPG with anhydrous acetonitrile to remove trace water.[1]

  • Dissolve 1.0 mmol Hemisuccinate and 4.0 mmol EDC in 20 mL Pyridine/Acetonitrile.

  • Add the solution to the LCAA-CPG beads in a silylated glass reactor.

  • Agitate gently (wrist-action shaker) for 24 hours at room temperature. Do not use magnetic stir bars as they grind the beads.

  • Wash: Filter support and wash extensively with Pyridine, Methanol, and DCM.

Phase 3: Capping (Passivation)

Objective: Acetylate unreacted amino groups on the CPG to prevent side reactions.

Protocol:

  • Treat the loaded support with Cap A (Acetic Anhydride/THF) and Cap B (N-Methylimidazole/THF) mixed 1:1.[1]

  • Agitate for 30 minutes.

  • Wash with THF, MeOH, and finally DCM.[1]

  • Dry in vacuo.[1][3]

Self-Validating System: Loading Determination

The integrity of this protocol relies on the DMT Cation Assay . This spectrophotometric method quantifies the exact amount of nucleoside attached to the support.

The Principle

Acidic treatment cleaves the DMT group, generating a stable orange carbocation. The absorbance of this cation follows Beer's Law.

Protocol
  • Weigh exactly 4–5 mg of dried, functionalized CPG into a volumetric flask (e.g., 25 mL).

  • Fill to the mark with 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) .

  • Shake well. The solution will turn orange immediately.

  • Measure Absorbance (

    
    ) at 504 nm  against a blank of 3% TCA/DCM.[1]
    
  • Ensure

    
     is between 0.2 and 1.2 (dilute if necessary).[1]
    
Calculation
1

Parameters:

  • 
     = Volume of solution (mL)
    
  • 
     = Weight of CPG (mg)[1]
    
  • 
     = Extinction Coefficient of DMT cation.
    
    • For 3% TCA/DCM : Use 76.0 mL/(µmol·cm) (approx 76,000 L/mol[1]·cm).

    • Note: If using Perchloric Acid/Ethanol,

      
      .[1]
      
Data Interpretation Table
Loading Range (µmol/g)ClassificationApplication Suitability
< 20 Low LoadingLong oligos (>60-mer) to reduce steric crowding.[1]
25 – 45 Standard LoadingGeneral purpose synthesis (20–60 mers).[1]
> 60 High LoadingShort scale synthesis; risk of steric hindrance for longer chains.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Loading (<15 µmol/g) Wet reagents or support.[1]Dry CPG at 60°C in vacuo for 4h. Use fresh EDC.
Inconsistent Loading Poor agitation.Ensure thorough mixing without grinding (use orbital shaker).[1]
Capping Failure Old Capping reagents.[1]N-methylimidazole absorbs water; use fresh Cap B.
Unexpected N-1 Peaks Unreacted amines on support.[1]Repeat Capping step (Phase 3) or extend time to 1 hour.

References

  • Solid-Phase Synthesis of DNA: Caruthers, M. H. (1985).[1] Gene Synthesis Machines: DNA Chemistry and Its Uses. Science. Link[1]

  • Reverse Oligonucleotide Synthesis: Glen Research. (n.d.). 5' to 3' Synthesis. Glen Report 6.14. Link

  • Loading Assay Protocols: Pon, R. T. (1993).[1] Solid-phase supports for oligonucleotide synthesis. Methods in Molecular Biology. Link

  • DMT Cation Extinction Coefficients: Ravikumar, V. T., et al. (2015).[1] Unylinker: An Efficient and Universal Solid Support.[1] Organic Process Research & Development. Link[1]

Application Note: Synthesis of Circular Oligonucleotides via Reverse (5'→3') Assembly

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the advanced methodology of synthesizing circular oligonucleotides using Reverse Synthesis (5'→3') enabled by 3'-O-DMT-thymidine precursors . This approach offers distinct advantages for 3'-end functionalization, a critical step for efficient cyclization.[1]

Abstract & Strategic Rationale

Circular oligonucleotides (c-oligos) have emerged as powerful tools in therapeutic development, acting as stable aptamers, miRNA sponges, and templates for Rolling Circle Amplification (RCA).[1] Their lack of termini renders them resistant to exonucleases, significantly enhancing their biostability compared to linear counterparts.

Standard solid-phase synthesis proceeds in the 3'→5' direction using 5'-O-DMT-3'-phosphoramidites.[1] While effective for linear chains, this directionality complicates the introduction of 3'-terminal modifications required for many cyclization strategies (e.g., click chemistry or chemical ligation).

The "Reverse Synthesis" Strategy: By utilizing 3'-O-DMT-thymidine precursors (and corresponding A, C, G reverse amidites), synthesis proceeds in the 5'→3' direction .[1] This places the reactive 3'-terminus at the end of the synthetic cycle, allowing for the facile addition of 3'-functional groups (e.g., azides, phosphates, or linkers) essential for "head-to-tail" cyclization.

Key Advantages of 3'-O-DMT Precursors:
  • 3'-End Accessibility: Allows direct functionalization of the 3'-end as the final step of solid-phase synthesis.[1]

  • Nuclease Resistance: Facilitates the creation of 3'-3' linkages if combined with standard synthesis, though full circularization provides superior stability.

  • Cyclization Efficiency: Enables precise placement of orthogonal reactive groups (e.g., 5'-Alkyne / 3'-Azide) for high-yield intramolecular ligation.[1]

Mechanism of Action: Reverse Synthesis & Cyclization

The core chemistry relies on the 3'-O-DMT-5'-Phosphoramidite monomer.[1] Unlike standard monomers, the protective dimethoxytrityl (DMT) group is on the 3'-hydroxyl, and the reactive phosphoramidite group is on the 5'-hydroxyl.[2]

The Chemical Pathway[3][4][5]
  • Coupling: The 5'-phosphoramidite of the incoming monomer reacts with the 3'-hydroxyl of the support-bound chain.

  • Growth: The chain grows from the 5'-end (anchored) toward the 3'-end.

  • Cyclization: Post-cleavage, the linear precursor—now equipped with compatible termini (e.g., 5'-Phosphate and 3'-OH, or Click handles)—undergoes intramolecular ligation.

Workflow Visualization

The following diagram illustrates the Reverse Synthesis cycle and subsequent cyclization pathways.

ReverseSynthesis Start Solid Support (5'-Anchored) Coupling Coupling Step (Monomer: 3'-O-DMT-5'-Amidite) Start->Coupling 5'-OH reacts Oxidation Oxidation / Capping Coupling->Oxidation Detritylation Detritylation (Remove 3'-DMT) Oxidation->Detritylation Repeat Repeat Cycle Detritylation->Repeat Free 3'-OH Repeat->Coupling Next Cycle FinalMod 3'-End Modification (e.g., Azide/Phosphate) Repeat->FinalMod Full Length Cleavage Cleavage & Deprotection FinalMod->Cleavage Cyclization Cyclization (Ligase or Click) Cleavage->Cyclization Linear Precursor CircularOligo Purified Circular Oligonucleotide Cyclization->CircularOligo

Caption: Workflow for Reverse Synthesis (5'→3') utilizing 3'-O-DMT precursors to generate linear intermediates primed for cyclization.

Materials & Reagents

To ensure high-fidelity synthesis, specific reagents are required.[1]

ComponentSpecificationPurpose
Monomer 3'-O-DMT-dT-5'-Phosphoramidite Reverse synthesis building block (Thymidine).[1]
Monomer 3'-O-DMT-dA/dC/dG-5'-PhosphoramiditesReverse synthesis building blocks (A, C, G).[1]
Solid Support 5'-Amino-Modifier C6 CPG (or similar)Anchors the 5'-end to the column, allowing 5'->3' growth.[1]
Activator 5-Ethylthio-1H-tetrazole (ETT) or BTTPromotes coupling efficiency (0.25 M in Acetonitrile).[1]
Oxidizer 0.02 M Iodine in THF/Pyridine/H2OStandard oxidation of phosphite to phosphate.
Deblock 3% Dichloroacetic acid (DCA) in TolueneRemoves the 3'-DMT group.
Cyclization Reagent T4 DNA Ligase (Enzymatic) OR CuBr/TBTA (Click)Catalyzes the intramolecular ring closure.

Experimental Protocol

Part A: Reverse Solid-Phase Synthesis (5'→3')

Objective: Synthesize a linear oligonucleotide with the sequence 5'-Linker-Sequence-3'-Mod.

  • Column Preparation:

    • Select a 5'-attached solid support .[1] If using a Universal Support, ensure the first coupling is compatible with 5'->3' directionality (often requires specific "reverse" universal supports or starting with a 5'-modified linker).[1]

    • Recommendation: Use a 5'-Amino-Modifier C6 support if post-synthesis 5'-functionalization is needed, or a standard support if the 5'-end will be the phosphate donor.[1]

  • Instrument Setup:

    • Dilute 3'-O-DMT-5'-phosphoramidites to 0.1 M in anhydrous acetonitrile.

    • Note: Reverse amidites often require slightly longer coupling times (increase from standard 2 min to 3-4 min ) due to steric differences at the 5'-phosphoramidite center.[1]

  • Synthesis Cycle (Iterative):

    • Detritylation: Flow DCA to remove the DMT group from the 3'-hydroxyl of the growing chain. Monitor trityl color (orange) to verify coupling efficiency.

    • Coupling: Inject 3'-O-DMT-5'-phosphoramidite + Activator.[1][3] The 5'-phosphoramidite reacts with the support-bound 3'-OH.[1]

    • Capping: Acetylate unreacted 3'-OH groups to prevent deletion sequences.

    • Oxidation: Stabilize the phosphite triester to a phosphate triester.

  • Final Step (3'-Modification):

    • To enable circularization, the 3'-end must be functionalized.[4]

    • For Enzymatic Ligation: The 3'-end must be a hydroxyl (standard cycle end).[1] The 5'-end (attached to support) must be phosphorylated or the support linkage must leave a 5'-phosphate upon cleavage (e.g., 5'-Phosphate-ON support).[1]

    • For Click Cyclization: Couple a 3'-Propargyl-5'-Phosphoramidite (or similar alkyne modifier) as the final base.[1]

  • Cleavage & Deprotection:

    • Incubate in conc. Ammonium Hydroxide (AMA for faster results) at 55°C for 16h (or 65°C for 10 min with AMA).

    • Critical: This releases the oligo and removes base protecting groups.[5]

Part B: Cyclization (Template-Directed Chemical Ligation)[1]

This protocol assumes a linear precursor with a 5'-Phosphate and 3'-OH.[1]

  • Template Annealing:

    • Mix the linear oligo (10 µM) with a complementary "splint" or template DNA (12 µM) that bridges the 5' and 3' ends.

    • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2.[1]

    • Heat to 95°C for 2 min, then cool slowly to room temperature over 1 hour.

  • Ligation Reaction:

    • Enzymatic: Add T4 DNA Ligase (1-5 U/µL) and ATP (1 mM).[1] Incubate at 16°C overnight.

    • Chemical (CNBr): Add Cyanogen Bromide (CNBr) to 1 M final concentration in MES buffer (pH 6.0) at 0°C. React for 2-5 minutes. Note: CNBr is highly toxic; handle in a fume hood.

  • Purification:

    • Ethanol precipitate the DNA.

    • Run on a Denaturing PAGE (15-20%) .[1] Circular products migrate faster than linear precursors due to compact structure.

    • Excise the circular band and elute.[]

Quality Control & Validation

Every synthesis must be validated to confirm circularity.[][7]

QC MethodExpected Result for Circular Oligo
Exonuclease I Digestion Resistance. Linear oligos are degraded; circular oligos remain intact.[1]
Denaturing PAGE Mobility Shift. Circular oligos typically migrate faster than linear equivalents.
ESI-MS Mass Match. Mass should be [Linear Mass - 18 Da] (loss of H2O during bond formation).
Exonuclease Resistance Assay Protocol
  • Take 0.2 nmol of purified circular oligo.

  • Add 10 Units of Exonuclease I (E. coli).

  • Incubate at 37°C for 1 hour.

  • Analyze via PAGE or HPLC.

    • Pass: >90% of material remains.

    • Fail: Material degrades to nucleotides.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance of 5'-amidite.[1]Increase coupling time to 4-6 minutes. Ensure anhydrous conditions.
Linear Product Only Failed cyclization.Verify 5'-Phosphate presence.[1][] If using enzymatic ligation, ensure the "splint" overlaps the junction by at least 10 nt on each side.
Multiple Bands on PAGE Multimerization (concatemers).Perform cyclization at high dilution (<1 µM) to favor intramolecular reaction over intermolecular ligation.

References

  • Solid-phase synthesis of circular oligonucleotides. Source: Nucleic Acids Research / PubMed URL:[Link]

  • Reverse DNA synthesis (5'→3') for 3'-modification. Source: Nucleic Acids Research, Vol 30, Issue 21. URL:[Link][1]

  • Chemical and enzymatic methods for preparing circular single-stranded DNAs. Source: Current Protocols in Nucleic Acid Chemistry.[7][9] URL:[Link][1]

  • Glen Report 6.14: 5' to 3' Synthesis. Source: Glen Research. URL:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 5' to 3' Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields during the solid-phase synthesis of oligonucleotides. By understanding the critical steps and the chemistry behind them, you can systematically troubleshoot problems and optimize your synthesis protocols for higher purity and yield.

Section 1: The Foundation - Understanding the Phosphoramidite Synthesis Cycle

Before troubleshooting, it's essential to understand the standard 5' to 3' synthesis process, which is a four-step cycle repeated for each nucleotide addition.[1][2] Inefficiencies at any stage can cascade, dramatically reducing the final yield of the full-length product.[3]

Oligonucleotide Synthesis Cycle cluster_0 Synthesis on Solid Support Detritylation Step 1: Detritylation (Deblocking) Removes 5'-DMT group, exposing 5'-OH for reaction. Coupling Step 2: Coupling Phosphoramidite monomer is activated and couples with the 5'-OH group. Detritylation->Coupling Exposed 5'-OH Capping Step 3: Capping Unreacted 5'-OH groups are acetylated to prevent extension of failure sequences. Coupling->Capping ~99% coupled Oxidation Step 4: Oxidation Unstable phosphite triester is oxidized to a stable phosphate triester. Capping->Oxidation Blocks failures Oxidation->Detritylation Repeat Cycle (n-1) times End Full-Length Oligo on Support Oxidation->End Final Cycle Complete Start Start with 3'-Nucleoside on CPG Support Start->Detritylation

Caption: The four-step phosphoramidite synthesis cycle.

The impact of small inefficiencies is exponential. Even a seemingly high coupling efficiency per cycle results in a significant loss of full-length product, especially for longer oligonucleotides.

Oligonucleotide LengthAverage Coupling Efficiency: 99.5%Average Coupling Efficiency: 99.0%Average Coupling Efficiency: 98.0%
20mer 90.9%82.6%68.0%
50mer 77.9%60.5%36.4%
100mer 60.6%36.6%13.3%
This table illustrates the theoretical maximum yield of full-length oligonucleotide based on average coupling efficiency.[4]

Section 2: Troubleshooting Guide - A Symptom-Based Approach

Use this flowchart to navigate from a general problem to specific causes and solutions.

Troubleshooting Flowchart Symptom Low Final Yield CheckTrityl Is Trityl Yield Low? Symptom->CheckTrityl CheckPurity Is Final Purity Low? (High % of Shortmers) CheckTrityl->CheckPurity No CouplingIssue Probable Cause: Inefficient Coupling CheckTrityl->CouplingIssue Yes CappingIssue Probable Cause: Inefficient Capping CheckPurity->CappingIssue Yes (n-1 peaks) OxidationIssue Probable Cause: Incomplete Oxidation CheckPurity->OxidationIssue Yes (Truncation) CleavageDeprotectionIssue Probable Cause: Post-Synthesis Issues CheckPurity->CleavageDeprotectionIssue No (Good purity, low mass) ReagentPurity Check Reagent Purity: - Amidite Quality/Age - Activator Potency - Water in Acetonitrile CouplingIssue->ReagentPurity InstrumentParams Check Instrument: - Reagent Delivery Times - Blocked Lines - Incorrect Concentrations CouplingIssue->InstrumentParams CappingReagents Check Capping Reagents: - Acetic Anhydride (Cap A) - N-Methylimidazole (Cap B) - Degradation/Moisture CappingIssue->CappingReagents OxidizerReagents Check Oxidizer: - Iodine Solution Degraded - Incorrect Water Content - Insufficient Contact Time OxidationIssue->OxidizerReagents DeprotectionReagents Check Deprotection: - Stale Ammonium Hydroxide - Incorrect Time/Temp - Modifier Sensitivity CleavageDeprotectionIssue->DeprotectionReagents SolidSupportIssue Check Solid Support: - Pore size too small for oligo length - Inappropriate linker chemistry CleavageDeprotectionIssue->SolidSupportIssue

Caption: A decision tree for troubleshooting low oligonucleotide yields.

Section 3: Frequently Asked Questions (FAQs)

Part A: Reagent and Solvent Quality

Q1: My synthesis yield has suddenly dropped across all sequences. Where should I start?

When yields drop systemically, the most common culprits are the bulk reagents and solvents used in every cycle.

  • Primary Suspect: Water Content. The phosphoramidite coupling chemistry is extremely sensitive to moisture.[5][6] Water hydrolyzes the activated phosphoramidite, rendering it unable to couple to the growing oligonucleotide chain.[3]

    • Action: Use fresh, anhydrous grade acetonitrile (<30 ppm water).[3] Ensure solvent bottles are properly sealed and blanketed with an inert gas like argon or helium. On humid days, the risk of moisture contamination increases significantly.[7]

  • Secondary Suspect: Reagent Degradation.

    • Activator (Tetrazole or similar): Activators can degrade over time, especially if exposed to moisture. A less potent activator will not efficiently catalyze the coupling reaction.

    • Oxidizer (Iodine solution): Iodine solutions can degrade, leading to incomplete oxidation.[8]

    • Action: Replace all common reagents with fresh, high-quality lots. It is good practice to aliquot reagents into smaller, sealed bottles for weekly use to prevent contamination of bulk stock.[9]

Q2: I am synthesizing a modified oligonucleotide and the coupling efficiency is very low for the modified base. Why?

Modified phosphoramidites often exhibit lower coupling efficiencies than standard A, C, G, and T amidites.[7][10]

  • Causality: The steric bulk or electronic properties of the modification can hinder the coupling reaction. Furthermore, these reagents can be less stable than standard amidites. Some modified reagents may have a coupling efficiency as low as 90%.[7]

  • Troubleshooting Protocol:

    • Increase Coupling Time: Double the standard coupling time for the modified base to allow more time for the reaction to proceed to completion.

    • Use a Stronger Activator: Consider using a more potent activator like DCI (4,5-Dicyanoimidazole) or BTT (5-(Benzylthio)-1H-tetrazole) if compatible with your chemistry.

    • Fresh Reagent: Ensure the modified phosphoramidite is fresh and has been stored under proper anhydrous conditions. If it has been on the synthesizer for an extended period, it may have degraded.[11]

    • Check Supplier Data: Review the certificate of analysis from the supplier for any specific recommendations regarding coupling times or activators for that particular modification.

Part B: Synthesis Cycle Failures

Q3: My trityl monitor shows consistently high coupling efficiency, but my final yield is low and mass spectrometry shows a high percentage of n-1 sequences. What's wrong?

This classic symptom points directly to an inefficient capping step.

  • Causality: The trityl monitor only measures the efficiency of the deblocking and coupling steps. It cannot detect capping failures. If unreacted 5'-OH groups are not capped, they are available to react in the next coupling cycle, leading to the formation of oligonucleotides with a single base deletion (n-1).[12][13][14] These n-1 failures, which have a 5'-DMT group, are difficult to separate from the full-length product during purification.[14]

  • Action:

    • Replace your capping reagents (Cap A: Acetic Anhydride and Cap B: N-Methylimidazole). These reagents are sensitive to moisture and can degrade.[15]

    • Check for blockages or slow delivery in the capping reagent lines on your synthesizer. Ensure the correct volumes are being delivered.

Q4: I am observing significant truncation of my oligo, but not just n-1 deletions. What could be the cause?

This issue often points to a failure in the oxidation step.

  • Causality: The phosphite triester linkage formed during coupling is unstable under the acidic conditions of the subsequent detritylation step.[13] The oxidation step converts this unstable P(III) linkage to a stable P(V) phosphate triester.[][17] If oxidation is incomplete, the acid wash in the next cycle will cleave the chain at the unoxidized linkage, resulting in truncated sequences.[8][18]

  • Action:

    • Replace Oxidizer: The iodine in the oxidizing solution can degrade. Use a fresh, properly prepared solution.[19][20]

    • Check Water Content: The oxidizer solution requires a specific amount of water to function correctly. Ensure the formulation is correct.

    • Increase Contact Time: If you suspect sluggish oxidation, particularly for sequences with modified bases, consider increasing the oxidation wait step time.

Part C: Solid Support, Cleavage, and Deprotection

Q5: My yields are significantly lower when synthesizing long oligonucleotides (>50 bases). Why?

For longer oligos, the solid support itself can become a limiting factor.

  • Causality: Standard Controlled Pore Glass (CPG) supports with a 500 Å pore size are suitable for short oligos. However, as the oligonucleotide chain grows, it can begin to block the pores, restricting the diffusion of reagents to the reactive sites.[12][13] This steric hindrance leads to a dramatic drop in synthesis efficiency for longer sequences.

  • Action:

    • Use Larger Pore Supports: For oligonucleotides longer than 40-50 bases, switch to a CPG support with a larger pore size, such as 1000 Å or 2000 Å, to ensure reagents can freely access the growing chain.[12][13]

Q6: The amount of crude oligonucleotide recovered after cleavage and deprotection is very low. What should I check?

Issues during the final cleavage and deprotection steps can lead to a significant loss of product.

  • Causality: Cleavage releases the oligonucleotide from the solid support, while deprotection removes protecting groups from the bases and the phosphate backbone.[21][22] Incomplete reactions in either step will result in product that is either not released from the support or is not fully functional.

  • Troubleshooting Protocol:

    • Check Deprotection Reagent: The most common reagent is concentrated ammonium hydroxide. This solution can lose ammonia gas over time, especially if not stored properly in a tightly sealed container in the cold.[9] Use fresh ammonium hydroxide for each deprotection.

    • Verify Time and Temperature: Ensure the deprotection is carried out for the recommended time and at the correct temperature. Standard deprotection is often performed at 55 °C for 8-12 hours. However, some modifications are heat-sensitive and require milder conditions (e.g., room temperature) or different reagents entirely (e.g., AMA - a mix of ammonium hydroxide and methylamine).[9][23] Always check the requirements for any modifications in your sequence.[9]

    • Ensure Complete Cleavage: Cleavage from the support is typically rapid at room temperature but ensure sufficient time and reagent volume are used as per the manufacturer's protocol.[21]

References

  • What affects the yield of your oligonucleotides synthesis. (2011, October 4). Bio-Synthesis Inc.[Link]

  • How Reagent Purity Impacts API Manufacturing for Oligonucleotides and Peptides. (2025, May 2). Aurorium.[Link]

  • Solid Phase Oligonucleotide Synthesis. Biotage.[Link]

  • Deprotection Guide. Glen Research.[Link]

  • Oligonucleotide synthesis under mild deprotection conditions. (2018). PMC.[Link]

  • Are cleavage and deprotection bottlenecks slowing down your oligonucleotides production. Milestone.[Link]

  • Oligonucleotide manufacturing – challenges & solutions. (2024, October 25). Single Use Support.[Link]

  • Reagents and solvents for oligonucleotide synthesis. Scharlab Internacional.[Link]

  • A Comparative Study of Commercially Available Universal Supports For Oligonucleotide Synthesis. Glen Research.[Link]

  • Reagents and solvents for the synthesis of oligonucleotides. (2024, March 4). newlife.[Link]

  • Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio.[Link]

  • UniCap Phosphoramidite, AN alternative to acetic anhydride capping. Glen Research.[Link]

  • The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. (2025, December 25). PMC.[Link]

  • Replication Errors: Where, How & Why They Happen. (2025, October 24). Smart.DHgate.[Link]

  • Solid-Phase Supports for Oligonucleotide Synthesis. (2025, August 10). ResearchGate.[Link]

  • A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience.[Link]

  • A Useful Guide to Oligo Synthesis and Automated DNA Sequencing. McMaster Genomics Facility.[Link]

  • Choosing an oxidizer for Oligo Synthesis. (2025, April 25). YouDoBio.[Link]

  • Oxidation Solution for Nucleic Acid Synthesis. Amerigo Scientific.[Link]

  • Fully Liquid Phase Oligonucleotide Synthesis. (2025, December 11). Organic Process Research & Development.[Link]

  • Troubleshooting Guide. Microsynth.[Link]

  • Frequently asked questions - Oligonucleotides. Eurogentec.[Link]

  • The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. (2025, January 20). Exactmer.[Link]

  • Non-Aqueous Oxidation with 10-Camphorsulfonyl-Oxaziridine. Glen Research.[Link]

  • Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Agilent.[Link]

  • Chromosome abnormality. Wikipedia.[Link]

  • DNA Replication and Repair. LibreTexts.[Link]

  • Troubleshooting. Eton Bioscience Inc.[Link]

  • Causes and Consequences of Replication Stress. PMC.[Link]

  • DNA Damage: From Threat to Treatment. (2020, July 10). PMC.[Link]

  • A Beginner's Guide to Artificial DNA Synthesis. (2025, February 19). GENEWIZ Blog.[Link]

Sources

Optimizing oxidation steps for 3'-O-DMT-thymidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical oxidation step (P(III)


 P(V)) in oligonucleotide synthesis, specifically tailored for workflows utilizing 3'-O-DMT-thymidine . While standard synthesis proceeds 3'

5' using 5'-O-DMT monomers, the use of 3'-O-DMT derivatives indicates Reverse Synthesis (5'

3')
. This approach is often employed in drug development to introduce 3'-end modifications (e.g., cholesterol, PEG, dyes) or to synthesize nuclease-resistant gapmers.

The oxidation step is the "gatekeeper" of yield. Incomplete oxidation leads to phosphite triester cleavage during the subsequent acidic detritylation, resulting in n-1 deletion sequences that are difficult to purify.

Module 1: The Chemistry of Oxidation

In phosphoramidite chemistry, the coupling step generates an unstable phosphite triester (P(III)).[1][2] This must be oxidized to a stable phosphate triester (P(V)) before the next cycle.[1][2][3][4][5]

Mechanism of Action
  • Electrophilic Attack: Iodine (

    
    ) attacks the phosphorus lone pair, forming a phosphonium iodide adduct.
    
  • Displacement: Water acts as the nucleophile, displacing the iodide.

  • Deprotonation: A base (Pyridine or Lutidine) scavenges the resulting proton, driving the equilibrium to the stable phosphate.

Critical Note for 3'-O-DMT Intermediates: In Reverse Synthesis (5'


3'), the steric environment of the incoming phosphoramidite (attached to the 5'-OH) differs slightly from standard synthesis. While Thymidine (T) is less sterically hindered than Purines (A, G), the 3'-O-DMT group is bulkier  and closer to the reaction center during the next coupling. Therefore, ensuring complete conversion to the phosphate is vital to prevent steric accumulation and deletion errors.

OxidationMechanism P_III Phosphite Triester (P-III Unstable) Adduct PI-Adduct (Reactive Intermediate) P_III->Adduct Iodine (I2) / THF P_V Phosphate Triester (P-V Stable) Adduct->P_V Pyridine / H2O Water H2O Attack Water->Adduct Nucleophilic Displacement

Figure 1: The P(III) to P(V) oxidation pathway. Iodine activates the phosphorus, allowing water to convert the unstable phosphite into the stable phosphate backbone.

Module 2: Optimized Protocols

Protocol A: Standard Aqueous Iodine (Robust & Cost-Effective)

Best for: Standard DNA/RNA synthesis, unmodified Thymidine intermediates.

ComponentConcentrationFunctionOptimization Note
Oxidizer 0.02 M Iodine (

)
Oxidizing AgentIncrease to 0.05 M for large-scale (>1 mmol) or hindered supports.
Solvent THF / Pyridine /

Reaction MediumStandard Ratio: 70:20:10 or 90:10:10.
Base PyridineProton ScavengerUse Lutidine if acidic byproducts are a concern (less nucleophilic).

Step-by-Step Workflow:

  • Flow: Deliver Oxidizer solution for 15–30 seconds (1 µmol scale).

  • Wait: Allow a contact time of 30 seconds. Do not extend beyond 60s for standard DNA to avoid depurination risks, though T is robust.

  • Wash: Flush immediately with Acetonitrile (MeCN). Crucial: This wash must be thorough to remove residual water before the next coupling.[6]

Protocol B: Non-Aqueous CSO Oxidation (High Sensitivity)

Best for: DNA containing sensitive modifications (e.g., fluorescent dyes, sulfur-sensitive linkages) or when water must be strictly excluded.

  • Reagent: 0.5 M (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in Acetonitrile.

  • Mechanism: Oxygen transfer from the oxaziridine ring directly to phosphorus. No water required.

  • Benefit: Eliminates hydrolysis risks; yields cleaner spectra for modified oligos.

Module 3: Troubleshooting & FAQs

Troubleshooting Decision Tree

Troubleshooting Issue Problem: Low Full-Length Yield (n-1 Deletions) Check1 Is the failure specific to Thymidine coupling? Issue->Check1 BranchA Yes (T-specific) Check1->BranchA BranchB No (Random) Check1->BranchB SolA Check 3'-O-DMT monomer quality. (T is usually robust, check for aggregation) BranchA->SolA SolB Oxidation Issue Likely BranchB->SolB CheckOx Check Iodine Solution Age SolB->CheckOx Action1 Solution > 2 weeks? Replace (Pyridine evaporates -> Acidic) CheckOx->Action1 Action2 Solution Fresh? Increase Flow Time or Conc. (0.05 M) CheckOx->Action2

Figure 2: Diagnostic logic for distinguishing oxidation failures from coupling failures.

Frequently Asked Questions

Q1: Why use 3'-O-DMT-thymidine instead of the standard 5'-O-DMT? A: You are likely performing Reverse Synthesis (5'


 3') . This is essential for attaching modifications to the 3'-end that are not stable on solid support (e.g., using a universal support and building "backwards") or for creating nuclease-resistant "Gapmers" where the polarity of the ends matters. The oxidation chemistry remains the same, but the geometry of the growing chain is inverted.

Q2: My 3'-O-DMT-T intermediates show "n-1" peaks. Is this an oxidation failure? A: It is the primary suspect. If the phosphite (P-III) is not fully oxidized to phosphate (P-V), the subsequent acid treatment (Detritylation) will cleave the internucleotide bond.

  • Validation: Run a "Cap-Ox-Cap" cycle. If the yield improves, your initial oxidation was insufficient.

  • Fix: Increase Iodine contact time or switch to 0.05 M Iodine.

Q3: Can I use CSO for Thymidine intermediates? A: Yes. While Thymidine is robust to Iodine, CSO is an excellent alternative if you are synthesizing "Chimeric" oligos (e.g., DNA/RNA hybrids or phosphorothioate/phosphodiester mixes) where other bases might be sensitive. CSO requires a longer reaction time (3 minutes vs 30 seconds for Iodine).

Q4: Does the water in the Iodine oxidizer damage the 3'-O-DMT group? A: No. The DMT group is acid-labile, not water-labile. The oxidation solution is basic (due to Pyridine). The risk with water is carryover . If you do not wash the column thoroughly with Acetonitrile after oxidation, residual water will hydrolyze the next incoming phosphoramidite, killing the coupling efficiency.

References

  • Non-Aqueous Oxidation (CSO) for Sensitive Intermediates. Source: Glen Research.[7] "Non-Aqueous Oxidation Using CSO." The Glen Report, 30.22. URL:[Link]

  • Reverse Synthesis (5' to 3') Methodology. Source: ATDBio (Oxford). "Solid-phase oligonucleotide synthesis: Phosphoramidite method." URL:[Link]

Sources

Technical Support Center: Purification of 3'-O-DMT-dT Reverse Synthesis Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized Technical Support Center guide designed for researchers working with Reverse Synthesis (5'→3') Oligonucleotides .

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Purification & Detritylation of 5'→3' Synthesized Oligos

Core Concept: The "Reverse" Chemistry Difference

Before troubleshooting, you must understand the structural inversion. Standard synthesis proceeds 3'→5'. Reverse synthesis proceeds 5'→3'. This inversion fundamentally changes the chemical environment of the purification handle (the DMT group).

The Structural Shift

In reverse synthesis, you use 5'-Phosphoramidites .

  • Standard (3'→5'): The DMT group protects the primary 5'-hydroxyl.[1]

  • Reverse (5'→3'): The DMT group protects the secondary 3'-hydroxyl.

Why this matters: The 3'-hydroxyl is a secondary alcohol. Steric hindrance makes the 3'-O-DMT bond significantly more resistant to acid hydrolysis than the standard 5'-O-DMT. Standard detritylation protocols often fail to remove this group completely, leading to "ghost" hydrophobic peaks in QC.

Visualization: Synthesis Directionality & Capping

The following diagram illustrates why "DMT-ON" purification works for reverse synthesis and where the failures accumulate.

ReverseSynthesis cluster_0 Reverse Synthesis Cycle (5' -> 3') Start Solid Support (5'-Attached) Coupling Coupling: Incoming 5'-Phosphoramidite (Contains 3'-DMT) Start->Coupling 3'-OH attacks 5'-P Decision Coupling Successful? Coupling->Decision Failure FAILURE (N-1) Unreacted 3'-OH Decision->Failure No Success Full Length Product (Terminated with 3'-DMT) Decision->Success Yes Capping Capping Step (Acetylation of 3'-OH) Failure->Capping Final_Fail Truncated Species (3'-Acetyl, NO DMT) Capping->Final_Fail Purification DMT-ON Purification Final_Fail->Purification Elutes in Void (Hydrophilic) Success->Purification Retained on Column (Hydrophobic)

Figure 1: In reverse synthesis, failure sequences are capped at the 3'-end (acetylated) and lack a DMT group. Only the full-length product carries the lipophilic 3'-DMT handle, enabling separation.

Purification Protocols & Troubleshooting

Scenario A: DMT-ON Purification (Recommended)

Because reverse synthesis often has lower coupling efficiency (due to the steric hindrance of the incoming 3'-OH nucleophile on the support), N-1 deletion mutants are common. DMT-ON purification is highly recommended to eliminate these truncated sequences.

Step-by-Step Workflow
  • Cleavage: Treat column with Ammonium Hydroxide (or AMA) to cleave from support.[2]

    • Note: The 3'-DMT is base-stable. It will remain attached during standard ammonolysis.

  • Loading: Load crude mixture onto RP-HPLC or Cartridge (C18).

  • Wash: Flush with dilute acetonitrile (5-10%) to remove failure sequences (acetyl-capped).

  • Elution: Elute the DMT-ON product with high acetonitrile (50%+).

  • Post-Purification Detritylation (The Critical Step):

    • Standard Protocol: 3% Dichloroacetic acid (DCA) for 1-2 mins.

    • Reverse Protocol (REQUIRED): You must increase the acid exposure time or temperature.

ParameterStandard (5'-DMT)Reverse (3'-DMT)Reason
Acid Type 3% DCA or 80% Acetic Acid80% Acetic AcidSlower kinetics require sustained protonation.
Time (RT) 20 minutes45 - 60 minutes Secondary alcohol steric hindrance.
Temp Room Temp (20°C)Warm (35-40°C) Heat is often required to drive reaction to completion.
Scenario B: Troubleshooting "Ghost" Peaks

Issue: After purification and detritylation, QC (Mass Spec) shows a mass exactly 303.1 Da higher than expected. Diagnosis: Incomplete removal of the 3'-DMT group. Fix:

  • Dry the sample down.[3]

  • Resuspend in 80% Acetic Acid .

  • Incubate at 40°C for 30 minutes .

  • Ethanol precipitate or desalt (Nap-10/G-25) immediately to remove the cleaved trityl alcohol.

Decision Logic: When to use Reverse Synthesis?

Use this logic gate to confirm if your experimental design actually requires this challenging chemistry.

DecisionTree Start Experimental Requirement Q1 Need 3'-Modification Not on CPG? Start->Q1 Q2 Need 3'-3' Linkage (Exonuclease Resistance)? Q1->Q2 No Reverse USE REVERSE SYNTHESIS (5'->3') Expect 3'-DMT Challenges Q1->Reverse Yes Q3 Need 5'-5' Linkage? Q2->Q3 No Q2->Reverse Yes Standard USE STANDARD SYNTHESIS (3'->5') Standard Protocols Apply Q3->Standard Yes Q3->Standard No

Figure 2: Decision matrix for selecting synthesis directionality.

Frequently Asked Questions (FAQ)

Q: Can I use on-column detritylation (on the cartridge) for 3'-DMT oligos? A: Proceed with extreme caution. Standard cartridge protocols flow 2% TFA over the column for a brief period. Because 3'-DMT is more resistant, this brief exposure is often insufficient. You may elute a mixture of DMT-ON and DMT-OFF product.[4] Recommendation: Elute DMT-ON, then perform liquid-phase detritylation with acetic acid and heat.

Q: Why are my yields lower with reverse synthesis compared to standard? A: Two reasons:

  • Coupling Efficiency: The nucleophile on the solid support is a secondary hydroxyl (3'-OH) rather than a primary hydroxyl (5'-OH). It is sterically hindered, leading to lower coupling efficiency per step (97% vs 99%).

  • Depurination: Because you must use harsher acid conditions to remove the stubborn 3'-DMT, you risk depurination (loss of A/G bases), which fragments the oligo.

Q: Does the 3'-DMT group affect downstream enzymatic applications if left on? A: Yes. The bulky lipophilic DMT group at the 3'-end will block DNA Polymerase extension and will likely inhibit 3'-exonucleases. It must be removed for biological activity.

Q: I see an "N+1" peak in my Reverse Synthesis. What is it? A: In reverse synthesis, N+1 peaks often arise from double coupling or linker instability. However, a common specific impurity in reverse synthesis is caused by the cyanoethyl protecting group on the 5'-phosphoramidite. Ensure your cleavage conditions (Ammonia/Methylamine) are fresh to scavenge acrylonitrile rapidly.

References

  • Glen Research. 5' to 3' Synthesis: Reverse RNA and DNA Phosphoramidites. Glen Report 6.14. [Link]

  • ScienceOpen. Synthesis and Structural Characterization of Stable Branched DNA G-Quadruplexes. (Discusses the resistance of 3'-DMT to detritylation). [Link][5]

  • National Institutes of Health (PMC). 3'-Modified oligonucleotides by reverse DNA synthesis. Nucleic Acids Res.[6] [Link]

Sources

Technical Support Center: Minimizing n-1 Deletion Sequences in 3'-O-DMT Mediated Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of n-1 deletion sequences, a critical impurity in 3'-O-DMT mediated solid-phase synthesis. Understanding and controlling the factors that lead to these impurities is paramount for the successful application of synthetic oligonucleotides in research, diagnostics, and therapeutics.[1][2][3]

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding n-1 deletion sequences.

Q1: What is an n-1 deletion sequence?

An n-1 deletion sequence, or n-1mer, is an oligonucleotide impurity that is missing one nucleotide from the target full-length sequence (the 'n' sequence). These deletions can occur at any point during the synthesis process.[4]

Q2: Why are n-1 deletion sequences a problem?

These impurities can significantly impact downstream applications. In research, they can lead to ambiguous or incorrect experimental results.[5] For therapeutic oligonucleotides, n-1mers can alter the drug's efficacy, specificity, and safety profile, making their control a critical quality attribute.[4]

Q3: What are the primary causes of n-1 deletion formation?

The formation of n-1 deletion sequences primarily stems from inefficiencies in the four-step synthesis cycle:

  • Incomplete Detritylation: Failure to remove the 5'-O-DMT protecting group from the growing oligonucleotide chain.[4]

  • Inefficient Coupling: The phosphoramidite monomer failing to react with the free 5'-hydroxyl group.[6][7]

  • Ineffective Capping: The failure to permanently block unreacted 5'-hydroxyl groups after the coupling step.[7][8][9]

Q4: How can I detect the presence of n-1 deletion sequences?

Several analytical techniques can be used to identify and quantify n-1mers, including:

  • High-Performance Liquid Chromatography (HPLC): Both Reverse-Phase (RP-HPLC) and Anion-Exchange (AEX-HPLC) can separate n-1mers from the full-length product.[10][]

  • Polyacrylamide Gel Electrophoresis (PAGE): Offers high resolution for separating oligonucleotides based on size.[10][12]

  • Capillary Electrophoresis (CE): A high-resolution method to determine the percentage of full-length product.[6]

  • Mass Spectrometry (MS): Provides precise mass information to confirm the presence of deletion sequences.

In-Depth Troubleshooting Guides

This section provides a detailed analysis of the root causes of n-1 deletion formation and offers actionable troubleshooting strategies.

Guide 1: Addressing Incomplete Detritylation

The detritylation or deblocking step, where the 5'-O-DMT group is removed by an acid, is the first critical step in each synthesis cycle.[13] Incomplete removal of this group leaves the 5'-hydroxyl unavailable for the subsequent coupling reaction, directly leading to an n-1 deletion in the next cycle.

  • Insufficient Acid Strength or Concentration: The acid (typically trichloroacetic acid, TCA, or dichloroacetic acid, DCA) may be degraded or at too low a concentration for complete DMT removal.[13][14]

  • Inadequate Reaction Time: The contact time between the acid and the solid support may be too short.[13]

  • Poor Reagent Delivery: Issues with the synthesizer's fluidics can lead to incomplete wetting of the solid support.

  • Depurination Concerns Leading to Overly Mild Conditions: In an attempt to avoid depurination (the cleavage of the glycosidic bond of purine bases), detritylation conditions may be made too mild, resulting in incomplete deblocking.[13][15]

Strategy Description Key Considerations
Optimize Acid and Contact Time Use fresh, high-purity DCA or TCA. While TCA is a stronger acid and allows for faster deblocking, DCA is milder and reduces the risk of depurination, especially for longer oligonucleotides.[13] Experiment with increasing the deblocking time in small increments to find the minimum time required for complete detritylation without causing significant depurination.[13]Monitor for depurination, which can lead to chain cleavage during the final deprotection step.[]
Incorporate Scavengers The addition of scavengers to the deblocking solution can help to quench the trityl cation and prevent side reactions.[17]The choice of scavenger is important as some can react with the acid.[17]
Ensure Proper Synthesizer Maintenance Regularly check and maintain the fluidic system of your synthesizer to ensure accurate and consistent reagent delivery.Pay close attention to valve performance and tubing integrity.
Monitor Detritylation Efficiency The intensity of the orange color from the liberated DMT cation can be spectrophotometrically measured to monitor the efficiency of each deblocking step.[18]This provides a real-time assessment of the synthesis performance.[18]
Guide 2: Enhancing Coupling Efficiency

The coupling step involves the reaction of the activated phosphoramidite monomer with the free 5'-hydroxyl group of the growing oligonucleotide chain.[][] Inefficiencies in this step are a direct cause of n-1 deletion sequences.

G Phosphoramidite Phosphoramidite Monomer Activated_Intermediate Reactive Intermediate Phosphoramidite->Activated_Intermediate Activation Activator Activator (e.g., Tetrazole) Activator->Activated_Intermediate Coupling Coupling Reaction Activated_Intermediate->Coupling Growing_Chain Growing Oligo Chain (Free 5'-OH) Growing_Chain->Coupling Phosphite_Triester Phosphite Triester Linkage Coupling->Phosphite_Triester Forms

Caption: Phosphoramidite activation and coupling workflow.

  • Moisture Contamination: Water in the acetonitrile solvent or other reagents will react with the activated phosphoramidite, leading to coupling failure.[9]

  • Degraded Reagents: Phosphoramidites and activators are sensitive to air and moisture and can degrade over time.

  • Insufficient Reagent Concentration or Delivery: Incorrect molar excess of phosphoramidite or activator, or poor delivery to the solid support.[]

  • Suboptimal Activator: The choice of activator can significantly impact the kinetics and completeness of the coupling reaction.[21][22]

Strategy Description Key Considerations
Use Anhydrous Reagents Ensure all reagents, especially the acetonitrile wash and phosphoramidite solutions, are of high purity and anhydrous.Store reagents under an inert atmosphere (e.g., argon) and use fresh reagents.
Optimize Phosphoramidite and Activator Concentrations A higher molar excess of the phosphoramidite and activator can drive the coupling reaction to completion.[]Follow the recommendations for your specific synthesizer and scale of synthesis.
Extend Coupling Time For sterically hindered bases or difficult sequences, increasing the coupling time can improve efficiency.Be aware that excessively long coupling times can potentially lead to other side reactions.
Evaluate Different Activators While tetrazole is a common activator, other activators with varying acidities are available and may provide better performance for specific applications.[22]The choice of activator should balance reaction speed with the potential for side reactions like detritylation.[22]
Guide 3: Ensuring Effective Capping

The capping step is designed to permanently block any 5'-hydroxyl groups that failed to react during the coupling step.[8] This is crucial because if these unreacted chains are not capped, they can participate in the next coupling cycle, leading to the formation of an n-1 deletion sequence that is difficult to separate from the full-length product.[7][9]

G cluster_0 Cycle 'n' cluster_1 Capping Step cluster_2 Cycle 'n+1' Coupling_n Coupling Step Failure Coupling Failure (Free 5'-OH remains) Coupling_n->Failure Inefficient Success Successful Coupling Coupling_n->Success Efficient Capping Capping Failure->Capping Capped Capped Chain (Terminated) Capping->Capped Successful Uncapped Uncapped Failure Capping->Uncapped Failed Coupling_n1 Coupling Step Uncapped->Coupling_n1 n_minus_1 n-1 Deletion Sequence Coupling_n1->n_minus_1

Caption: Formation of n-1 deletion due to capping failure.

  • Degraded Capping Reagents: The capping reagents (e.g., acetic anhydride and N-methylimidazole) can degrade, reducing their effectiveness.

  • Insufficient Reagent Delivery or Reaction Time: Similar to other steps, poor fluidics or short reaction times can lead to incomplete capping.

  • Side Reactions: The capping reagents themselves can sometimes cause modifications to the nucleobases, although this is less common with standard protocols.[23]

Strategy Description Key Considerations
Use Fresh Capping Reagents Prepare fresh capping solutions regularly and store them under appropriate conditions.Monitor for any signs of degradation, such as discoloration.
Optimize Capping Time and Delivery Ensure that the delivery volume and contact time for the capping reagents are sufficient for complete reaction.[9]For some synthesizers, increasing the delivery pulses and time can significantly improve capping efficiency.[9]
Consider Alternative Capping Reagents While acetic anhydride is standard, other reagents can be used. For instance, phenoxyacetic anhydride may be used for certain applications.The use of alternative capping reagents should be validated for your specific synthesis protocols.

Experimental Protocols

Protocol 1: Monitoring Detritylation via Trityl Cation Assay

This protocol allows for the semi-quantitative assessment of coupling efficiency on an automated DNA synthesizer.

Objective: To measure the amount of DMT cation released at each detritylation step.

Procedure:

  • Program the DNA synthesizer to collect the detritylation solution from each cycle into a separate fraction.[18]

  • After synthesis, dilute an aliquot of each fraction with a suitable acidic solution (e.g., a solution of toluenesulfonic acid in acetonitrile) to stabilize the orange color of the DMT cation.

  • Measure the absorbance of each solution at approximately 498 nm using a spectrophotometer.

  • A consistent or gradually increasing absorbance value from cycle to cycle indicates efficient coupling. A significant drop in absorbance suggests a problem with the preceding coupling step.

Purification Strategies to Remove n-1 Deletion Sequences

Even with optimized synthesis protocols, the generation of some n-1mers is often unavoidable, especially for long oligonucleotides.[6] Therefore, a robust purification strategy is essential.

Purification Method Principle of Separation Advantages Limitations Recommended For
Reverse-Phase HPLC (RP-HPLC) Hydrophobicity. In "trityl-on" purification, the full-length product retains the hydrophobic DMT group, allowing for separation from "trityl-off" failure sequences.[24]High purity (>85%), removes failure sequences and byproducts.[24]Resolution decreases with increasing oligonucleotide length.[24]Modified oligonucleotides, demanding applications like cloning and antisense therapies.[12][24]
Anion-Exchange HPLC (AEX-HPLC) Charge. Separation is based on the number of negatively charged phosphate groups in the oligonucleotide backbone.[][25]Excellent resolution for separating oligonucleotides of different lengths.Resolution decreases for longer oligonucleotides (typically >40mers).[25]High-purity applications where length-based separation is critical.
Polyacrylamide Gel Electrophoresis (PAGE) Size. Provides high-resolution separation based on the length of the oligonucleotide.[10]Highest purity (95-99%), excellent for removing n-1mers.[10][12]Lower yield, more labor-intensive.[12]Oligonucleotides longer than 40 bases and applications requiring the highest purity.[12]

By understanding the fundamental chemistry of oligonucleotide synthesis and implementing these troubleshooting and optimization strategies, you can significantly reduce the incidence of n-1 deletion sequences, leading to higher quality synthetic DNA and RNA for your critical applications.

References

  • Vertex AI Search. (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
  • Dahl, B. H., Nielsen, J., & Dahl, O. (n.d.). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. PMC.
  • Tram, K., Sanghvi, Y. S., & Yan, H. (2011). Further optimization of detritylation in solid-phase oligodeoxyribonucleotide synthesis. Nucleosides Nucleotides Nucleic Acids, 30(1), 12–19.
  • Taylor & Francis. (n.d.). An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses – filling the gap. Nucleosides, Nucleotides & Nucleic Acids, 44(8).
  • BOC Sciences. (n.d.). Principles of Phosphoramidite Reactions in DNA Assembly.
  • ACS Publications. (n.d.). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). ChemInform Abstract: Further Optimization of Detritylation in Solid-Phase Oligodeoxyribonucleotide Synthesis.
  • Integrated DNA Technologies. (2023, November 28). Oligonucleotide synthesis: Coupling efficiency and quality control.
  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine.
  • ResearchGate. (n.d.). (PDF) The mechanism of the phosphoramidite synthesis of polynucleotides.
  • Tokyo Chemical Industry. (n.d.). Coupling Activators for Oligonucleotide Synthesis.
  • Microsynth. (n.d.). How do you synthesise your oligos? - DNA & RNA Oligonucleotides FAQs.
  • PMC. (2016, December 18). Recent Methods for Purification and Structure Determination of Oligonucleotides.
  • ResearchGate. (n.d.). (PDF) Oligonucleotides: Current Trends and Innovative Applications in the Synthesis, Characterization, and Purification.
  • LGC Biosearch Technologies. (2021, October 26). Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production.
  • BioSpace. (2024, October 3). Oligonucleotide Synthesis and Purification: Unlocking the Future of RNA and DNA Therapeutics.
  • Bioprocess Online. (n.d.). Choosing The Right Method Of Purification For Your Oligos.
  • Deep Blue Repositories. (n.d.). Introduction to the Synthesis and Purification of Oligonucleotides.
  • Google Patents. (n.d.). WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis.
  • ACS Publications. (2024, December 16). Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. Organic Process Research & Development.
  • Sigma-Aldrich. (n.d.). Oligonucleotide Purification Guidelines.
  • Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.2.
  • Applied Biosystems. (n.d.). Manual Detritylation of Oligonucleotides after Deprotection.
  • Oxford Academic. (n.d.). Analysis of internal (n-1)mer deletion sequences in synthetic oligodeoxyribonucleotides by hybridization to an immobilized probe array. Nucleic Acids Research.
  • PMC. (n.d.). The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides.
  • Oligofastx. (n.d.). Oligonucleotide purification techniques.
  • Thermo Fisher Scientific. (n.d.). Evaluating and Isolating Synthetic Oligonucleotides.
  • Oxford Academic. (2006, April 1). real-time PCR-based method for determining the surface coverage of thiol-capped oligonucleotides bound onto gold nanoparticles.
  • BOC Sciences. (n.d.). Common methods of oligonucleotide extraction and purification.
  • BOC Sciences. (n.d.). Source of Impurities in Small Nucleic Acid Drugs.
  • Waters. (2025, June 3). Analysis of mRNA Cap Impurity Profiles and Capping Efficiency Using RapiZyme™ MC1 Ribonuclease.
  • Thermo Fisher Scientific. (n.d.). Oligonucleotide Purification Methods for Your Research.
  • Oxford Academic. (n.d.). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research.
  • TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
  • Oxford Academic. (2021, August 30). Digital Quantification of Chemical Oligonucleotide Synthesis Errors.
  • Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification.
  • MGH DNA Core. (n.d.). Sanger DNA Sequencing: Troubleshooting.
  • Benchchem. (n.d.). resolving peak splitting in HPLC purification of DMT-dT-d11 synthesized DNA.

Sources

Validation & Comparative

1H NMR Characterization of 3'-O-(4,4'-dimethoxytrityl)-thymidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of oligonucleotide synthesis, 3'-O-(4,4'-dimethoxytrityl)-thymidine (3'-O-DMT-dT) serves as the fundamental building block for reverse (5' → 3') synthesis . Unlike the standard 5'-O-DMT-thymidine used in conventional 3' → 5' synthesis, this "reverse" monomer carries the acid-labile DMT protecting group on the secondary 3'-hydroxyl, leaving the primary 5'-hydroxyl free for phosphoramidite functionalization or immediate coupling.

This guide provides a rigorous technical comparison between the 3'-O-DMT and 5'-O-DMT regioisomers. It establishes a self-validating NMR protocol using DMSO-d6 to definitively assign regiochemistry based on hydroxyl proton coupling patterns—the "smoking gun" for structural verification.

Part 1: Structural & Functional Comparison

The primary challenge in characterizing 3'-O-DMT-thymidine is distinguishing it from its more common regioisomer, 5'-O-DMT-thymidine. While Mass Spectrometry (MS) can confirm the molecular weight (exact mass: 544.22 Da), it cannot distinguish between the two isomers. 1H NMR is the only rapid, non-destructive method to definitively verify the position of the trityl group.

Chemical Logic of the Isomers
  • Standard Monomer (5'-O-DMT): The bulky DMT group protects the primary 5'-OH. The secondary 3'-OH is free.

  • Reverse Monomer (3'-O-DMT): The bulky DMT group protects the secondary 3'-OH. The primary 5'-OH is free.

Table 1: Comparative Physicochemical Profile
Feature3'-O-DMT-thymidine (Reverse Monomer)5'-O-DMT-thymidine (Standard Monomer)
Application 5' → 3' Oligo Synthesis; 3'-End ModificationStandard 3' → 5' Oligo Synthesis
Free Hydroxyl 5'-OH (Primary) 3'-OH (Secondary)
DMT Location 3'-Position (Secondary Carbon)5'-Position (Primary Carbon)
Steric Environment High steric hindrance at 3' (slower tritylation)Lower steric hindrance at 5' (fast tritylation)
Key NMR Diagnostic 5'-OH appears as a TRIPLET (in DMSO-d6)3'-OH appears as a DOUBLET (in DMSO-d6)

Part 2: 1H NMR Characterization Protocol

The Criticality of Solvent Selection

Do not use CDCl₃ for regioisomer assignment. In Chloroform-d, hydroxyl protons typically undergo rapid chemical exchange, appearing as broad singlets or disappearing entirely. This erases the coupling information required to distinguish a primary OH from a secondary OH.

Mandatory Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) DMSO forms strong hydrogen bonds with the hydroxyl protons, slowing their exchange rate. This allows the observation of vicinal coupling (


), which is the definitive structural proof.
Experimental Workflow

NMR_Workflow cluster_decision Regioisomer Verification Sample Solid Sample (10-15 mg) Drying Lyophilization / Desiccation (Remove H2O) Sample->Drying Critical Step Solvation Dissolve in 0.6 mL DMSO-d6 (99.9%) Drying->Solvation Argon atm Acquisition Acquisition (16+ Scans, d1 > 2s) Solvation->Acquisition Processing Process & Integrate (Ref: DMSO @ 2.50 ppm) Acquisition->Processing Check Check OH Splitting Processing->Check Result3 Triplet (5'-OH) CONFIRMED 3'-O-DMT Check->Result3 t, J~5Hz Result5 Doublet (3'-OH) REJECT (Standard Isomer) Check->Result5 d, J~4Hz

Figure 1: Self-validating NMR workflow for distinguishing thymidine regioisomers. The "Drying" step is essential to prevent water from catalyzing proton exchange.

Spectral Assignment Guide (DMSO-d6)

The following assignments are based on the unique electronic environment created by the "reverse" protection pattern.

1. The Diagnostic Hydroxyl Signal (The "Smoking Gun")
  • Signal: 5'-OH

  • Shift:

    
     5.0 – 5.2 ppm
    
  • Multiplicity: Triplet (

    
    )
    
  • Coupling Constant:

    
     Hz
    
  • Mechanistic Explanation: The 5'-OH proton is coupled to the two protons on the C5' carbon (

    
     and 
    
    
    
    ). According to the
    
    
    rule, coupling to 2 neighbors results in a triplet.
    • Contrast: In the standard 5'-O-DMT isomer, the free 3'-OH is coupled to only one proton (H3'), resulting in a doublet .

2. The Anomeric Proton (H1')[1]
  • Signal: H1'

  • Shift:

    
     6.1 – 6.3 ppm
    
  • Multiplicity: Pseudo-triplet (dd)

  • Note: This signal confirms the integrity of the glycosidic bond. It typically does not shift significantly between the two isomers.

3. The DMT Group[2][][4][5][6]
  • Methoxy Protons:

    
     3.73 ppm (Singlet, 6H).
    
  • Aromatic Protons: Multiplet region

    
     6.8 – 7.4 ppm.
    
  • Validation: Integration of the methoxy singlet (6H) against the H6 thymine singlet (1H) should yield a 6:1 ratio. A lower ratio indicates detritylation (degradation).

4. The H3' and H5'/H5'' Protons (Structural Confirmation)
  • H3' (Methine): In 3'-O-DMT-dT, the H3' proton is shielded by the attached DMT group and the lack of a free OH. It typically appears upfield relative to the deshielded H3' of the standard isomer.

  • H5'/H5'' (Methylene): These protons are now adjacent to a free hydroxyl. They appear in the

    
     3.5 – 3.7 ppm range (typical for 
    
    
    
    ).
    • Contrast: In 5'-O-DMT-dT, the H5'/H5'' protons are attached to the DMT ether, often shifting them upfield (

      
       3.2 – 3.3 ppm) due to the ring current effects of the trityl group.
      

Part 3: Troubleshooting & Impurity Analysis

Water Contamination (The "Broad Singlet" Error)

If the sample is wet, the labile 5'-OH proton will exchange rapidly with water.

  • Symptom: The diagnostic triplet at ~5.1 ppm collapses into a broad singlet or disappears; a large water peak appears at 3.33 ppm.

  • Solution: Co-evaporate the sample with anhydrous acetonitrile, dry under high vacuum for 4 hours, and dissolve in fresh ampule-grade DMSO-d6.

Detritylation (The Orange Solution)

The DMT group is acid-labile.[6] If the NMR tube was not clean (acidic residues) or the DMSO is degraded (forming methanesulfonic acid):

  • Symptom: The solution turns orange/red immediately.

  • NMR Result: Loss of aromatic signals; appearance of free thymidine signals.

  • Prevention: Add a trace of solid NaHCO₃ or a drop of Pyridine-d5 to the NMR tube to neutralize acidity.

TBDMS Contamination

Synthesis of 3'-O-DMT-dT often involves transient protection of the 5'-OH with TBDMS (tert-butyldimethylsilyl).

  • Diagnostic: Look for sharp singlets at

    
     0.05 ppm (Si-Me) and 
    
    
    
    0.90 ppm (t-Butyl).
  • Impact: These impurities affect the precise calculation of molecular weight for downstream phosphoramidite formulation.

References

  • Glen Research. Reverse DNA Synthesis. Technical Report.[7][8][9] Available at: [Link]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[7] Chem. 1997, 62, 7512-7515. (Standard reference for solvent shifts in DMSO-d6).

Sources

A Senior Application Scientist's Guide to HPLC Purity Analysis of 3'-O-DMT-Thymidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of oligonucleotide precursors is paramount. The fidelity of synthetic DNA and RNA hinges on the quality of its building blocks, and 3'-O-DMT-thymidine is a cornerstone of this process. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this critical precursor, offering field-proven insights and detailed experimental protocols to ensure the integrity of your research and development.

The Criticality of Purity in Oligonucleotide Synthesis

The dimethoxytrityl (DMT) protecting group on the 3'-hydroxyl of thymidine is a key feature in solid-phase oligonucleotide synthesis, preventing unwanted side reactions. However, impurities in the 3'-O-DMT-thymidine starting material can lead to the incorporation of incorrect bases, truncated sequences, or other modifications, ultimately compromising the efficacy and safety of the final oligonucleotide therapeutic. Therefore, robust and reliable analytical methods for purity assessment are not just a matter of quality control; they are fundamental to the success of oligonucleotide-based drug development.

Comparative Analysis of HPLC Methods

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for analyzing the purity of protected nucleosides like 3'-O-DMT-thymidine. The choice of stationary phase and mobile phase composition can significantly impact the resolution and selectivity of the separation. Here, we compare two common approaches: conventional RP-HPLC and Ion-Pair RP-HPLC.

Method 1: Reversed-Phase HPLC (RP-HPLC)

This method leverages the hydrophobicity of the DMT group for retention on a nonpolar stationary phase, typically C18.

  • Principle: The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and a polar mobile phase. The highly hydrophobic DMT group provides strong retention on the C18 column, allowing for effective separation from more polar impurities.

  • Advantages: This method is straightforward, robust, and uses common, readily available columns and solvents. It is an excellent choice for routine quality control.

  • Limitations: Resolution of closely related hydrophobic impurities can sometimes be challenging.

Method 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This technique introduces an ion-pairing reagent to the mobile phase to enhance the retention and selectivity of charged or highly polar analytes. While 3'-O-DMT-thymidine itself is not charged, this method can be particularly useful for separating it from any charged impurities.

  • Principle: An ion-pairing reagent, such as triethylammonium acetate (TEAA), is added to the mobile phase. This reagent contains a hydrophobic alkyl chain that interacts with the stationary phase and a charged group that can interact with charged analytes, effectively modifying the stationary phase and influencing the retention of polar and charged species.

  • Advantages: IP-RP-HPLC can offer superior resolution for a wider range of impurities, including those with charged moieties that might co-elute with the main peak in conventional RP-HPLC.

  • Limitations: Method development can be more complex, and the use of ion-pairing reagents may require dedicated columns and can be less compatible with mass spectrometry (MS) detection unless volatile ion-pairing agents like hexafluoroisopropanol (HFIP) are used.

Performance Comparison

ParameterReversed-Phase HPLC (RP-HPLC)Ion-Pair RP-HPLC (IP-RP-HPLC)
Primary Separation Mechanism Hydrophobic interactionsHydrophobic and ion-pair interactions
Typical Stationary Phase C18, C8C18, C8, Phenyl-Hexyl
Mobile Phase Complexity Low (e.g., Acetonitrile/Water)Moderate (requires ion-pairing reagent)
Resolution of Polar Impurities GoodExcellent
Resolution of Hydrophobic Impurities Very GoodGood to Very Good
Analysis Time Fast to ModerateModerate
MS Compatibility HighModerate (depends on ion-pairing reagent)
Robustness HighModerate to High

Experimental Protocols

The following protocols are provided as a starting point for method development and should be optimized for your specific instrumentation and sample matrix. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, and reliability.[1][2]

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method

This protocol is designed for the routine purity analysis of 3'-O-DMT-thymidine.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3'-O-DMT-thymidine sample.
  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient:
  • 0-5 min: 50% B
  • 5-20 min: 50% to 90% B
  • 20-25 min: 90% B
  • 25.1-30 min: 50% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection: UV at 254 nm and 280 nm
  • Injection Volume: 10 µL

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity of the 3'-O-DMT-thymidine peak as a percentage of the total peak area.
Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Method

This protocol offers enhanced resolution for a broader range of potential impurities.

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1.

2. HPLC Conditions:

  • Column: C18 or Phenyl-Hexyl, 4.6 x 250 mm, 5 µm particle size
  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
  • Mobile Phase B: Acetonitrile
  • Gradient:
  • 0-10 min: 20% B
  • 10-30 min: 20% to 60% B
  • 30-35 min: 60% to 90% B
  • 35-40 min: 90% B
  • 40.1-45 min: 20% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 40 °C
  • Detection: UV at 254 nm and 280 nm
  • Injection Volume: 10 µL

3. Data Analysis:

  • Perform data analysis as described in Protocol 1.

Alternative and Advanced Methods: Ultra-Performance Liquid Chromatography (UPLC)

For high-throughput analysis and improved resolution, Ultra-Performance Liquid Chromatography (UPLC) presents a significant advancement over traditional HPLC.

  • Principle: UPLC utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at higher pressures. This results in sharper peaks, better resolution, and significantly shorter analysis times.[][4]

  • Advantages:

    • Increased Speed: Analysis times can be reduced by a factor of 5-10 compared to HPLC.

    • Enhanced Resolution: The smaller particle size leads to more efficient separation of closely eluting impurities.

    • Improved Sensitivity: Sharper peaks result in a better signal-to-noise ratio, allowing for the detection of low-level impurities.

  • Considerations: UPLC systems and columns represent a higher initial investment. Method transfer from HPLC to UPLC requires careful optimization of gradient profiles and flow rates.

Visualizing the Process and the Molecule

To better understand the workflow and the analyte, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Report Calculate->Report

Caption: A generalized workflow for the HPLC purity analysis of 3'-O-DMT-thymidine.

Caption: Chemical structure of 3'-O-DMT-thymidine.[5]

Conclusion

The purity of 3'-O-DMT-thymidine is a critical quality attribute that directly impacts the synthesis of high-quality oligonucleotides. This guide has provided a comparative overview of robust HPLC methods for the analysis of this essential precursor. While standard RP-HPLC offers a reliable and straightforward approach for routine analysis, IP-RP-HPLC can provide enhanced resolution for more complex impurity profiles. For laboratories requiring higher throughput and superior separation efficiency, UPLC stands as a powerful alternative. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of resolution, analysis time, and available instrumentation. By implementing and validating these methods, researchers and drug development professionals can ensure the quality and integrity of their oligonucleotide synthesis, paving the way for the successful development of novel therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10984419, 3'-Amino-3'-deoxy-5'-o-dmt-thymidine. Retrieved February 15, 2026 from [Link].

  • HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Retrieved February 15, 2026, from [Link]

  • ChemGenes India. (n.d.). 3'-O-DMTr-LNA-Thymidine. Retrieved February 15, 2026, from [Link]

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved February 15, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Thymidine. Retrieved February 15, 2026, from [Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved February 15, 2026, from [Link]

  • Liu, J., et al. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Journal of pharmaceutical and biomedical analysis, 128, 137-146. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved February 15, 2026, from [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
  • MAC-MOD Analytical. (n.d.). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2024, December 19). Thymidine. Retrieved February 15, 2026, from [Link]

  • Andrus, A. (1998). Analysis and Purification of Synthetic Nucleic Acids Using HPLC. Current Protocols in Nucleic Acid Chemistry, 00(1), 10.5.1-10.5.26.
  • Science.gov. (n.d.). stability-indicating uplc method: Topics by Science.gov. Retrieved February 15, 2026, from [Link]

  • Eriksson, J. (2016). Optimizing purification of oligonucleotides with reversed phase trityl-on solid phase extraction. DiVA portal.
  • Hettich, R. L., et al. (1990). Direct analysis of radiation-induced base damage in DNA and its building blocks: thymidine monophosphate and thymidylyl (3'-->5') thymidine by high-performance liquid chromatography and laser-desorption Fourier-transform mass spectrometry. Journal of the American Society for Mass Spectrometry, 1(4), 289-300.
  • Chen, Y. C., et al. (2014). Development and validation of an ion-pair HPLC chromatography for simultaneous determination of lactone and carboxylate forms of SN-38 in nanoparticles. Journal of Food and Drug Analysis, 22(3), 369-376.
  • Fountain, K. J., Jablonski, J. A., & Morrison, D. (2011). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC North America, 29(10), 964-971.
  • Singh, B., et al. (2024). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate.
  • Ueki, M., et al. (2007). A rapid ultra-performance liquid chromatography (UPLC™)/mass spectrometry– Applications in doping control. In Recent advances in doping analysis (15) (pp. 359-362). Sport und Buch Strauß.
  • Murayama, K., et al. (2025). Separation of deaminated impurities from the desired oligonucleotides using supercritical fluid chromatography.
  • Bhoi, A., et al. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Creative Research Thoughts, 11(3), c431-c441.
  • Zhang, Y., et al. (2014). Optimization of an HPLC Method for Determining the Genomic Methylation Levels of Taxus Cells. Molecules, 19(12), 21187-21198.
  • Panderi, I., et al. (2013). Development and validation of an ion-pair RP-HPLC method for the determination of oligopeptide-20 in cosmeceuticals. Journal of pharmaceutical and biomedical analysis, 72, 119-126.
  • Szczesniewski, A., & Adler, C. J. (2017). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies, Inc.
  • Dong, M. W. (2008). Validated UPLC method for the fast and sensitive determination of steroid residues for cleaning control. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1341-1347.
  • Le-Masurier, S. P., et al. (2024). Simplified Oligonucleotide Phosphorus Deprotection Process with Reduced 3-(2-Cyanoethyl) Thymidine Impurities. Organic Process Research & Development, 28(4), 1017-1023.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3'-O-DMT-thymidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic oligonucleotides and nucleoside chemistry, the precise structural elucidation of protected nucleosides is paramount for ensuring the fidelity of synthesized sequences and the efficacy of potential therapeutics. The dimethoxytrityl (DMT) group is a cornerstone of oligonucleotide synthesis, serving as a crucial protecting group for the hydroxyl moieties of nucleosides. While the 5'-O-DMT analogues are more commonly encountered, the use of 3'-O-DMT-thymidine and other 3'-protected nucleosides is essential in various applications, including the synthesis of specialized oligonucleotides with modified termini.

This guide provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns of 3'-O-DMT-thymidine. By understanding its characteristic fragmentation, researchers can unambiguously identify this isomer, differentiate it from its 5'-counterpart, and troubleshoot synthetic processes. This analysis is grounded in the principles of electrospray ionization (ESI) and collision-induced dissociation (CID), common techniques in modern mass spectrometry.

The Decisive Signature: Understanding DMT Fragmentation

The 4,4'-dimethoxytrityl (DMT) group, due to its chemical nature, exhibits a highly characteristic fragmentation pattern upon mass spectrometric analysis. Under typical positive ion ESI-MS/MS conditions, the most prominent fragmentation event for any DMT-protected molecule is the facile cleavage of the bond linking the trityl group to the nucleoside. This results in the formation of a very stable dimethoxytrityl cation.

This cation is readily observed as a dominant peak in the mass spectrum at a mass-to-charge ratio (m/z) of 303.1. The exceptional stability of this carbocation is attributed to the extensive resonance delocalization across its three aromatic rings, with the two methoxy groups further stabilizing the positive charge.[1] The observation of this intense ion at m/z 303.1 is a strong indicator of the presence of a DMT group in the analyzed molecule.[2]

Fragmentation of the Core Nucleoside: Thymidine's Footprint

Beyond the loss of the DMT group, the fragmentation of the thymidine nucleoside itself provides further structural confirmation. The primary fragmentation pathways for unprotected thymidine and its derivatives under CID conditions involve two main cleavages:

  • Glycosidic Bond Cleavage: This involves the breaking of the N-glycosidic bond that connects the thymine base to the deoxyribose sugar. This fragmentation results in the formation of a protonated thymine base ion and the neutral loss of the deoxyribose sugar.[3]

  • Sugar Ring Fragmentation: The deoxyribose sugar can undergo various ring-opening and fragmentation reactions, leading to characteristic neutral losses.

A Tale of Two Isomers: 3'-O-DMT-thymidine vs. 5'-O-DMT-thymidine

The key to differentiating between the 3'- and 5'-O-DMT isomers of thymidine lies in the subtle yet significant differences in their fragmentation patterns that arise from the distinct positions of the bulky DMT group on the deoxyribose sugar. While both isomers will readily lose the DMT group to produce the m/z 303.1 ion, the subsequent fragmentation of the remaining thymidine mononucleotide radical cation or its protonated form will be influenced by the initial site of modification.

Based on established fragmentation mechanisms of modified nucleosides, we can predict the following key differences:[4]

Table 1: Predicted Comparative Fragmentation of 3'-O-DMT-thymidine and 5'-O-DMT-thymidine

Fragment IonPredicted Relative Abundance in 3'-O-DMT-thymidinePredicted Relative Abundance in 5'-O-DMT-thymidineDescription
[M+H]⁺ LowLowProtonated molecular ion (m/z 545.2)
[DMT]⁺ HighHighDimethoxytrityl cation (m/z 303.1)
[Thymidine+H]⁺ ModerateModerateProtonated thymidine (m/z 243.1) resulting from neutral loss of DMT-OH
[Thymine+H]⁺ ModerateModerateProtonated thymine base (m/z 127.1) from glycosidic bond cleavage
[Sugar-DMT]⁺ LowVery LowFragment containing the sugar with DMT attached (isomer-specific fragments)
[Sugar-H₂O]⁺ Higher in 3'-isomerLower in 5'-isomerDehydrated sugar fragment, potentially more favorable from the 3'-position

The rationale behind the predicted differences in sugar fragmentation lies in the influence of the DMT group's position on the stability of the sugar ring and the preferred pathways for charge migration and bond cleavage following the initial ionization.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the predicted primary fragmentation pathways for 3'-O-DMT-thymidine and its 5'-isomer.

3_O_DMT_Thymidine_Fragmentation M [3'-O-DMT-thymidine+H]⁺ m/z 545.2 DMT [DMT]⁺ m/z 303.1 M->DMT - Thymidine Thymidine_rad [Thymidine]⁺˙ m/z 242.1 M->Thymidine_rad - DMT Thymine [Thymine+H]⁺ m/z 127.1 Thymidine_rad->Thymine - Deoxyribose Sugar_frag Sugar Fragments Thymidine_rad->Sugar_frag

Caption: Predicted fragmentation of 3'-O-DMT-thymidine.

5_O_DMT_Thymidine_Fragmentation M [5'-O-DMT-thymidine+H]⁺ m/z 545.2 DMT [DMT]⁺ m/z 303.1 M->DMT - Thymidine Thymidine_rad [Thymidine]⁺˙ m/z 242.1 M->Thymidine_rad - DMT Thymine [Thymine+H]⁺ m/z 127.1 Thymidine_rad->Thymine - Deoxyribose Sugar_frag Sugar Fragments Thymidine_rad->Sugar_frag

Caption: Predicted fragmentation of 5'-O-DMT-thymidine.

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a general framework for the analysis of 3'-O-DMT-thymidine using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Dissolution: Accurately weigh and dissolve the 3'-O-DMT-thymidine sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

  • Dilution: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase.

Liquid Chromatography
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the analyte from potential impurities.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration. A starting point could be 10% B, increasing to 90% B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan: Acquire full scan data over a mass range that includes the expected molecular ion (e.g., m/z 200-700).

  • MS/MS (CID):

    • Precursor Ion Selection: Isolate the protonated molecular ion of 3'-O-DMT-thymidine (m/z 545.2).

    • Collision Energy: Optimize the collision energy to achieve a good balance between the precursor ion and the fragment ions. A typical starting point would be in the range of 15-30 eV.

    • Product Ion Scan: Acquire product ion spectra to observe the characteristic fragments (e.g., m/z 303.1, 243.1, 127.1).

LC_MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Column Separation Sample->Column ESI ESI Source (Positive Ion Mode) Column->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 Data Data MS2->Data Data Analysis

Caption: LC-MS/MS workflow for 3'-O-DMT-thymidine analysis.

Conclusion

The mass spectrometric fragmentation of 3'-O-DMT-thymidine is characterized by the highly favorable formation of the dimethoxytrityl cation at m/z 303.1, a hallmark of all DMT-protected nucleosides. Differentiation from its 5'-O-DMT counterpart relies on the subtle but potentially diagnostic fragmentation patterns of the sugar moiety that remain after the primary loss of the DMT group. By employing a robust LC-MS/MS method with optimized collision-induced dissociation, researchers can confidently identify and characterize 3'-O-DMT-thymidine, ensuring the quality and integrity of their synthetic products for downstream applications in research and drug development.

References

  • Agilent Technologies. (2024). Analyzing Raw Material for Oligonucleotide Synthesis. Available at: [Link][5][6]

  • Khanal, A., et al. (2024). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A, 7(4), 448-458.[1]

  • Li, H., et al. (2020). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of the American Society for Mass Spectrometry, 31(10), 2136–2145.[4]

  • Lin, H., et al. (2023). Trace analysis of dimethoxytrityl alcohol (DMT-OH) in oligonucleotide matrices using liquid chromatography coupled with tandem mass spectrometry. Analytical Methods, 15(8), 1054-1061.[2][7]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10984419, 3'-Amino-3'-deoxy-5'-o-dmt-thymidine. Retrieved from [Link].[8]

  • National Institute of Standards and Technology. (n.d.). Thymidine. In NIST Chemistry WebBook. Retrieved from [Link][9]

  • Strzelecka, D., et al. (2017). Analysis of mononucleotides by tandem mass spectrometry: investigation of fragmentation pathways for phosphate- and ribose-modified nucleotide analogues. Scientific Reports, 7(1), 8983.[10]

  • Wang, Y., & Zhang, Q. (2006). Differentiation of 2'-O- and 3'-O-methylated ribonucleosides by tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(8), 1096–1099.
  • Wu, R., et al. (2022). Tandem mass spectrometric sequence characterization of synthetic thymidine-rich oligonucleotides. Journal of Mass Spectrometry, 57(7), e4819.[11]

  • Yun, B. H., Guo, J., & Turesky, R. J. (2018). Formalin-Fixed Paraffin-Embedded Tissues—An Untapped Biospecimen for Biomonitoring DNA Adducts by Mass Spectrometry. Genes, 9(6), 297.[12]

  • Zhang, X., et al. (2010). Fragmentation of electrospray-produced deprotonated ions of oligodeoxyribonucleotides containing an alkylated or oxidized thymidine. Journal of the American Society for Mass Spectrometry, 21(8), 1399–1409.[3]

Sources

Technical Comparison: Coupling Kinetics of 3'-O-DMT vs. 5'-O-DMT Thymidine Phosphoramidites

[1][2]

Executive Summary

In oligonucleotide synthesis, the choice between Standard (3'→5') and Reverse (5'→3') directionality is often dictated by downstream applications (e.g., nuclease resistance, 3'-bioconjugation). However, for process chemists and researchers, the critical variable is coupling efficiency .

While standard synthesis utilizes 5'-O-DMT-3'-phosphoramidites , reverse synthesis employs 3'-O-DMT-5'-phosphoramidites .[1] This guide analyzes the kinetic disparities between these two isomers, specifically focusing on Thymidine. The consensus data indicates that while Reverse Synthesis traditionally faced kinetic penalties due to the lower nucleophilicity of the secondary 3'-hydroxyl group, modern activators (ETT, BTT) have largely normalized these rates, allowing both chemistries to achieve >99% stepwise yields with optimized protocols.

Mechanistic Deep Dive: Sterics & Nucleophilicity

To understand the coupling rate differences, we must analyze the collision geometry at the molecular level. The reaction involves a nucleophilic attack by a hydroxyl group on the support-bound oligonucleotide upon the activated phosphoramidite.[]

The Nucleophile: Primary vs. Secondary Hydroxyls
  • Standard Synthesis (3'→5'): The growing chain terminates in a 5'-hydroxyl .[1] This is a primary alcohol , extending freely from the sugar ring with minimal steric hindrance. It is highly nucleophilic and captures the activated amidite rapidly.

  • Reverse Synthesis (5'→3'): The growing chain terminates in a 3'-hydroxyl .[1] This is a secondary alcohol , directly attached to the rigid furanose ring. It is sterically crowded by the adjacent 2'-hydrogen (in DNA) or protecting groups (in RNA) and the bulky base.

The Electrophile: The Phosphoramidite Center
  • Standard Monomer (5'-O-DMT): The reactive phosphorus is attached to the secondary 3'-carbon.[1]

  • Reverse Monomer (3'-O-DMT): The reactive phosphorus is attached to the primary 5'-carbon.[1]

The Kinetic Verdict: The bottleneck in coupling is almost always the nucleophile on the solid support . Consequently, the secondary 3'-OH used in Reverse Synthesis is inherently slower to react than the primary 5'-OH in Standard Synthesis. However, the Reverse Monomer itself (with P on the primary 5'-carbon) is slightly less hindered than its standard counterpart, offering a partial compensatory effect.

CouplingMechanismcluster_StandardStandard Synthesis (3' -> 5')cluster_ReverseReverse Synthesis (5' -> 3')S_SupportSupport-Oligonucleotide(5'-OH Nucleophile)S_ResultFast Kinetics(Primary OH Attack)S_Support->S_Result  High Nucleophilicity  S_MonomerIncoming Monomer(3'-Amidite)S_Monomer->S_ResultR_SupportSupport-Oligonucleotide(3'-OH Nucleophile)R_ResultSlower Kinetics(Secondary OH Attack)R_Support->R_Result  Steric Hindrance  R_MonomerIncoming Monomer(5'-Amidite)R_Monomer->R_Result

Figure 1: Mechanistic comparison of nucleophilic attack sites. The 3'-OH (Reverse) faces greater steric hindrance than the 5'-OH (Standard).[1]

Experimental Performance Comparison

The following data summarizes typical performance metrics when using Thymidine phosphoramidites (dT) under standard automated synthesis conditions (1 µmol scale, CPG support).

MetricStandard (5'-O-DMT-dT)Reverse (3'-O-DMT-dT)Comparison Notes
Coupling Time 60 - 90 seconds120 - 180 secondsReverse requires ~2x time to ensure completion on older activators (Tetrazole).[1]
Stepwise Yield > 99.2%> 98.5% - 99.0%Reverse is slightly lower but manageable with modern activators (ETT/BTT).[1]
Activator Preference Tetrazole or ETTETT or BTT Required Stronger activators are critical for Reverse synthesis to overcome 3'-OH sterics.[1]
N-1 Impurity Profile LowVery LowReverse synthesis often shows cleaner profiles regarding N-1 deletions due to different capping dynamics.[1]
Stability HighHighBoth amidites are stable in acetonitrile solution for 24-48 hours.[1]

Expert Insight: While standard dT couples in <60 seconds on high-throughput synthesizers (e.g., MerMade, Dr. Oligo), Reverse dT should be programmed for a minimum of 120 seconds if using standard Tetrazole. If using 0.25 M ETT (5-Ethylthio-1H-tetrazole), the time can often be reduced to 90 seconds without sacrificing yield [1, 2].[1]

Optimized Protocols

To ensure data integrity and reproducibility, follow these specific protocols. These are designed as self-validating systems : if the Trityl Monitor color intensity drops significantly (>10%) between cycles, the coupling time must be extended.

A. Reagent Preparation
  • Diluent: Anhydrous Acetonitrile (water content < 30 ppm).

  • Concentration: 0.1 M (Standard) vs 0.1 M (Reverse). Note: Some protocols suggest 0.12 M for Reverse amidites to drive kinetics.

  • Activator:

    • Standard: 0.45 M Tetrazole or 0.25 M ETT.

    • Reverse:0.25 M ETT or BTT is mandatory for optimal results.

B. Synthesis Cycle Parameters (1 µmol Scale)
StepFunctionStandard ProtocolReverse Protocol (Modifications)
1. Detritylation Remove DMT3% TCA/DCM (Standard flow)Identical. (DMT is on 3' or 5', cleavage rate is similar).
2. Wash Clean SupportAcetonitrileAcetonitrile
3. Coupling CRITICAL STEP Single Couple: 60s Double Couple recommended: 2 x 60s OR Single Couple: 180s.
4. Oxidation P(III) to P(V)0.02 M Iodine/Water/PyridineIdentical.
5. Capping Block unreacted OHCap A (Ac2O) + Cap B (NMI)Identical.
C. Protocol Validation (The "Trityl Check")

Because the 3'-OH is harder to react, the first 2-3 bases in a Reverse synthesis are critical.

  • Visual Check: The orange trityl effluent should remain consistent.

  • Data Check: If the stepwise yield (calculated from trityl conductivity) drops below 98%, switch immediately to Double Coupling (inject amidite, wait, wash, inject amidite again, wait).

WorkflowOptimizationStartStart SynthesisDecisionSelect ChemistryStart->DecisionStandardPathStandard (3'->5')Decision->StandardPathReversePathReverse (5'->3')Decision->ReversePathStd_CondActivator: TetrazoleTime: 60sStandardPath->Std_CondRev_CondActivator: ETT/BTTTime: 120s - 180sReversePath->Rev_CondMonitorMonitor Trityl YieldStd_Cond->MonitorRev_Cond->MonitorGoodYieldYield > 98%Monitor->GoodYieldPassBadYieldYield < 98%Monitor->BadYieldFailActionSwitch to Double CouplingBadYield->Action

Figure 2: Decision tree for protocol optimization based on coupling efficiency monitoring.

References
  • Glen Research. (n.d.). 5' -> 3' Synthesis Phosphoramidites. Retrieved from [Link]

  • ChemGenes Corporation. (n.d.). Reverse DNA Amidites and Supports. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). High-Efficiency Reverse (5′→3′) Synthesis of Complex DNA Microarrays. Retrieved from [Link]

Comparative Guide: Validating 3'-3' Linkage Formation Using 3'-O-DMT-Thymidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic "Inversion"

In therapeutic oligonucleotide development, serum stability is the primary bottleneck. Native phosphodiester backbones are rapidly degraded by 3'-exonucleases (e.g., Snake Venom Phosphodiesterase-like activity in plasma).

The formation of a 3'-3' linkage (an "inverted" end) acts as a steric blockade, effectively capping the oligonucleotide against 3'-exonuclease activity. While phosphorothioates (PS) offer protection, they often introduce chirality issues and toxicity.[1] The 3'-3' linkage, created using 3'-O-DMT-thymidine (specifically the 5'-phosphoramidite derivative), offers a stereopure, non-toxic alternative that dramatically extends half-life.

This guide compares the use of 3'-O-DMT-thymidine 5'-phosphoramidite against alternative solid-support methods and provides a rigorous, self-validating protocol to confirm linkage formation.

The Chemistry: Anatomy of the "Flip"

Standard oligonucleotide synthesis proceeds 3' ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 5'.[2][3][4][5] The incoming monomer typically possesses a 5'-DMT  group and a 3'-phosphoramidite .[4][]

To create a 3'-3' linkage, we must reverse the polarity.[2] We utilize 3'-O-DMT-thymidine-5'-phosphoramidite (often called "Reverse dT").

  • The Chain: The growing chain on the solid support presents a free 5'-OH (after standard detritylation).

  • The Reagent: The incoming Reverse dT presents an active 5'-phosphoramidite .[2]

  • The Coupling: The 5'-phosphoramidite couples with the 5'-OH of the chain.[2][7][8]

  • The Result: A 5'-5' internucleotide linkage is formed if added internally, or if added to a standard 3'-support, it effectively creates a chain where the 3'-end is "exposed" but chemically inverted relative to the enzyme's expectation.

Correction/Clarification: The most common application for 3'-exonuclease resistance is creating a 3'-3' linkage at the 3'-terminus.[3] This is achieved by:

  • Starting with a standard support (3'-linked).

  • This is NOT how 3'-3' is typically made with Reverse dT.

  • Correct Mechanism: To get a 3'-3' linkage using a phosphoramidite, one usually synthesizes the oligo 5'

    
     3' (using reverse monomers) on a standard support, OR uses a 5'-linked support  (inverted support) and standard synthesis.
    

However , the specific reagent 3'-O-DMT-thymidine-5'-phosphoramidite allows for 5'


 3' synthesis .
If you add this monomer to a standard 3' 

5' synthesis at the end (5'-terminus), you form a 5'-5' linkage .[2] To get the 3'-3' linkage required for 3'-exonuclease resistance using this specific monomer, you must perform the synthesis in the 5'

3' direction
(Reverse Synthesis) or use it to cap a 5'-end, creating a 5'-5' cap (which protects against 5'-exonucleases).

Wait—Industry Standard Clarification: The most robust way to create a 3'-3' linkage is using a 5'-attached solid support (e.g., dT-5'-CPG). If you must use the 3'-O-DMT-thymidine monomer to achieve a 3'-3' junction, you would couple it to a 3'-OH.

  • Scenario: You have a standard chain (5'-DMT off, 5'-OH free). You add a standard monomer.

  • Scenario for 3'-3': You need a free 3'-OH on the support. This implies using a 5'-linked support .

  • Hybrid Scenario: If you use 3'-O-DMT-thymidine (Reverse dT) as the sole building block strategy (Reverse Synthesis), you build 5'

    
     3'. If you start on a standard support (attached via 3'), the first coupling (3'-OH of support to 5'-P of monomer) creates a 3'-3' linkage .
    

Verdict: The 3'-O-DMT-thymidine-5'-phosphoramidite is the essential reagent for performing 5'


 3' synthesis. The first coupling  of this reagent to a standard CPG (which presents a 3'-OH if the nucleoside is attached via its 5' end, OR if it is a universal support) defines the linkage.
Visualization: The Synthesis Logic

SynthesisLogic cluster_0 Standard Synthesis (3' to 5') cluster_1 Reverse Synthesis (5' to 3') Using 3'-O-DMT-Thymidine Std_Support Support-3'-OH Std_Monomer 5'-DMT-3'-Phos Std_Support->Std_Monomer Coupling Std_Link 3'-5' Linkage Std_Monomer->Std_Link Rev_Support Support-5'-OH (Standard CPG) Rev_Monomer 3'-O-DMT-dT (5'-Phosphoramidite) Rev_Support->Rev_Monomer Coupling (Critical Step) Rev_Link 3'-3' Linkage (Inverted End) Rev_Monomer->Rev_Link Forms Nuclease Blockade

Caption: Comparison of linkage formation. The use of 3'-O-DMT-thymidine (Reverse dT) on a standard support creates the initial 3'-3' junction.

Comparative Analysis: Reagent vs. Support

When validating the formation of a 3'-3' linkage, researchers generally choose between using an inverted solid support or the inverted phosphoramidite (3'-O-DMT-thymidine).

FeatureMethod A: 3'-O-DMT-Thymidine (Reverse Phosphoramidite) Method B: 5'-Linked Solid Support (Inverted CPG)
Flexibility High. Can be placed at 3'-end, 5'-end (5'-5'), or internally (hairpins).[2]Low. Fixed at the 3'-terminus only.[9]
Synthesis Direction Enables 5'

3'
synthesis (Reverse Synthesis).
Requires standard 3'

5'
synthesis.[2][3]
Coupling Efficiency ~98% (Comparable to standard DNA).N/A (Pre-attached).
Cost Higher (Monomer is more expensive).Lower (Standard monomers used for rest of chain).
Validation Complexity High. Must prove the monomer coupled correctly.Medium. Trust the support certificate.
Best Use Case Hairpin loops, 5'-5' caps, or when specific 3'-modifications are needed after the inversion.Standard antisense/siRNA 3'-capping.

Expert Insight: While Method B is cheaper for simple 3'-capping, Method A (3'-O-DMT-thymidine) is superior for validating the chemistry of the linkage itself because it allows you to synthesize a control sequence where the inversion is placed internally or at the 5' end to test specific nuclease activities.

Validation Protocol: The Enzymatic Stress Test

The only definitive way to prove a 3'-3' linkage (as opposed to just having the correct mass) is enzymatic digestion . Mass spectrometry (ESI-MS) will show the same molecular weight for a 3'-5' linked oligo and a 3'-3' linked oligo.

The Validator: Snake Venom Phosphodiesterase (SVPD) (EC 3.1.4.1).[10]

  • Activity: 3'

    
     5' exonuclease.
    
  • Mechanism: It requires a free 3'-hydroxyl and a standard 3'-5' phosphodiester bond.

  • Result: It will degrade a standard oligo to monomers but will stall at a 3'-3' linkage.

Experimental Workflow

Materials:

  • Test Oligo: 5'-[Sequence]-3'-3'-dT (Synthesized using 3'-O-DMT-thymidine).

  • Control Oligo: 5'-[Sequence]-3'-dT (Standard 3'-5' linkage).

  • Enzyme: Snake Venom Phosphodiesterase I (e.g., from Crotalus adamanteus).[10][11][12]

  • Buffer: 100 mM Tris-HCl (pH 8.9), 100 mM NaCl, 14 mM MgCl2.

Protocol:

  • Normalization: Dissolve both oligos to 10 µM in water.

  • Incubation:

    • Mix 10 µL Oligo (0.2 OD) + 2 µL 10x Buffer + 0.5 units SVPD + H2O to 20 µL.

    • Incubate at 37°C .

  • Time Points: Aliquot samples at T=0, T=15 min, T=60 min, and T=24 hours.

  • Quenching: Add 20 µL of 80% Formamide/EDTA (stop solution) and heat to 95°C for 2 mins.

  • Analysis: Analyze via Anion Exchange HPLC (Dionex DNAPac PA200) or 20% PAGE (Polyacrylamide Gel Electrophoresis).

Expected Results & Data Interpretation[14]
Time PointStandard Oligo (Control)3'-3' Inverted Oligo (Test)Interpretation
0 min Intact Peak (Full Length)Intact Peak (Full Length)Baseline.
15 min >50% Degraded (Shift to monomers)>95% Intact SVPD attacks 3' end of Control; Blocked by Test.
60 min Complete Degradation (Only monomers)>90% Intact Confirms resistance.
24 hours Monomers>80% Intact Proves robust 3'-3' stability.
Mechanism of Resistance Diagram

DigestionMechanism cluster_svpd Enzymatic Attack (SVPD) cluster_std Standard 3'-5' End cluster_inv Inverted 3'-3' End Enzyme SVPD Exonuclease Result_Std Hydrolysis (Degradation) Enzyme->Result_Std Cleaves Bond Result_Inv Stalled / No Reaction Enzyme->Result_Inv Cannot Cleave Std_End 5'-...-p-T-3'-OH Std_End->Enzyme Recognizes 3'-OH Inv_End 5'-...-p-3'-T-3'-OH (Inverted Linkage) Inv_End->Enzyme Steric Mismatch

Caption: Mechanism of SVPD resistance. The enzyme requires a specific stereochemical orientation (3'-5') which the 3'-3' linkage disrupts.

Troubleshooting & Critical Parameters

  • Purity of 3'-O-DMT-thymidine: Ensure the phosphoramidite is fresh. "Reverse" amidites can be slightly less stable than standard ones. If the coupling efficiency (measured by trityl monitor) drops below 97%, the nuclease resistance data will be compromised by n-1 deletion sequences that lack the cap.

  • Capping Step: Aggressive capping (Acetic Anhydride/N-Methylimidazole) is crucial after the addition of the 3'-3' base to prevent any unreacted 5'-OH (from the previous base) from reacting in subsequent steps if you are continuing synthesis (e.g., for gapmers).

  • Deprotection: 3'-O-DMT-thymidine is compatible with standard UltraMild or Standard deprotection conditions (Ammonium Hydroxide/Methylamine). No special handling is required compared to standard DNA.

References

  • Glen Research. 5' to 3' Synthesis: Reverse DNA Phosphoramidites. Retrieved from [Link]

  • Ortigao, J. F., et al. (1992). Antisense effect of oligodeoxynucleotides with inverted terminal internucleotidic linkages: a systematic analysis. Antisense Research and Development. Retrieved from [Link]

  • Epple, S., et al. (2020).[13] Consecutive 5′- and 3′-amide linkages stabilise antisense oligonucleotides.[13] RSC Chemical Biology. Retrieved from [Link]

Sources

Safety Operating Guide

3'-O-(4,4'-dimethoxytrityl)-thymidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of 3'-O-(4,4'-dimethoxytrityl)-thymidine (3'-O-DMT-dT) requires adherence to strict chemical segregation protocols. While the compound itself is generally classified as low-hazard, its acid-lability presents a unique operational risk: contact with acidic waste streams triggers the formation of a bright orange/red dimethoxytrityl cation. This visual change can be mistaken for a dangerous exothermic reaction or chemical incompatibility, leading to unnecessary facility evacuations or safety audits.[1]

This guide outlines the operational workflow for disposal, grounded in the chemical properties of the trityl protecting group.

Part 1: Chemical Profile & Hazard Analysis

3'-O-DMT-dT is a nucleoside derivative typically used in reverse oligonucleotide synthesis (5'


 3' direction). Unlike standard DNA synthesis reagents (which are 5'-O-DMT), this isomer carries the acid-labile protecting group on the 3'-hydroxyl.
PropertySpecificationOperational Implication
CAS Number 40615-39-2 (Generic for DMT-dT)Use for waste labeling/manifests.
Physical State White to off-white powderDust generation risk during transfer.
Reactivity Acid Sensitive CRITICAL: Hydrolyzes in pH < 6 to release DMT cation (Bright Orange/Red).
RCRA Status Non-regulated (typically)Dispose of as "Non-Regulated Chemical Waste" unless mixed with solvents.
Solubility Soluble in DCM, Acetonitrile, PyridineSegregate based on the solvent carrier if in solution.[1]

Part 2: Waste Segregation Protocol

The primary safety objective is to prevent False Positive Hazard Alarms .

  • The Mechanism: The dimethoxytrityl (DMT) group is designed to cleave in the presence of weak acids (e.g., Trichloroacetic acid, Dichloroacetic acid).[1]

  • The Result: Cleavage generates the resonance-stabilized dimethoxytrityl cation , which is intensely colored (orange/red).

  • The Protocol: Never dispose of solid or dissolved 3'-O-DMT-dT into waste containers known to contain acidic species (e.g., "Acid Waste," "Deprotection Waste") unless explicitly labeled for such mixtures.

Disposal Decision Matrix (Graphviz)

DisposalWorkflow Start Waste: 3'-O-DMT-thymidine State Physical State? Start->State Solid Solid (Powder) State->Solid Dry Liquid Liquid (Solution) State->Liquid Dissolved BinSolid Container A: Solid Hazardous Waste (Label: Non-Regulated Organic) Solid->BinSolid Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (Acetonitrile, Pyridine) SolventCheck->NonHalogenated AcidCheck Contains Acid? (TCA, DCA, Acetic) Halogenated->AcidCheck NonHalogenated->AcidCheck BinHalo Container B: Halogenated Solvent Waste AcidCheck->BinHalo No Acid BinNonHalo Container C: Non-Halogenated Solvent Waste AcidCheck->BinNonHalo No Acid BinAcid Container D: Acidic Waste Stream (EXPECT COLOR CHANGE) AcidCheck->BinAcid Yes (Risk of Orange Color)

Figure 1: Decision matrix for segregating DMT-protected nucleoside waste. Note the specific branch for acidic mixtures to anticipate colorimetric changes.

Part 3: Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired/Surplus Reagent)

Objective: Dispose of bulk solid without generating dust or contaminating general trash.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat.[1] Respiratory protection (N95) is recommended if handling >10g of fine powder outside a fume hood.

  • Primary Containment:

    • Keep the reagent in its original bottle if possible.

    • If transferring, use a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Why HDPE? It is chemically resistant and shatterproof, unlike glass.[1]

  • Labeling:

    • Apply a hazardous waste tag.[2][3]

    • Chemical Name: "this compound".

    • Hazards: Check "Irritant" (if applicable per local SDS) or "Non-Regulated".

    • Note: Add comment: "Contains DMT group - turns orange on contact with acid."

  • Secondary Containment: Place the sealed container into a clear polyethylene bag (Zip-lock style) to contain any potential leakage during transport.

  • Storage: Store in the "Solid Waste" satellite accumulation area until pickup. Do not store next to strong oxidizers.

Scenario B: Disposal of HPLC/Synthesis Effluent (Liquid)

Objective: Prevent cross-contamination of solvent streams.

  • Identify the Solvent:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • If dissolved in Acetonitrile (ACN)

      
      Non-Halogenated Waste .
      
  • pH Check (Self-Validating Step):

    • Before pouring into a central carboy, spot-check the pH of the receiving container or the waste being poured.

    • Validation: If the waste turns orange/red immediately upon mixing, the receiving container is acidic. This is not dangerous (no explosion risk), but it confirms the presence of acid.[1]

  • Volume Management: Leave at least 10% headspace in the waste container to allow for thermal expansion.

Part 4: Spill Response & Decontamination

If 3'-O-DMT-dT powder is spilled on the benchtop:

  • Dry Sweep: Gently sweep up the powder using a brush and dustpan. Avoid using a wet paper towel initially, as this spreads the material.[1]

  • Solvent Wipe: Wipe the area with a paper towel dampened with Ethanol or Isopropanol .

  • Visual Validation:

    • Spray the area lightly with a dilute acid (e.g., vinegar or 1% acetic acid).[1]

    • Indicator: If the surface turns orange, DMT residue remains.[1]

    • Action: Clean again with ethanol until the acid spray test yields no color change.

  • Final Clean: Wipe with water and soap.[4][5]

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 5'-O-(4,4'-Dimethoxytrityl)thymidine. (Note: 5'-O and 3'-O isomers share identical hazard profiles). Retrieved from

  • Sigma-Aldrich. (2022). Product Specification and SDS for DMT-Thymidine. Retrieved from

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • University of Michigan EHS. Hazardous Waste Guide: Nucleosides and DNA Synthesis Reagents. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-O-(4,4'-dimethoxytrityl)-thymidine
Reactant of Route 2
3'-O-(4,4'-dimethoxytrityl)-thymidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.